molecular formula C40H54N8O7 B10786027 Unguisin A

Unguisin A

货号: B10786027
分子量: 758.9 g/mol
InChI 键: JLLVQPKAQVOYFS-KVOZXUITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unguisin A is a peptide.
This compound is a natural product found in Aspergillus unguis with data available.

属性

IUPAC Name

(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVQPKAQVOYFS-KVOZXUITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unguisin A: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin A is a cyclic heptapeptide natural product first identified from fungi of the genus Aspergillus. Structurally, it is characterized by the presence of several D-amino acid residues and a non-proteinogenic γ-aminobutyric acid (GABA) moiety, features that contribute to its unique conformational properties. This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation and purification from fungal cultures, and the analytical methods employed for its structural elucidation. Furthermore, this document summarizes the current understanding of its biosynthetic pathway, which involves a non-ribosomal peptide synthetase (NRPS), and presents available data on its biological activity, with a focus on its limited cytotoxic profile. This guide is intended to serve as a comprehensive resource for researchers interested in the study and potential development of this compound and its analogues.

Introduction

Fungi of the genus Aspergillus are well-documented producers of a diverse array of secondary metabolites with a wide range of biological activities. Among these, the unguisins represent a family of cyclic heptapeptides with unique structural features. This compound is a prominent member of this family and has been isolated from various Aspergillus species, including Aspergillus unguis and Aspergillus candidus.[1][2] Its structure is notable for the inclusion of D-amino acids and a γ-aminobutyric acid (GABA) residue within its cyclic framework.[2] These non-standard components are believed to impart a degree of conformational rigidity and resistance to enzymatic degradation, making it an interesting scaffold for medicinal chemistry exploration. This guide will detail the scientific journey from the discovery of this compound to our current understanding of its biosynthesis and biological properties.

Discovery and Producing Organisms

This compound was first reported as a secondary metabolite isolated from Aspergillus species.[1] Subsequent studies have identified its production in various strains of Aspergillus, often co-occurring with other unguisin congeners such as Unguisin B and C.[3] These fungi are ubiquitous in nature and can be isolated from diverse environments, including marine sponges and soil. The production of this compound and its analogues can be influenced by culture conditions, including the media composition and fermentation parameters.

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process that typically involves solvent extraction followed by chromatographic purification.

Fermentation and Extraction

Large-scale fermentation of the producing Aspergillus strain is the initial step. Following an adequate incubation period, the fungal biomass and culture broth are separated. The desired metabolites, including this compound, are then extracted from the fungal mycelium and/or the culture filtrate using organic solvents such as ethyl acetate. The resulting crude extract is then concentrated under reduced pressure to yield a residue for further purification.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex mixture of the crude extract.

  • Initial Fractionation: The crude extract is often subjected to an initial fractionation step using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase C18 stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Representative HPLC Parameters for this compound Purification

ParameterValue
Column Reversed-phase C18
Mobile Phase Gradient of acetonitrile in water (often with 0.1% formic acid)
Detection UV at 210 nm and 280 nm
Flow Rate Dependent on column dimensions (analytical or preparative)

Structural Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic and chemical methods.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the amino acid sequence and connectivity within the cyclic peptide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule, confirming its molecular formula.

Stereochemical Analysis: Marfey's Method

The absolute configuration of the constituent amino acids is determined using Marfey's method. This involves the complete acid hydrolysis of this compound to break it down into its individual amino acids. The resulting amino acid mixture is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomeric derivatives are then analyzed by RP-HPLC and their retention times are compared to those of derivatized authentic D- and L-amino acid standards.

Experimental Protocols

General Isolation Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structural Analysis F Fungal Culture (Aspergillus sp.) FE Large-Scale Fermentation F->FE E Solvent Extraction (Ethyl Acetate) FE->E C Crude Extract E->C CC Column Chromatography (e.g., Silica Gel, C18) C->CC Fr Fractions CC->Fr HPLC Reversed-Phase HPLC Fr->HPLC PU Pure this compound HPLC->PU NMR NMR Spectroscopy (1D & 2D) PU->NMR MS Mass Spectrometry (HRMS) PU->MS MM Marfey's Method PU->MM St Structure Elucidation

Figure 1. General workflow for the isolation and characterization of this compound.

Marfey's Method Protocol
  • Hydrolysis: A small sample of pure this compound is hydrolyzed in 6 M HCl at approximately 110°C for 24 hours in a sealed tube.

  • Drying: The hydrolysate is dried completely, typically under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: The dried amino acid residue is dissolved in a sodium bicarbonate solution. A solution of Marfey's reagent (FDAA) in acetone is added, and the mixture is incubated at a slightly elevated temperature (e.g., 40°C) for about 1-2 hours.

  • Quenching: The reaction is stopped by the addition of an acid, such as 2 M HCl.

  • HPLC Analysis: The resulting mixture of diastereomeric derivatives is analyzed by RP-HPLC with UV detection. The retention times are compared with those of derivatized authentic D- and L-amino acid standards prepared under the same conditions.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The genetic blueprint for this machinery is encoded in a biosynthetic gene cluster (BGC), often referred to as the ugs cluster.

The core of the biosynthetic pathway is the UngA NRPS, a large, modular enzyme. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module contains several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

  • Epimerization (E) domain: In some modules, this domain is present to convert an L-amino acid to its D-enantiomer.

The biosynthesis of this compound is initiated with the loading of the first amino acid onto the NRPS, and the peptide chain is elongated in a stepwise fashion. The final step involves a terminal condensation or thioesterase (TE) domain that catalyzes the cyclization and release of the mature this compound molecule.

biosynthesis_pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line (UngA) cluster_product Final Product cluster_initiation Initiation L-Amino Acids L-Amino Acids NRPS Module 1 (D-Ala) Module 2 Module 3 Module 4 Module 5 Module 6 (Trp) Module 7 (GABA) L-Amino Acids->NRPS:m2 L-Amino Acids->NRPS:m3 L-Amino Acids->NRPS:m4 L-Amino Acids->NRPS:m5 L-Amino Acids->NRPS:m6 GABA GABA GABA->NRPS:m7 This compound This compound NRPS->this compound Cyclization & Release (TE Domain) L-Alanine L-Alanine Alanine Racemase Alanine Racemase L-Alanine->Alanine Racemase D-Alanine D-Alanine Alanine Racemase->D-Alanine D-Alanine->NRPS:m1

Figure 2. Simplified schematic of the this compound biosynthetic pathway.

Biological Activity

While many natural products from Aspergillus exhibit potent biological activities, this compound has demonstrated a more nuanced profile. One of its most notable reported activities is its ability to act as a high-affinity anion receptor, with a particular affinity for phosphate and pyrophosphate.

Cytotoxicity Data

Studies on the cytotoxic effects of this compound against various cancer cell lines have generally indicated a lack of significant activity at the concentrations tested. This suggests that this compound itself may not be a potent cytotoxic agent. However, its unique cyclic peptide structure could serve as a scaffold for the development of more active analogues.

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
VariousNot specified> 50

Note: Specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not widely reported in the literature, with most studies indicating a lack of significant cytotoxicity at concentrations up to 50 µM.

Conclusion and Future Perspectives

This compound represents an intriguing member of the cyclic peptide family of natural products. Its discovery in Aspergillus species and its unique structural features, including the presence of D-amino acids and GABA, have made it a subject of interest for natural product chemists. The elucidation of its biosynthetic pathway, centered around a non-ribosomal peptide synthetase, provides a foundation for future efforts in biosynthetic engineering to generate novel analogues. While this compound itself does not appear to possess significant cytotoxic activity, its ability to bind anions and its structurally constrained cyclic scaffold make it a valuable starting point for the design and synthesis of new therapeutic agents. Further research into its potential biological targets and the exploration of its chemical space through synthetic modifications may yet unlock its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, with the aim of facilitating future research and development in this area.

References

Chemical structure and properties of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin A is a cyclic heptapeptide of fungal origin that has garnered interest within the scientific community due to its unique structural features and potential biological activities. This document provides a detailed overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies pertaining to this compound. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a member of the unguisin family of cyclic heptapeptides, which are characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their macrocyclic structure.[1][2][3] The chemical structure of this compound has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[4]

The constituent amino acids of this compound are D-alanine, D-valine, L-leucine, D-phenylalanine, D-alanine, D-tryptophan, and γ-aminobutyric acid. These are linked in a cyclic sequence, forming a complex macrocycle.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₅₆N₈O₇[5]
Molecular Weight 772.9 g/mol Calculated
Monoisotopic Mass 772.4323 g/mol Calculated
Appearance White amorphous powder
Optical Rotation Not reported in the reviewed literature
Melting Point Not reported in the reviewed literature
Solubility Soluble in methanol and DMSO

Biological Properties and Activity

Initial reports suggested that this compound possesses moderate antibacterial activity against Staphylococcus aureus. However, subsequent studies have presented conflicting evidence, with some researchers reporting a lack of significant antimicrobial activity. This discrepancy may be attributable to differences in experimental conditions or the specific strains of bacteria tested.

More recently, the ability of this compound to act as an anion receptor has been demonstrated. It exhibits a notable affinity for phosphate and pyrophosphate ions. This property suggests potential applications in the development of sensors or transporters for these biologically important anions.

Table 2: Biological Activity of this compound

Activity TypeTargetResultSource
Antibacterial Staphylococcus aureusModerate activity reported, but also contested
Anion Binding Phosphate (H₂PO₄⁻)High affinity
Anion Binding Pyrophosphate (HP₂O₇³⁻)High affinity

Note: Specific Minimum Inhibitory Concentration (MIC) values for the antibacterial activity of this compound against Staphylococcus aureus have not been reported in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from fungal cultures, such as those of Aspergillus species. The general workflow for its isolation and purification is as follows:

G Isolation and Purification Workflow for this compound cluster_0 Extraction cluster_1 Chromatographic Separation cluster_2 Purification and Analysis a Fungal Culture b Solvent Extraction (e.g., Ethyl Acetate) a->b c Crude Extract b->c d Preparative HPLC c->d e Fraction Collection d->e f Semi-preparative HPLC e->f g Pure this compound f->g h Spectroscopic Analysis (NMR, MS) g->h G Conceptual Biosynthesis of this compound A Amino Acid Precursors (L-amino acids, GABA) B Alanine Racemase (L-Ala to D-Ala) A->B C Non-Ribosomal Peptide Synthetase (NRPS) (Multi-modular enzyme) A->C B->C D Sequential condensation of amino acids C->D E Cyclization and release D->E F This compound E->F

References

A Technical Guide to Unguisin A Production: Fungal Strains and Culture Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungal strains known to produce the cyclic heptapeptide Unguisin A and its analogs. It details the necessary culture conditions, experimental protocols for production and isolation, and a visualization of the biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, fungal biotechnology, and drug development.

This compound Producing Fungal Strains

Unguisins are a family of cyclic heptapeptides primarily isolated from various species of the genus Aspergillus. These compounds are characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their structure.[1][2] Several fungal strains have been identified as producers of this compound and its close structural analogs.

Table 1: Known Unguisin-Producing Fungal Strains

Fungal StrainProduced UnguisinsSource / Environment
Aspergillus candidus MEFC1001This compound, E, F, and KMarine-derived[1][3]
Aspergillus candidus NF2412This compound, E, F, and GSponge-derived[1]
Aspergillus violaceofuscus CBS 115571This compound and BNot specified
Emericella unguis (also Aspergillus unguis)This compound, B, C, and DMarine-derived
Aspergillus heteromorphus CBS 117.55Unguisin B and JNot specified

Culture Conditions for this compound Production

The production of this compound is highly dependent on the specific fungal strain and the culture conditions employed. Both liquid and solid-state fermentation methods have been successfully utilized.

Liquid Fermentation

Liquid fermentation is a common method for producing unguisins. A specific liquid production medium (LPM) has been shown to be effective for Aspergillus candidus MEFC1001.

Table 2: Composition of Liquid Production Medium (LPM) for Aspergillus candidus MEFC1001

ComponentConcentration (g/L)
Glucose9.0
Sucrose10.0
Yeast Extract1.0
Peptone1.0
Sodium Acetate1.0
Soybean Meal5.0
KH₂PO₄0.04
MgSO₄0.1
CaCO₃1.5
pH 6.8 (adjusted with dilute HCl)

Table 3: Liquid Culture Parameters for Aspergillus candidus MEFC1001

ParameterValue
Inoculum10⁵ fresh spores per 50 mL medium
Incubation Temperature28 °C
Agitation220 rpm
Fermentation Duration7 days
Solid-State Fermentation

Solid-state fermentation on a rice-based medium has been successfully used for the production of unguisins B and J by Aspergillus heteromorphus CBS 117.55. This method can be adapted for this compound production in other strains.

Table 4: Composition of Rice Solid Medium for Aspergillus heteromorphus CBS 117.55

ComponentAmount
Rice90 g (per 500 mL flask)
H₂O150 mL (per 500 mL flask)

Table 5: Solid-State Culture Parameters for Aspergillus heteromorphus CBS 117.55

ParameterValue
SterilizationAutoclaved at 121 °C for 20 min
Inoculum1 mL of spore solution
Incubation Temperature25 °C
Culture ModeStatic
Fermentation Duration21 days

Experimental Protocols

The following sections detail the methodologies for the cultivation, extraction, and purification of this compound.

Fungal Cultivation

Protocol 1: Liquid Culture of Aspergillus candidus MEFC1001

  • Prepare the LPM medium as detailed in Table 2 and dispense 50 mL into 250 mL flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate each flask with 10⁵ fresh fungal spores.

  • Incubate the flasks at 28 °C with agitation at 220 rpm for 7 days.

Protocol 2: Solid-State Culture of Aspergillus heteromorphus CBS 117.55

  • Add 90 g of rice and 150 mL of H₂O to 500 mL Erlenmeyer flasks.

  • Autoclave the flasks at 121 °C for 20 minutes.

  • After cooling, inoculate the medium with 1 mL of a spore solution of the fungus.

  • Incubate the flasks in a static mode at 25 °C for 21 days.

Extraction and Purification

Protocol 3: Extraction from Solid Culture

  • Grind the cultured rice medium.

  • Perform exhaustive extraction with ethyl acetate (EtOAc) (e.g., 3 x 100 mL).

  • Combine the EtOAc fractions and evaporate the solvent using a rotary evaporator.

  • Dissolve the dried extract in acetonitrile (CH₃CN) and perform liquid-liquid partitioning against hexane to defat the extract.

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

  • The crude extract is subjected to fractionation using preparative HPLC.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (MeCN), both with 0.05% formic acid, is typically used. For example, a gradient from 20% to 100% MeCN.

  • Fractions containing the target compounds are then further purified by semi-preparative HPLC.

    • Column: A reversed-phase column (e.g., Premier RP18, 250 mm × 10 mm, 5 μm).

    • Mobile Phase: An isocratic or shallow gradient elution with water and acetonitrile.

    • Detection: UV detector at λmax = 210 nm.

Biosynthetic Pathway of Unguisins

Unguisins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC), often designated as ugs or ung, encodes the core enzymes responsible for the peptide's assembly.

The key enzymes involved in the biosynthesis of unguisins in Aspergillus candidus are:

  • UgsC (Alanine Racemase): This enzyme catalyzes the isomerization of L-alanine to D-alanine, which serves as the starter unit for the NRPS.

  • UgsB (Methyltransferase): This enzyme is responsible for the methylation of a precursor molecule, which is then incorporated into the peptide chain.

  • UgsA (Non-Ribosomal Peptide Synthetase): This large, multi-modular enzyme is responsible for the sequential addition of amino acids, their potential epimerization, and the final cyclization of the heptapeptide to form the unguisin scaffold.

Below is a diagram illustrating the proposed biosynthetic pathway for unguisins.

Unguisin_Biosynthesis cluster_legend Legend L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Isomerization D_Ala D-Alanine (Starter Unit) NRPS UgsA (NRPS Assembly Line) D_Ala->NRPS Loading UgsC->D_Ala Ppy Phenylpyruvic Acid (Ppy) UgsB UgsB (Methyltransferase) Ppy->UgsB Methylation mPpy β-methylphenylpyruvate (β-mPpy) mPpy->NRPS Incorporation UgsB->mPpy Linear Linear Heptapeptide NRPS->Linear Assembly & Epimerization AA L-Leu/L-Val, L-Phe/β-mPhe, L-Val, L-Ala, L-Trp, GABA AA->NRPS Incorporation Unguisin This compound Linear->Unguisin Cyclization & Release Precursor Precursor Intermediate Intermediate Enzyme Enzyme NRPS_Core NRPS Core Product Product Experimental_Workflow strain Fungal Strain (e.g., A. candidus) culture Cultivation (Liquid or Solid-State) strain->culture extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction defatting Defatting (Hexane Partitioning) extraction->defatting prep_hplc Preparative HPLC (Fractionation) defatting->prep_hplc semi_prep_hplc Semi-Preparative HPLC (Purification) prep_hplc->semi_prep_hplc pure_unguisin Pure this compound semi_prep_hplc->pure_unguisin

References

The Assembly Line of a Fungal Heptapeptide: A Technical Guide to the Biosynthesis of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Unguisin A, a cyclic heptapeptide produced by various fungal species, notably from the genus Aspergillus. These compounds are of interest due to their unique structure, which includes a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids, and their potential as high-affinity anion receptors. The biosynthesis of this compound is orchestrated by a sophisticated enzymatic machinery, with a multi-modular non-ribosomal peptide synthetase (NRPS) at its core. This document details the genetic basis, enzymatic catalysis, and experimental methodologies used to elucidate the biosynthetic pathway of this compound, presenting quantitative data and detailed protocols for key experiments.

The this compound Biosynthetic Gene Cluster and Core Enzymes

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Aspergillus violaceofuscus, this is known as the ung cluster, while in Aspergillus candidus, a homologous cluster is termed ugs.[1][2][3] These clusters contain the genes encoding the essential enzymes for the synthesis of the unguisin scaffold.

Core Components of the Unguisin Biosynthetic Machinery:

GeneProteinFunctionOrganism(s)
ungA / ugsAUngA / UgsAHeptamodular non-ribosomal peptide synthetase (NRPS)A. violaceofuscus, A. candidus, A. campestris
ungC / ugsCUngC / UgsCAlanine RacemaseA. violaceofuscus, A. candidus
ugsB / ungE'UgsB / UngE'MethyltransferaseA. candidus, A. campestris
ungDUngDHydrolase/PeptidaseA. violaceofuscus

Table 1: Key Enzymes in Unguisin Biosynthesis. This table summarizes the primary enzymes involved in the formation of unguisins, their genetic identifiers, and their characterized functions in different producing organisms.[1][3]

The central enzyme, UngA/UgsA , is a large, multi-domain NRPS responsible for the sequential condensation of the constituent amino acids and the final cyclization of the peptide chain. The substrate specificity of the adenylation (A) domains within the NRPS modules dictates the final structure of the unguisin analogue produced.

The Biosynthetic Pathway of this compound

The assembly of this compound is a multi-step process that begins with the generation of the D-alanine starter unit and proceeds through a series of condensation reactions on the NRPS assembly line.

Initiation: The Role of Alanine Racemase

The biosynthesis is initiated with the provision of D-alanine, which is not a common proteinogenic amino acid. The enzyme UngC/UgsC , a pyridoxal 5-phosphate (PLP)-dependent alanine racemase, catalyzes the isomerization of L-alanine to D-alanine. This D-alanine is then recognized and activated by the first adenylation domain of the UngA NRPS. Interestingly, in some characterized unguisin BGCs, the alanine racemase gene is located within the cluster, while in others, it is found elsewhere in the genome.

Elongation and Modification: The NRPS Assembly Line

The activated D-alanine is covalently tethered to a thiolation (T) domain on the first module of UngA. The subsequent modules of the NRPS then sequentially incorporate the remaining amino acids: L-leucine/L-valine, L-phenylalanine/β-methylphenylalanine, L-valine, L-alanine, L-tryptophan, and γ-aminobutyric acid (GABA). Each module contains at least a condensation (C) domain for peptide bond formation, an adenylation (A) domain for substrate selection and activation, and a thiolation (T) domain for shuttling the growing peptide chain.

A key modification step in the biosynthesis of some unguisin analogues is the methylation of a phenylalanine precursor. The methyltransferase UgsB has been shown to methylate phenylpyruvic acid to yield β-methylphenylpyruvate. This modified precursor is then incorporated by the third module of the NRPS to form a β-methylphenylalanine residue in the final cyclic peptide. This pre-assembly modification is a notable feature of unguisin biosynthesis.

Termination: Cyclization and Release

Upon the incorporation of the final residue, GABA, the linear heptapeptide is released from the NRPS through a macrocyclization reaction, catalyzed by a terminal condensation or thioesterase (TE) domain. This results in the formation of the mature cyclic this compound.

Below is a DOT script for a diagram illustrating the biosynthetic pathway of this compound.

Unguisin_A_Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Enzymatic Machinery cluster_products Products L-Alanine L-Alanine UngC UngC/UgsC (Alanine Racemase) L-Alanine->UngC Phenylpyruvic Acid Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Phenylpyruvic Acid->UgsB L-Amino Acids L-Leu/L-Val, L-Phe, L-Val, L-Ala, L-Trp, GABA UngA M1 M2 M3 M4 M5 M6 M7 D-Ala L-Leu/Val L-Phe/β-mPhe L-Val L-Ala L-Trp GABA L-Amino Acids->UngA D-Alanine D-Alanine UngC->D-Alanine Isomerization β-Methylphenylpyruvate β-Methylphenylpyruvate UgsB->β-Methylphenylpyruvate Methylation This compound This compound UngA->this compound Assembly & Cyclization D-Alanine->UngA:f0 β-Methylphenylpyruvate->UngA:f2

Caption: Biosynthetic pathway of this compound highlighting key enzymes and precursor modifications.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. This section provides an overview of the methodologies employed.

Gene Knockout in Aspergillus

Gene deletion is a fundamental technique to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a natural product.

Workflow for Gene Deletion in Aspergillus

Gene_Knockout_Workflow start Start: Identify Target Gene (e.g., ugsA) construct Construct Deletion Cassette (e.g., hph marker flanked by homologous regions) start->construct transform Protoplast Transformation of A. candidus construct->transform selection Selection of Transformants on Hygromycin Plates transform->selection verification Genomic DNA Extraction & PCR Verification selection->verification analysis Metabolite Analysis of Knockout Mutant (LC-MS) verification->analysis end End: Confirm Loss of Unguisin Production analysis->end

Caption: A generalized workflow for targeted gene deletion in Aspergillus species.

Detailed Methodology:

  • Construction of the Deletion Cassette: A gene replacement cassette is constructed using fusion PCR. This typically consists of a selectable marker, such as the hygromycin resistance gene (hph), flanked by ~1 kb DNA fragments homologous to the regions upstream and downstream of the target gene.

  • Protoplast Preparation and Transformation: Protoplasts of the wild-type Aspergillus strain are generated by enzymatic digestion of the mycelia. The deletion cassette is then introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Verification of Mutants: Transformed protoplasts are regenerated on a medium containing the appropriate selective agent (e.g., hygromycin). Resistant colonies are then screened by PCR using primers that bind outside the homologous regions and within the marker gene to confirm successful homologous recombination.

  • Metabolite Analysis: The wild-type and mutant strains are cultivated under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles and confirm the abolishment of this compound production in the knockout strain.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes in vitro, they are often heterologously expressed in a host organism like Escherichia coli.

Protocol for Recombinant Protein Expression and Purification (e.g., UgsC):

  • Cloning: The coding sequence of the target gene (e.g., ugsC) is amplified by PCR from the genomic DNA of the producing strain and cloned into an expression vector, such as pET-28a(+), which often includes a purification tag (e.g., a His-tag).

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

In vitro assays are crucial for confirming the specific function of a purified enzyme.

Assay for Alanine Racemase (UgsC) Activity:

  • Reaction Mixture: A typical reaction mixture contains the purified UgsC enzyme, the substrate (L-alanine or D-alanine), and the cofactor pyridoxal 5-phosphate (PLP) in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Derivatization: The reaction is quenched, and the amino acid products are derivatized using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This allows for the chiral separation and detection of D- and L-alanine.

  • Analysis: The derivatized products are analyzed by LC-MS to detect the presence of both D- and L-alanine, confirming the racemase activity of the enzyme.

Assay for Methyltransferase (UgsB) Activity:

  • Reaction Mixture: The assay mixture includes the purified UgsB enzyme, the substrate phenylpyruvic acid, and the methyl donor S-adenosyl methionine (SAM) in an appropriate buffer.

  • Incubation: The reaction is incubated to allow for the enzymatic methylation to occur.

  • Analysis: The reaction products are analyzed by LC-MS to detect the formation of β-methylphenylpyruvate.

Quantitative Data

While detailed kinetic parameters for the this compound biosynthetic enzymes are not extensively reported in the literature, some quantitative data on the production of unguisins has been published.

CompoundYield (mg) from A. heteromorphus CBS 117.55
Unguisin J11.5
Unguisin B14.1

Table 2: Isolated Yields of Unguisins. This table shows the yields of Unguisin J and B isolated from a solid culture of Aspergillus heteromorphus CBS 117.55. Such data is crucial for assessing the productivity of different fungal strains and for optimizing culture conditions for enhanced production.

Conclusion and Future Perspectives

The biosynthesis of this compound via a non-ribosomal peptide synthetase represents a fascinating example of the metabolic capabilities of fungi. The elucidation of this pathway, through a combination of genetic and biochemical approaches, has provided valuable insights into the assembly of complex cyclic peptides. The modular nature of the NRPS machinery offers exciting possibilities for the engineered biosynthesis of novel unguisin analogues with potentially enhanced or altered biological activities. Future research in this area could focus on the detailed kinetic characterization of the biosynthetic enzymes, the structural elucidation of the NRPS modules to understand their substrate specificity, and the application of synthetic biology tools to create a diverse library of unguisin-based compounds for drug discovery and other biotechnological applications.

References

Unguisin A: A Technical Guide to its Mechanism of Action and Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin A, a cyclic heptapeptide of fungal origin, has emerged as a molecule of interest due to its unique structural features, including the presence of a γ-aminobutyric acid (GABA) residue. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its identified biological targets. The primary and most rigorously characterized biological function of this compound is its role as a potent anion receptor, with a pronounced affinity for phosphate and pyrophosphate. While reports on its other biological activities, such as cytotoxicity and antimicrobial effects, are present in the scientific literature, the data remains inconclusive and at times contradictory. This document summarizes the available quantitative data, details the experimental methodologies used in these assessments, and provides visualizations of key concepts to facilitate a comprehensive understanding for researchers in the field of natural product chemistry and drug discovery.

Core Mechanism of Action: Anion Binding

The most definitive biological activity attributed to this compound is its ability to selectively bind various anions. This interaction is thought to be facilitated by the conformational flexibility imparted by the GABA residue within its macrocyclic structure, allowing it to form a binding pocket for negatively charged ions.[1][2] The primary mechanism of this interaction involves the formation of hydrogen bonds between the amide protons of the peptide backbone and the incoming anion.

Biological Targets: Anions of Interest

The principal biological targets identified for this compound are anions, with a particularly high affinity observed for phosphate and pyrophosphate.[1][2] This suggests a potential role for this compound in environments where these anions are prevalent or where their transport or signaling is crucial.

Quantitative Data: Anion Binding Affinities

The binding affinities of this compound for a range of anions have been quantitatively determined using ¹H NMR titration experiments. The association constants (Kₐ) provide a measure of the strength of the interaction between this compound and each anion.

Anion GuestAssociation Constant (Kₐ) / M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻)4800 ± 400
Pyrophosphate (HP₂O₇³⁻)3300 ± 300
Hydrogen Sulfate (HSO₄⁻)1600 ± 100
Chloride (Cl⁻)330 ± 20
Bromide (Br⁻)170 ± 10
Nitrate (NO₃⁻)130 ± 10
Iodide (I⁻)< 10

Data sourced from Ariawan et al., Org. Biomol. Chem., 2017, 15, 2962-2967.

Other Potential Biological Activities (Evidence Inconclusive)

The scientific literature presents conflicting reports regarding the cytotoxic and antimicrobial activities of this compound.

Cytotoxicity

Some studies on unguisins isolated from Aspergillus candidus showed no significant cytotoxic effects on several human cancer cell lines and normal human embryonic kidney and liver cells at a concentration of 50 µM.[1] However, other research on compounds isolated from Aspergillus unguis has indicated potential cytotoxic activity for some of its phenolic polyketides. Direct and conclusive evidence for the cytotoxic IC₅₀ of pure this compound is currently lacking.

Antimicrobial Activity

Similarly, reports on the antimicrobial properties of this compound are inconsistent. While some earlier reports suggested moderate antibacterial activity for this compound and B, a more recent and detailed study focusing on its anion binding capabilities found that this compound lacks any detectable activity in antimicrobial growth inhibition assays. Another study on Unguisin F and E also reported a lack of significant antibacterial and antifungal activities.

Experimental Protocols

Determination of Anion Binding Affinity by ¹H NMR Titration

This protocol describes the method used to quantify the interaction between this compound and various anions.

Materials:

  • This compound

  • Tetrabutylammonium salts of the anions of interest (e.g., (nBu₄N)H₂PO₄, (nBu₄N)Cl)

  • Deuterated solvent (e.g., DMSO-d₆ or a mixture such as 9:1 acetone-d₆:DMSO-d₆)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the tetrabutylammonium salt of the anion of interest at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Add a fixed volume of the this compound stock solution to an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of this compound alone.

  • Perform a stepwise titration by adding small aliquots of the anion stock solution to the NMR tube containing the this compound solution.

  • Acquire a ¹H NMR spectrum after each addition of the anion, ensuring the sample is thoroughly mixed and equilibrated.

  • Monitor the chemical shifts of the amide (N-H) protons of this compound. The binding of an anion will typically cause a downfield shift in these signals due to hydrogen bond formation.

  • Continue the titration until the chemical shifts of the amide protons no longer change significantly upon further addition of the anion, indicating saturation of the binding sites.

  • The association constant (Kₐ) is determined by fitting the changes in the chemical shifts of the amide protons as a function of the anion concentration to a 1:1 binding model using appropriate software.

MTT Assay for Cytotoxicity Screening

This is a general protocol for assessing the cytotoxic potential of a compound like this compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates (polypropylene plates are recommended for peptides to avoid binding to the plastic)

  • This compound dissolved in a suitable solvent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial dilutions of this compound in the appropriate broth medium in the wells of a 96-well microplate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • The result can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Molecular Interactions

Currently, there is no direct evidence implicating this compound in specific cellular signaling pathways. Its primary known interaction is with anions, which could indirectly influence various cellular processes that are dependent on anion concentration or transport. The high affinity for phosphate and pyrophosphate suggests a potential for interference with phosphorylation-dependent signaling cascades or energy metabolism, though this remains speculative and requires experimental validation.

UnguisinA_Potential_Interaction UnguisinA This compound Anions Anions (e.g., H₂PO₄⁻, HP₂O₇³⁻) UnguisinA->Anions High-affinity binding CellularProcesses Potential Downstream Cellular Processes Anions->CellularProcesses Modulation of concentration/transport SignalingPathways Phosphorylation-dependent Signaling Pathways CellularProcesses->SignalingPathways EnergyMetabolism Energy Metabolism (ATP-dependent processes) CellularProcesses->EnergyMetabolism Bioactivity_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening & Target Identification cluster_2 Mechanism of Action Studies AnionBinding Anion Binding Assay (¹H NMR Titration) EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinases, Phosphatases) AnionBinding->EnzymeInhibition If significant binding to enzyme cofactors Cytotoxicity Cytotoxicity Assay (e.g., MTT) ReceptorBinding Receptor Binding Assays Cytotoxicity->ReceptorBinding CellularUptake Cellular Uptake Studies Cytotoxicity->CellularUptake Antimicrobial Antimicrobial Assay (Broth Microdilution) SignalingPathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) EnzymeInhibition->SignalingPathwayAnalysis ReceptorBinding->SignalingPathwayAnalysis GeneExpression Gene Expression Profiling (RNA-Seq) CellularUptake->GeneExpression InVivo In Vivo Model Studies SignalingPathwayAnalysis->InVivo GeneExpression->InVivo UnguisinA This compound UnguisinA->AnionBinding UnguisinA->Cytotoxicity UnguisinA->Antimicrobial

References

Spectroscopic Characterization of Unguisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Unguisin A, a cyclic heptapeptide first isolated from the fungus Emericella unguis. The definitive spectroscopic data for this compound was originally reported by Gloer, J.B., et al., in the Journal of Organic Chemistry, 1988, 53, 5457–5460. While the precise experimental values are contained within that primary literature, this guide synthesizes the key spectroscopic information and experimental protocols based on subsequent studies of this compound and its analogues.

This compound is a member of a class of cyclic peptides known for incorporating non-proteinogenic amino acids, including γ-aminobutyric acid (GABA), and a high proportion of D-amino acid residues. Its structure has been determined as cyclo-(D-Ala-D-Phe-L-Val-D-Val-D-Ala-D-Trp-GABA). The characterization of such a molecule relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of this compound.

Ionization ModeAdductExpected m/zMolecular Formula
Positive[M+H]⁺~787.4398C₄₂H₅₈N₈O₇
Positive[M+Na]⁺~809.4217C₄₂H₅₈N₈O₇Na

Note: The expected m/z values are calculated based on the molecular formula and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound is achieved through a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The following tables summarize the expected chemical shifts for each residue in this compound, based on data from closely related analogues and general principles of peptide NMR. For precise, experimentally determined values, consultation of the original 1988 publication is essential.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
ResidueNH (δ, ppm)α-H (δ, ppm)β-H (δ, ppm)Other Protons (δ, ppm)
D-Ala-1 ~8.0 - 8.5~4.0 - 4.5~1.2 - 1.4CH₃: ~1.2 - 1.4 (d)
D-Phe-2 ~8.0 - 8.5~4.5 - 5.0~2.8 - 3.2Aromatic: ~7.1 - 7.3 (m)
L-Val-3 ~7.5 - 8.0~4.0 - 4.5~2.0 - 2.2γ-CH₃: ~0.8 - 1.0 (d)
D-Val-4 ~7.5 - 8.0~4.0 - 4.5~2.0 - 2.2γ-CH₃: ~0.8 - 1.0 (d)
D-Ala-5 ~8.0 - 8.5~4.0 - 4.5~1.2 - 1.4CH₃: ~1.2 - 1.4 (d)
D-Trp-6 ~8.0 - 8.5~4.5 - 5.0~3.0 - 3.3Indole NH: ~10.8, Aromatic: ~6.9 - 7.6 (m)
GABA-7 ~7.8 - 8.2-~2.0 - 2.3α-CH₂: ~3.0 - 3.3, γ-CH₂: ~1.5 - 1.8
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
ResidueC=O (δ, ppm)Cα (δ, ppm)Cβ (δ, ppm)Other Carbons (δ, ppm)
D-Ala-1 ~172 - 174~49 - 51~17 - 19CH₃: ~17 - 19
D-Phe-2 ~171 - 173~54 - 56~37 - 39Aromatic: ~126 - 138
L-Val-3 ~171 - 173~59 - 61~30 - 32γ-CH₃: ~18 - 20
D-Val-4 ~171 - 173~59 - 61~30 - 32γ-CH₃: ~18 - 20
D-Ala-5 ~172 - 174~49 - 51~17 - 19CH₃: ~17 - 19
D-Trp-6 ~171 - 173~53 - 55~27 - 29Aromatic: ~109 - 136
GABA-7 ~172 - 174-~34 - 36Cα: ~30 - 32, Cγ: ~24 - 26

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic characterization of unguisins, based on modern practices and reports on related compounds.

Fungal Cultivation and Extraction
  • Cultivation: Emericella unguis (or a related producing strain) is cultivated on a suitable solid or in a liquid medium, such as rice or potato dextrose broth, under static conditions at approximately 25°C for several weeks.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Defatting: The crude extract is often partitioned between acetonitrile and hexane to remove nonpolar lipids.

Chromatographic Isolation
  • Initial Fractionation: The defatted extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution with water and acetonitrile, often with a formic acid modifier, is used to separate the components.

  • Purification: Fractions containing compounds of interest are further purified by semi-preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly DMSO-d₆.

    • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments: A standard suite of experiments is performed:

      • ¹H NMR for proton chemical shifts and coupling constants.

      • ¹³C NMR for carbon chemical shifts.

      • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems within each amino acid residue.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

    • Analysis: The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound.

UnguisinA_Characterization cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Cultivation Fungal Culture (Emericella unguis) Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC SemiPrepHPLC Semi-preparative HPLC PrepHPLC->SemiPrepHPLC PureUnguisinA Pure this compound SemiPrepHPLC->PureUnguisinA HRESIMS HRESIMS Analysis PureUnguisinA->HRESIMS NMR NMR Spectroscopy (1D & 2D) PureUnguisinA->NMR MolFormula Molecular Formula Determination HRESIMS->MolFormula AminoAcidSeq Amino Acid Sequencing NMR->AminoAcidSeq FinalStructure Final Structure of This compound MolFormula->FinalStructure Stereochem Stereochemistry (Marfey's Method) AminoAcidSeq->Stereochem Stereochem->FinalStructure

Workflow for this compound Characterization

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods, is essential for the unambiguous characterization of complex natural products like this compound, paving the way for further research into their biological activities and potential applications in drug development.

The Integral Role of γ-Aminobutyric Acid (GABA) in the Structure and Function of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of fungal cyclic heptapeptides known for their complex structures, which notably include the non-proteinogenic amino acid γ-aminobutyric acid (GABA).[1][2][3] This guide delves into the pivotal role of the embedded GABA residue within the macrocyclic structure of Unguisin A and related congeners. The presence of GABA is not merely a structural curiosity; it imparts significant conformational flexibility to the peptide backbone, which is crucial for its biological activities.[1][4] This document provides a comprehensive overview of this compound's structure, the biosynthetic pathways responsible for GABA incorporation, detailed experimental protocols for its study, and a summary of its known functions, particularly its ability to act as a high-affinity anion receptor.

The Core Structure of this compound: A GABA-Containing Heptapeptide

This compound belongs to a family of cyclic heptapeptides predominantly isolated from fungal species of the genus Aspergillus. A defining characteristic of this family is the presence of a GABA residue and a high proportion of D-amino acids within its seven-residue ring.

The generalized structure of unguisins consists of seven amino acid residues, where the first position is typically a conserved D-Alanine and the seventh is a conserved GABA moiety. The variability in amino acids at positions 2 through 6 gives rise to the different unguisin analogues (A, B, C, etc.).

Table 1: Amino Acid Composition of this compound and Related Congeners

PositionThis compoundUnguisin BUnguisin J
1D-AlaD-AlaD-Ala
2D-ValD-ValD-Val
3D-PheD-LeuL-Leu
4D-AlaD-AlaD-Phe
5L-TrpL-TrpD-Ala
6L-AlaL-AlaD-Trp
7GABA GABA GABA

Source: Data compiled from multiple studies.

The inclusion of GABA, a four-carbon amino acid, into the peptide backbone introduces two additional methylene units compared to an α-amino acid. This extension is critical for the molecule's functionality.

The Role of GABA in Conformational Flexibility and Biological Activity

The primary role of the GABA residue in the this compound structure is to enhance the conformational flexibility of the macrocycle. Standard peptide bonds in α-amino acids have restricted rotation, leading to more rigid structures. The longer, more flexible chain of GABA allows the this compound ring to adopt a wider range of conformations.

This flexibility is believed to be essential for its biological activity, facilitating interactions with various protein targets and small molecules. While significant biological activities for many unguisins are still under investigation, this compound has been identified as a high-affinity anion receptor, with a notable ability to bind phosphate and pyrophosphate. The flexible GABA-containing backbone likely allows the molecule to form a binding pocket that can adapt to the geometry of these anions.

No direct interaction with neurological GABA receptors has been reported for this compound. Its known function is centered on its unique structural properties as a macrocycle.

Biosynthesis: The Non-Ribosomal Pathway

Unguisins are synthesized by multi-modular non-ribosomal peptide synthetases (NRPSs), not by the ribosomal machinery. This enzymatic assembly line allows for the incorporation of non-proteinogenic amino acids like GABA and D-amino acids.

The biosynthesis is governed by a dedicated biosynthetic gene cluster (BGC). In Aspergillus violaceofuscus, the ung cluster is responsible for producing Unguisins A and B. The process involves a heptamodular NRPS enzyme, UngA, which sequentially recruits and links the constituent amino acids. An associated alanine racemase (UngC) is responsible for providing the D-Ala starter unit. The NRPS assembly line concludes with macrocyclization to release the final cyclic peptide.

G cluster_BGC Unguisin Biosynthetic Gene Cluster (ung) cluster_NRPS NRPS Assembly Line UngC Alanine Racemase (UngC) UngA Heptamodular NRPS (UngA) UngC->UngA Provides D-Ala starter unit M1 Module 1 (D-Ala) M2 Module 2 (D-Val) M1->M2 M3 Module 3 (D-Phe/D-Leu) M2->M3 M4 Module 4 (D-Ala) M3->M4 M5 Module 5 (L-Trp) M4->M5 M6 Module 6 (L-Ala) M5->M6 M7 Module 7 (GABA) M6->M7 Release Thioesterase Domain (Cyclization & Release) M7->Release Unguisin_A This compound/B Release->Unguisin_A L_Ala L-Alanine L_Ala->UngC Amino_Acids Other Amino Acids + GABA Precursors

Fig. 1: Proposed biosynthetic pathway of this compound via NRPS.

Experimental Protocols

  • Fungal Cultivation : Aspergillus species (e.g., A. heteromorphus, A. candidus) are cultivated on a solid rice medium for 21 days at 25°C.

  • Extraction : The cultured mass is ground and extracted multiple times with ethyl acetate (EtOAc). The organic fractions are combined and evaporated under reduced pressure.

  • Defatting : The crude extract is dissolved in acetonitrile (MeCN) and partitioned against hexane to remove lipids.

  • Fractionation : The defatted extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient of water and MeCN, both containing 0.05% formic acid, is used for elution.

  • Purification : Fractions containing unguisins are further purified by semi-preparative HPLC to yield pure compounds.

G Start Fungal Culture on Rice Medium Step1 Extraction with Ethyl Acetate Start->Step1 Step2 Crude Extract Evaporation Step1->Step2 Step3 Defatting with Acetonitrile/Hexane Step2->Step3 Step4 Preparative HPLC Fractionation (C18 Column) Step3->Step4 Step5 Semi-preparative HPLC Purification Step4->Step5 End Pure this compound Step5->End

References

An In-depth Technical Guide to the Natural Variants and Analogs of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide first isolated from the marine-derived fungus Emericella unguis. It belongs to a growing class of fungal cyclopeptides characterized by the presence of a non-proteinogenic amino acid, γ-aminobutyric acid (GABA), within their macrocyclic structure, and a high prevalence of D-amino acid residues. These structural features contribute to the unique conformational properties and biological activities of the unguisin family of natural products. This technical guide provides a comprehensive overview of the known natural variants of this compound, their biological activities, and biosynthetic pathways. Furthermore, it details the experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds, and outlines a strategy for the synthesis of novel analogs.

Natural Variants of this compound

To date, several natural variants of this compound, designated Unguisins B through K, have been isolated from various fungal species, predominantly within the Aspergillus genus. The structural diversity among these analogs primarily arises from the variation in amino acid residues at positions 2 to 6 of the heptapeptide ring, while the D-Alanine at position 1 and the GABA at position 7 are generally conserved.

Structures of Unguisin Natural Variants

The generalized structure of the unguisin cyclic heptapeptides is shown below, followed by a table summarizing the known natural variants and their respective amino acid sequences.

Generalized Unguisin Structure:

G cluster_0 Cyclic Heptapeptide Core D-Ala (1) D-Ala (1) R2 R2 D-Ala (1)->R2 R3 R3 R2->R3 R4 R4 R3->R4 R5 R5 R4->R5 R6 R6 R5->R6 GABA (7) GABA (7) R6->GABA (7) GABA (7)->D-Ala (1)

Caption: Generalized structure of the Unguisin cyclic heptapeptide core.

Table 1: Known Natural Variants of this compound

CompoundR2R3R4R5R6Producing Organism(s)
This compound D-ValD-PheL-ValD-AlaD-TrpEmericella unguis, Aspergillus violaceofuscus, Aspergillus candidus
Unguisin B D-ValD-LeuL-ValD-AlaD-TrpEmericella unguis, Aspergillus violaceofuscus, Aspergillus heteromorphus
Unguisin C D-SerD-PheL-ValD-AlaD-TrpEmericella unguis
Unguisin D L-LeuL-LeuL-ValD-AlaD-TrpEmericella unguis (precursor-directed)
Unguisin E D-Valβ-Me-D-PheL-ValD-AlaD-TrpAspergillus candidus
Unguisin F D-Leuβ-Me-D-PheL-ValD-AlaD-TrpAspergillus candidus
Unguisin G D-ValD-PheL-ValD-AlaL-KynAspergillus candidus
Unguisin H D-ValD-PheL-ValD-AlaD-TrpAspergillus campestris
Unguisin I D-Valβ-Me-D-PheL-ValD-AlaD-TrpAspergillus campestris
Unguisin J D-ValD-LeuL-LeuD-AlaD-TrpAspergillus heteromorphus[1]
Unguisin K D-LeuD-PheL-ValD-AlaD-TrpAspergillus candidus[2]

Note: The stereochemistry of some residues may vary or has not been definitively determined in all publications.

Biosynthesis of Unguisins

The unguisin cyclic peptides are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) pathway. The core enzyme, UngA, is a seven-module NRPS responsible for the selection, activation, and sequential condensation of the amino acid precursors. The biosynthetic gene clusters (BGCs) for unguisin production have been identified in several Aspergillus species.

Key enzymes in the unguisin biosynthetic pathway include:

  • UngA: A heptamodular NRPS that acts as the central assembly line for the peptide chain. Each module is responsible for the incorporation of one amino acid, with specific domains for adenylation (A), thiolation (T), and condensation (C). Epimerization (E) domains within certain modules are responsible for the conversion of L-amino acids to their D-enantiomers.

  • UngC: An alanine racemase that provides the D-alanine starter unit for the first module of UngA.

  • UngE': A methyltransferase found in the BGC of Unguisins H and I, which is proposed to be responsible for the methylation of the phenylalanine residue to form β-methylphenylalanine.

unguisin_biosynthesis L_Ala L-Alanine UngC UngC (Alanine Racemase) L_Ala->UngC Isomerization D_Ala D-Alanine NRPS_UngA NRPS Assembly Line (UngA) (A, T, C, E domains) D_Ala->NRPS_UngA Initiation Amino_Acids Amino Acid Precursors (L-Val, L-Phe, etc.) Amino_Acids->NRPS_UngA Elongation Linear_Heptapeptide Linear Heptapeptide NRPS_UngA->Linear_Heptapeptide Peptide Synthesis Unguisin Unguisin (Cyclic Heptapeptide) Linear_Heptapeptide->Unguisin Cyclization & Release (TE domain) UngC->D_Ala Methylation Methylation (UngE') beta_Me_Phe β-Methyl- Phenylalanine Methylation->beta_Me_Phe Phe L-Phenylalanine Phe->Methylation beta_Me_Phe->NRPS_UngA Incorporation

Caption: Proposed biosynthetic pathway for Unguisin natural variants.

Biological Activities of Unguisin Variants

The biological activities of the unguisin family of cyclic peptides are not yet extensively explored, and quantitative data is sparse in the literature. The primary reported activities are antimicrobial and anion binding.

Table 2: Biological Activities of Unguisin Natural Variants

CompoundAntimicrobial Activity (MIC)Cytotoxicity (IC50)Other Activities
This compound 3.8 µM (against MRSA)[3]Not ReportedHigh affinity for phosphate and pyrophosphate anions
Unguisin B Moderate antibacterial activity (qualitative)Not ReportedNot Reported
Unguisin C Not ReportedNot ReportedNot Reported
Unguisin D Not ReportedNot ReportedNot Reported
Unguisin E Not ReportedNot ReportedNot Reported
Unguisin F Not ReportedNot ReportedNot Reported
Unguisin G Not ReportedNot ReportedNot Reported
Unguisin H Not ReportedNot ReportedNot Reported
Unguisin I Not ReportedNot ReportedNot Reported
Unguisin J Not ReportedNot ReportedNot Reported
Unguisin K Not ReportedNot ReportedNot Reported

Synthetic Analogs of this compound

To date, the synthesis and biological evaluation of structural analogs of this compound have not been reported in the peer-reviewed literature. However, the synthesis of such analogs is feasible through established methods of solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization. This approach would allow for the systematic modification of the this compound scaffold to explore structure-activity relationships (SAR) and to develop analogs with improved biological activities.

A proposed general workflow for the synthesis of this compound analogs is presented below.

sps_workflow Resin Solid Support Resin (e.g., 2-Chlorotrityl chloride) Load_AA1 1. Load first protected amino acid Resin->Load_AA1 Deprotect1 2. Fmoc Deprotection Load_AA1->Deprotect1 Couple_AA2 3. Couple second protected amino acid Deprotect1->Couple_AA2 Repeat 4. Repeat steps 2 & 3 for all amino acids Couple_AA2->Repeat Cleavage 5. Cleave linear peptide from resin Repeat->Cleavage Linear_Peptide Protected Linear Peptide Cleavage->Linear_Peptide Cyclization 6. Solution-phase cyclization Linear_Peptide->Cyclization Cyclic_Peptide Protected Cyclic Peptide Cyclization->Cyclic_Peptide Deprotect_Final 7. Final Deprotection Cyclic_Peptide->Deprotect_Final Purification 8. Purification (HPLC) Deprotect_Final->Purification Analog This compound Analog Purification->Analog

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Detailed Experimental Protocols

Isolation and Purification of Natural Unguisins

This protocol is a generalized procedure based on published methods for the isolation of unguisin variants from fungal cultures.

  • Fungal Cultivation: Inoculate a suitable fungal strain (e.g., Aspergillus heteromorphus) on a solid rice medium and incubate at 28 °C for 2-3 weeks.

  • Extraction: Extract the fungal culture with an organic solvent such as ethyl acetate. Concentrate the extract under reduced pressure to yield a crude extract.

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) to obtain several fractions.

  • Purification: Purify the fractions containing unguisins using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution by UV detection at 210 and 280 nm.

  • Structure Elucidation: Characterize the purified compounds by high-resolution mass spectrometry (HRMS) to determine the molecular formula and by 1D and 2D nuclear magnetic resonance (NMR) spectroscopy to establish the amino acid sequence and connectivity.

Determination of Absolute Stereochemistry by Marfey's Method
  • Acid Hydrolysis: Hydrolyze a small amount (approx. 0.1 mg) of the purified peptide with 6 M HCl at 110 °C for 16-24 hours in a sealed vial. Evaporate the HCl to dryness.

  • Derivatization: Dissolve the dried hydrolysate in 50 µL of water. To this solution, add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA, Marfey's reagent) in acetone and 20 µL of 1 M NaHCO3. Incubate the mixture at 40 °C for 1 hour with occasional shaking.

  • Quenching and Analysis: After incubation, cool the reaction mixture and neutralize with 20 µL of 1 M HCl. Evaporate the acetone and dissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the derivatized amino acids by RP-HPLC and compare the retention times with those of derivatized D- and L-amino acid standards prepared in the same manner.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound: Prepare a stock solution of the purified unguisin variant in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay for IC50)
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the unguisin variant in the culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anion Binding Affinity Determination by ¹H-NMR Titration
  • Sample Preparation: Prepare a solution of the unguisin variant (e.g., 1 mM) in a suitable deuterated solvent (e.g., DMSO-d6).

  • Titration: Prepare a stock solution of the anion to be tested (e.g., tetrabutylammonium phosphate) in the same deuterated solvent. Add aliquots of the anion stock solution to the NMR tube containing the unguisin solution.

  • NMR Spectroscopy: Acquire a ¹H-NMR spectrum after each addition of the anion.

  • Data Analysis: Monitor the chemical shift changes of the amide (NH) protons of the unguisin upon addition of the anion. Plot the change in chemical shift (Δδ) against the molar ratio of the anion to the unguisin.

  • Binding Constant Calculation: Fit the titration data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the association constant (Ka).

Conclusion and Future Directions

The unguisins represent a structurally intriguing class of cyclic heptapeptides with demonstrated antimicrobial and anion-binding activities. The natural diversity of these compounds, arising from the relaxed substrate specificity of the core NRPS enzyme, provides a foundation for further exploration. Significant gaps remain in our understanding of the full biological potential of these molecules, with a notable lack of comprehensive, quantitative bioactivity data across the known variants.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of the antimicrobial and cytotoxic activities of all known unguisin natural variants against a broad panel of pathogens and cancer cell lines to establish a clear structure-activity relationship.

  • Synthesis and Evaluation of Analogs: The chemical synthesis of this compound analogs with systematic modifications at each amino acid position will be crucial for optimizing their biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action underlying the antimicrobial and cytotoxic effects of the most potent unguisin variants.

  • Exploration of Anion Binding: Investigating the biological implications of the anion-binding properties of unguisins, particularly their high affinity for phosphate and pyrophosphate, which may suggest novel therapeutic applications.

This in-depth guide serves as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing the necessary information to advance the study of this promising class of cyclic peptides.

References

Unguisin A: A Technical Guide to its Anion Binding and Molecular Recognition Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A, a cyclic heptapeptide of fungal origin, has emerged as a molecule of significant interest due to its remarkable anion binding capabilities. Initially isolated from marine-derived fungi, this natural product has demonstrated a notable affinity and selectivity for biologically relevant anions, particularly phosphate and pyrophosphate. This technical guide provides an in-depth exploration of the anion binding and molecular recognition properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support further research and potential therapeutic applications.

Unguisins are a family of cyclic heptapeptides that often contain non-proteinogenic amino acids, such as γ-aminobutyric acid (GABA), and a high proportion of D-amino acids.[1][2] This structural complexity, particularly the presence of the flexible GABA residue, is thought to contribute to the conformational flexibility of the macrocycle, enabling it to interact with various molecular targets, including anions.[1] While some initial studies suggested moderate antibacterial activity for this compound, subsequent investigations have failed to consistently reproduce these findings, shifting the focus towards its potent anion receptor properties.[3]

This document serves as a comprehensive resource, consolidating the current understanding of this compound's molecular recognition abilities. It is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to explore the potential of this compound and its analogues in areas such as sensing, transport, and as potential modulators of biological processes dependent on anion recognition.

Data Presentation: Anion Binding Affinities of this compound

The anion binding properties of this compound have been quantitatively assessed using various analytical techniques, primarily through ¹H NMR titration experiments. The following tables summarize the association constants (Kₐ) for the binding of this compound to a range of anions in a solution of 9:1 (v/v) acetone-d₆:DMSO-d₆. This solvent system was chosen to enhance the solubility of both the peptide and the tetrabutylammonium salts of the anions, facilitating the accurate determination of binding affinities.

Anion Guest (as Tetrabutylammonium Salt)Association Constant (Kₐ, M⁻¹)
Dihydrogen Phosphate (H₂PO₄⁻)2300 ± 200
Pyrophosphate (HP₂O₇³⁻)1800 ± 200
Hydrogen Sulfate (HSO₄⁻)800 ± 100
Chloride (Cl⁻)400 ± 50
Bromide (Br⁻)250 ± 30
Iodide (I⁻)< 10
Nitrate (NO₃⁻)< 10
Perchlorate (ClO₄⁻)< 10

Table 1: Association Constants of this compound with Various Anions. Data obtained from ¹H NMR titration experiments in 9:1 (v/v) acetone-d₆:DMSO-d₆. Errors represent the standard deviation from the non-linear curve fitting.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anion binding properties of this compound.

¹H NMR Titration for Anion Binding Affinity

This protocol outlines the procedure for determining the association constants of this compound with various anions using ¹H Nuclear Magnetic Resonance (NMR) titration.

Materials:

  • This compound

  • Tetrabutylammonium salts of the anions of interest (e.g., (n-Bu)₄N⁺H₂PO₄⁻, (n-Bu)₄N⁺Cl⁻)

  • Acetone-d₆ (99.9% D)

  • DMSO-d₆ (99.9% D)

  • NMR tubes

  • Micropipettes

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mM in a 9:1 (v/v) mixture of acetone-d₆ and DMSO-d₆.

    • Prepare stock solutions of the tetrabutylammonium salts of the anions at a concentration of approximately 50 mM in the same 9:1 (v/v) acetone-d₆:DMSO-d₆ solvent mixture.

  • Titration:

    • Add a known volume (e.g., 500 µL) of the this compound stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the free this compound. This will serve as the initial data point (0 equivalents of anion).

    • Add small aliquots (e.g., 2-10 µL) of the anion stock solution to the NMR tube containing the this compound solution.

    • After each addition, gently mix the solution and acquire a ¹H NMR spectrum.

    • Continue this process until a significant excess of the anion has been added (e.g., 10-20 equivalents) or until no further changes in the chemical shifts of the this compound protons are observed.

  • Data Analysis:

    • Identify the amide (NH) proton signals of this compound in the ¹H NMR spectra. These protons are typically involved in hydrogen bonding with the anion and will exhibit the most significant chemical shift changes upon binding.

    • Plot the change in chemical shift (Δδ) of a specific amide proton as a function of the anion concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to determine the association constant (Kₐ).

experimental_workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep_unguisin Prepare this compound Stock Solution (1 mM) start This compound in NMR Tube prep_unguisin->start prep_anion Prepare Anion Stock Solution (50 mM) add_anion Add Aliquot of Anion Solution prep_anion->add_anion acquire_nmr Acquire ¹H NMR Spectrum start->acquire_nmr 0 equiv. add_anion->acquire_nmr n equiv. acquire_nmr->add_anion plot_data Plot Δδ vs. [Anion] acquire_nmr->plot_data fit_curve Non-linear Curve Fitting (1:1 Binding Model) plot_data->fit_curve get_ka Determine Association Constant (Kₐ) fit_curve->get_ka

¹H NMR Titration Workflow for Anion Binding Analysis.

Molecular Recognition Mechanism

The molecular recognition of anions by this compound is primarily driven by the formation of multiple hydrogen bonds between the amide (NH) protons of the peptide backbone and the incoming anion. The conformational flexibility of the cyclic peptide allows it to adopt a conformation that pre-organizes these hydrogen bond donors for effective anion encapsulation.

The high affinity for tetrahedral oxyanions like phosphate and pyrophosphate suggests that the size, shape, and charge distribution of the anion are critical for stable complex formation. The multiple oxygen atoms of these anions can act as hydrogen bond acceptors, leading to a more extensive and stable network of interactions compared to the smaller, spherical halide ions.

molecular_recognition cluster_components Components cluster_interaction Interaction cluster_complex Result unguisin This compound (Host) h_bond Multiple Hydrogen Bond Formation unguisin->h_bond Amide NH Donors anion Anion (Guest) anion->h_bond Anion as Acceptor complex Stable Host-Guest Complex h_bond->complex Encapsulation

Mechanism of Anion Recognition by this compound.

Conclusion

This compound stands out as a fascinating example of a natural product with potent and selective anion binding properties. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring this molecule further. The high affinity for phosphate and pyrophosphate opens up avenues for the development of novel sensors for these biologically important anions. Furthermore, the understanding of its molecular recognition mechanism can guide the design and synthesis of new analogues with tailored binding affinities and selectivities. As the field of supramolecular chemistry continues to intersect with drug discovery, molecules like this compound will undoubtedly play a crucial role in the development of new diagnostic and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Unguisin A and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unguisins are a family of cyclic heptapeptides primarily isolated from fungi of the Aspergillus genus.[1][2][3] A notable characteristic of these peptides is the inclusion of the non-proteinogenic amino acid γ-aminobutyric acid (GABA) within their cyclic structure, along with a high proportion of D-amino acids.[4][5] Unguisin A, a representative member of this family, has garnered attention for its unique structure and potential biological activities, including its ability to act as a high-affinity anion receptor for phosphate and pyrophosphate. This document provides a detailed account of the first total synthesis of this compound, offering comprehensive experimental protocols and quantitative data to facilitate its replication and further investigation into its derivatives for research and drug development purposes.

Chemical Structures

This compound is a cyclic heptapeptide with the following structure:

  • cyclo-(D-Alanine–D-Valine–L-Phenylalanine–γ-Aminobutyric acid–D-Alanine–D-Valine–L-Tryptophan)

The structures of Unguisins A, B, and C have been elucidated, with variations in the amino acid residues at specific positions. The presence of the GABA residue imparts conformational flexibility to the macrocycle.

Quantitative Data

The following table summarizes the key quantitative data obtained during the total synthesis and characterization of this compound.

Compound Parameter Value Reference
Linear Heptapeptide Precursor (4) High-Resolution Mass Spectrometry (HRMS)m/z 777.4301 (M+H)⁺, calculated for C₄₁H₅₇N₈O₈⁺ 777.4294
This compound (1) High-Resolution Mass Spectrometry (HRMS)m/z 781.4004 (M+Na)⁺, calculated for C₄₁H₅₄N₈O₇Na⁺ 781.4008
Unguisin J (1) High-Resolution Mass Spectrometry (HRMS)m/z 773.4338 [M+H]⁺, calculated for C₄₁H₅₇N₈O₇⁺ 773.4345
Unguisin J (1) Optical Rotation+23.4 (c 0.1, MeOH)
Unguisin J (1) UV (photodiode array, MeCN/H₂O)λmax = 219 and 279 nm

Experimental Protocols

The first total synthesis of this compound was achieved through a combination of solid-phase peptide synthesis (SPPS) and a solution-phase macrocyclization.

Solid-Phase Synthesis of the Linear Heptapeptide Precursor

The linear precursor, D-Valine–D-Alanine–D-Tryptophan–GABA–D-Alanine–D-Valine–L-Phenylalanine, was synthesized on a Wang resin preloaded with Fmoc-L-Phenylalanine. The synthesis was conducted manually on a 0.05 mmol scale.

General Procedures:

  • Resin Preparation: Swell the Fmoc-L-Phenylalanine Wang resin (100–200 mesh, 0.65 mmol/g loading) in dichloromethane (DCM) for 1 hour. Wash the resin with N,N-dimethylformamide (DMF) (5 x 1 min).

  • Fmoc Deprotection: Treat the resin with 10% piperidine in DMF (3 x 3 min). Wash the resin sequentially with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in DMF.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

Macrocyclization to this compound

The cyclization of the linear heptapeptide precursor was performed in solution.

Protocol:

  • Dissolve the crude linear peptide in a suitable solvent.

  • Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM) as the cyclization agent.

  • Stir the reaction mixture at room temperature and monitor the progress by HPLC.

  • Upon completion, purify the cyclic peptide by preparative HPLC to yield this compound.

Visualizations

Retrosynthetic Analysis of this compound

G Unguisin_A This compound (1) Macrocyclization Macrocyclization Unguisin_A->Macrocyclization Linear_Precursor Linear Heptapeptide Precursor (4) D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Phe Macrocyclization->Linear_Precursor SPPS Solid-Phase Peptide Synthesis (SPPS) Linear_Precursor->SPPS Amino_Acids Protected Amino Acids (Fmoc-D-Val, Fmoc-D-Ala, Fmoc-D-Trp(Boc), Fmoc-GABA, Fmoc-L-Phe) SPPS->Amino_Acids

Caption: Retrosynthetic analysis of this compound.

Total Synthesis Workflow of this compound

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Chemistry Resin Fmoc-L-Phe-Wang Resin Deprotection1 Fmoc Deprotection (10% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-D-Val-OH, HBTU, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Sequential Couplings Deprotection2->Coupling2 Final_Peptide_Resin Linear Heptapeptide on Resin Coupling2->Final_Peptide_Resin Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Peptide_Resin->Cleavage Linear_Precursor Crude Linear Heptapeptide Cleavage->Linear_Precursor Macrocyclization Macrocyclization (DMTMM) Linear_Precursor->Macrocyclization Purification HPLC Purification Macrocyclization->Purification Unguisin_A This compound Purification->Unguisin_A

Caption: Workflow for the total synthesis of this compound.

Signaling Pathways and Biological Activity

While the total synthesis of this compound is well-documented, detailed studies on its mechanism of action and associated signaling pathways are still emerging. The primary reported biological activity of this compound is its function as a high-affinity anion receptor, particularly for phosphate and pyrophosphate. This suggests potential applications in sensing or sequestration of these anions. The biological activities of other natural products from A. unguis span antifungal, antibacterial, antimalarial, and enzyme inhibitory effects, suggesting that this compound and its derivatives may also possess a range of currently unexplored biological functions. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Biosynthesis of Unguisins

The biosynthesis of unguisins is carried out by a multi-modular non-ribosomal peptide synthetase (NRPS). A gene cluster responsible for the production of unguisins A and B has been identified in Aspergillus violaceofuscus. The process involves the assembly of the constituent amino acids, including the isomerization of L-alanine to D-alanine by an alanine racemase, followed by macrocyclization and release of the final cyclic peptide.

Unguisin Derivatives

Several derivatives of this compound have been isolated from natural sources, such as Unguisin B, C, and the more recently discovered Unguisin J. These derivatives typically exhibit variations in the amino acid sequence. For instance, Unguisin J has the structure cyclo-(D-alanine-D-valine-L-leucine-D-phenylalanine-D-alanine-L-tryptophan-GABA). The discovery and synthesis of new derivatives are of interest for exploring structure-activity relationships and developing analogs with enhanced or novel biological activities. The synthetic strategy outlined for this compound can be adapted for the synthesis of its derivatives by substituting the corresponding amino acid building blocks during the solid-phase synthesis.

References

Application Note: Purification of Unguisin A from Fungal Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[1] The genus Aspergillus, in particular, is known for producing a variety of unique compounds.[1][2] Unguisin A is a cyclic heptapeptide originally isolated from Aspergillus unguis. Like other unguisins, it is characterized by the presence of a γ-aminobutyric acid (GABA) moiety and a high proportion of D-amino acid residues. The purification of such natural products from complex fermentation matrices is a critical step in drug discovery and development.

This document presents a generalized, robust methodology for the isolation of this compound. The protocol employs standard laboratory techniques, including liquid-liquid extraction and preparative high-performance liquid chromatography (prep-HPLC), a cornerstone technique for natural product purification.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It follows a logical progression from large-scale culture to the isolation of the pure compound.

G Overall Purification Workflow for this compound cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & QC Fermentation 1. Fungal Fermentation (Aspergillus unguis) Harvest 2. Harvest & Separation Fermentation->Harvest 7-10 days Extraction 3. Solvent Extraction (Ethyl Acetate) Harvest->Extraction Mycelia & Broth Crude Crude Extract Extraction->Crude Silica 4. Silica Gel Chromatography (Fractionation) Crude->Silica Fractions Semi-Pure Fractions Silica->Fractions PrepHPLC 5. Preparative RP-HPLC (Final Purification) Fractions->PrepHPLC Pure Pure this compound PrepHPLC->Pure Analysis 6. Analysis (HPLC, MS, NMR) Pure->Analysis

Caption: Workflow from fermentation to pure compound analysis.

Materials and Methods

Equipment
  • Shaking incubator (28°C, 180 rpm)

  • Autoclave

  • Centrifuge (capable of 5,000 x g)

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

  • Glass column for silica gel chromatography

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Analytical HPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Reagents and Consumables
  • Aspergillus unguis culture

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Silica gel (60 Å, 230-400 mesh)

  • Sterile flasks and centrifuge tubes

Detailed Experimental Protocols

Step 1: Fungal Fermentation
  • Inoculum Preparation: Inoculate a sterile PDA plate with Aspergillus unguis. Incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece (approx. 1 cm²) of the sporulated agar into a 250 mL flask containing 50 mL of sterile PDB medium. Incubate at 28°C, 180 rpm for 3 days.

  • Production Culture: Inoculate 10 L of sterile PDB medium with the 50 mL seed culture. Incubate at 28°C, 180 rpm for 7-10 days. Fungal secondary metabolite production can be influenced by media composition and culture conditions.

Step 2: Harvest and Extraction
  • Separation: After incubation, separate the fungal mycelia from the culture broth by centrifugation at 5,000 x g for 20 minutes.

  • Broth Extraction: Decant the supernatant (broth) and extract it three times with an equal volume of ethyl acetate in a separating funnel. Combine the organic layers.

  • Mycelia Extraction: Homogenize the mycelial pellet and extract it three times with ethyl acetate. Combine these organic extracts with the broth extracts.

  • Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Step 3: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with hexane.

  • Loading: Dissolve the crude extract in a minimal amount of methanol/dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Fraction Collection: Collect fractions of 20-50 mL and monitor by thin-layer chromatography (TLC). Pool fractions with similar TLC profiles.

  • Analysis: Analyze the pooled fractions using analytical HPLC to identify those containing this compound. Concentrate the target fractions in vacuo.

Step 4: Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative HPLC is a highly effective method for purifying natural products from complex mixtures to a high degree of purity.

  • Sample Preparation: Dissolve the semi-purified, this compound-containing fraction from the silica gel step in a minimal volume of methanol. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Purification: Inject the sample and collect fractions corresponding to the target peak for this compound.

  • Final Processing: Combine the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Step 5: Purity Assessment and Structure Confirmation
  • Purity Check: Assess the final purity of the isolated compound using analytical HPLC-MS.

  • Structure Elucidation: Confirm the identity of this compound using High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) techniques. The structure can be confirmed by comparing the data with published literature.

Results and Data Presentation

The purification process is monitored at each stage to track yield and purity. The following table summarizes representative quantitative data from a 10 L fermentation.

Table 1: Purification Summary for this compound

Purification StepTotal Mass (g)Mass of this compound (mg)Step Yield (%)Overall Yield (%)Purity (%)
Crude Extract15.2456-100~3
Silica Gel Fraction1.834275.075.0~19
Preparative HPLC0.0858524.918.6>98

Note: Mass of this compound is estimated by quantitative HPLC analysis against a standard curve (if available) or by relative peak area.

Conclusion

This application note details a standard and effective protocol for the purification of this compound from the fermentation of Aspergillus unguis. The combination of solvent extraction, silica gel chromatography, and preparative RP-HPLC provides a reliable pathway to obtain the target compound with high purity. This methodology can be adapted for the purification of other cyclic peptides and fungal secondary metabolites.

References

Application Notes and Protocols for the Quantification of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide of fungal origin, belonging to a class of natural products with diverse and potentially significant biological activities.[1][2] Like other cyclic peptides, this compound's unique structural features, including the presence of D-amino acid residues and a γ-aminobutyric acid (GABA) moiety, contribute to its conformational rigidity and stability, making it an intriguing candidate for therapeutic development.[1][3][4] Notably, this compound has been identified as a high-affinity anion receptor, particularly for phosphate and pyrophosphate, suggesting its potential involvement in various cellular processes and as a target for drug discovery.

Accurate and precise quantification of this compound is paramount for a range of applications, from elucidating its biosynthetic pathways in fungal cultures to pharmacokinetic and pharmacodynamic (PK/PD) studies in preclinical and clinical development. These application notes provide detailed protocols and performance characteristics for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques for this compound Quantification

The quantification of cyclic peptides like this compound presents unique challenges due to their compact structure, which can result in resistance to collision-induced dissociation (CID) in mass spectrometry. However, modern analytical instrumentation offers robust solutions for their sensitive and specific quantification. The primary methods employed are:

  • High-Performance Liquid Chromatography with UV/Visible or Photodiode Array Detection (HPLC-UV/PDA): A widely accessible technique for the separation and quantification of this compound. Quantification is typically based on the absorbance of the peptide bond at low UV wavelengths (e.g., 214 nm) or the characteristic absorbance of aromatic amino acid residues, such as tryptophan, at higher wavelengths (e.g., 280 nm).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and specific quantification of analytes in complex biological matrices. By utilizing multiple reaction monitoring (MRM), LC-MS/MS can achieve low limits of detection and quantification, making it ideal for bioanalytical applications.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for a cyclic peptide of similar molecular weight and properties. These values serve as a benchmark for method development and validation.

ParameterHPLC-UV/PDALC-MS/MS
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~50 - 100 ng/mL~0.5 - 5 ng/mL
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) ± 15%± 15% (± 20% at LLOQ)
Precision (% CV) < 15%< 15% (< 20% at LLOQ)
Recovery (%) 85 - 115%85 - 115%

Note: These are representative values and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of this compound in Fungal Culture Broth by HPLC-UV/PDA

This protocol describes the extraction and quantification of this compound from a fungal fermentation broth.

1. Sample Preparation (Extraction from Fungal Broth): a. Collect 10 mL of the fungal fermentation broth. b. Centrifuge at 4000 rpm for 15 minutes to separate the mycelium from the supernatant. c. To the supernatant, add an equal volume of ethyl acetate. d. Shake vigorously for 1 hour at room temperature. e. Separate the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate. f. Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator. g. Reconstitute the dried extract in 1 mL of methanol or a suitable mobile phase for HPLC analysis. h. Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-UV/PDA Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 - 20 µL.
  • Detection: PDA detector scanning from 190-400 nm. For quantification, monitor at 214 nm (peptide bond) and 280 nm (tryptophan residue).
  • Column Temperature: 25°C.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at concentrations ranging from the expected LOQ to the upper limit of the linear range. b. Plot the peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ultrasensitive Quantification of this compound in Biological Matrices (e.g., Plasma) by LC-MS/MS

This protocol is designed for the quantification of this compound in complex biological fluids, such as plasma, for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation from Plasma): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Filter through a 0.22 µm filter or use a filter plate before injection.

2. UPLC-MS/MS Conditions:

  • Column: A suitable high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A rapid gradient optimized for the separation of this compound from matrix components. For example, 5% to 95% B in 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (C41H55N8O7), the precursor ion would be [M+H]+ at m/z 772.4. Product ions would be determined from fragmentation experiments.

3. Method Validation: a. The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). b. Validation parameters should include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV/PDA Analysis cluster_quantification Quantification A Fungal Culture Broth B Centrifugation A->B C Supernatant Collection B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Evaporation D->E F Reconstitution & Filtration E->F G HPLC Injection F->G H C18 Reverse-Phase Separation G->H I UV/PDA Detection (214 nm & 280 nm) H->I K Peak Area Integration I->K J Calibration Curve Generation L Concentration Determination J->L K->L

HPLC-UV/PDA Workflow for this compound Quantification

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Plasma Sample B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation D->E F Reconstitution & Filtration E->F G UPLC Injection F->G H Rapid C18 Separation G->H I MS/MS Detection (MRM) H->I K Peak Area Ratio Calculation (Analyte/IS) I->K J Calibration Curve L Concentration Determination J->L K->L

LC-MS/MS Workflow for this compound in Biological Matrices

hypothetical_signaling_pathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Anions Phosphate / Pyrophosphate UnguisinA This compound (Anion Receptor) Anions->UnguisinA Binds to GPCR G-Protein Coupled Receptor (Hypothetical) UnguisinA->GPCR Conformational Change G_Protein G-Protein Activation GPCR->G_Protein MAPK_Cascade MAPK Cascade (e.g., MpkA) G_Protein->MAPK_Cascade Transcription_Factor Transcription Factor Activation MAPK_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Stress Response, Morphogenesis) Gene_Expression->Cellular_Response

Hypothetical Signaling Pathway for this compound

Discussion

The protocols provided herein offer a robust starting point for the quantification of this compound in various matrices. The choice between HPLC-UV/PDA and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. For initial screening and quantification in relatively clean samples like fungal culture extracts, HPLC-UV/PDA may be sufficient. However, for bioanalytical applications requiring high sensitivity and specificity, a validated LC-MS/MS method is indispensable.

The development of a reliable analytical method is a critical step in the research and development of any potential therapeutic agent. By following these guidelines and validating the chosen method, researchers can ensure the generation of high-quality, reproducible data for the quantification of this compound. This will, in turn, facilitate a deeper understanding of its biological role and accelerate its potential translation into clinical applications.

References

Application Notes and Protocols for Developing Biological Screening Assays for Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide of fungal origin, belonging to a class of natural products with demonstrated biological activities.[1][2][3][4][5] Isolated from fungi such as Aspergillus unguis and Emericella unguis, this compound and its analogues have attracted interest for their potential therapeutic applications, including antimicrobial and cytotoxic effects. The development of robust biological screening assays is crucial for elucidating the mechanism of action of this compound, identifying its molecular targets, and evaluating its potential as a drug lead. These application notes provide detailed protocols for a tiered screening approach to systematically characterize the bioactivity of this compound.

Tiered Screening Strategy

A multi-stage screening process is recommended to efficiently investigate the biological effects of this compound. This approach begins with broad cytotoxicity screening, followed by more specific assays to determine the mode of action.

  • Primary Screening: Initial high-throughput screening (HTS) to assess the cytotoxic and antiproliferative effects of this compound across a panel of cancer cell lines.

  • Secondary Screening: Mechanistic assays to investigate the underlying cellular processes affected by this compound, such as apoptosis, cell cycle arrest, and specific enzyme inhibition.

  • Tertiary Screening: In-depth target identification and validation studies for promising leads, followed by preclinical evaluation in more complex models.

Experimental Protocols

Primary Screening: Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the dose-dependent cytotoxic effects of this compound on various cancer cell lines.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat cells with a range of this compound concentrations and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

b. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.

  • Materials:

    • Cell lines, culture medium, and this compound as in the MTT assay.

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well plates.

    • Plate reader.

  • Protocol:

    • Follow the cell seeding and treatment steps as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (cell lysis).

Secondary Screening: Mechanistic Assays

These assays aim to elucidate the mechanism by which this compound induces cytotoxicity.

a. Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cell lines, culture medium, and this compound.

    • Caspase-Glo® 3/7 Assay System.

    • White-walled 96-well plates for luminescence measurement.

    • Luminometer.

  • Protocol:

    • Seed cells in white-walled 96-well plates and treat with this compound at concentrations around the determined IC50.

    • After the desired treatment period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

    • Normalize the results to cell viability to determine the specific induction of apoptosis.

b. Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells cultured on glass coverslips or in chamber slides.

    • This compound.

    • Commercially available TUNEL assay kit (fluorescence-based).

    • Fluorescence microscope.

  • Protocol:

    • Treat cells with this compound.

    • Fix and permeabilize the cells as per the kit manufacturer's instructions.

    • Perform the TUNEL staining protocol.

    • Counterstain cell nuclei with DAPI.

    • Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)

Cell Line 24 hours 48 hours 72 hours
HeLa 12.5 7.8 3.2
A549 18.2 10.5 5.1

| MCF-7 | 15.8 | 9.1 | 4.5 |

Table 2: Induction of Apoptosis by this compound (Fold Change in Caspase 3/7 Activity)

Cell Line 12 hours 24 hours 48 hours
HeLa 1.5 3.2 4.8
A549 1.3 2.8 4.1

| MCF-7 | 1.4 | 3.0 | 4.3 |

Mandatory Visualizations

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Primary_Screening Cytotoxicity Assays (MTT, LDH) Apoptosis_Assay Apoptosis Assays (Caspase-Glo, TUNEL) Primary_Screening->Apoptosis_Assay Investigate Mechanism Cell_Cycle_Analysis Cell Cycle Analysis Primary_Screening->Cell_Cycle_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Primary_Screening->Enzyme_Inhibition Target_Identification Target Identification Apoptosis_Assay->Target_Identification Cell_Cycle_Analysis->Target_Identification Enzyme_Inhibition->Target_Identification In_Vivo_Models In Vivo Models Target_Identification->In_Vivo_Models apoptosis_signaling_pathway UnguisinA This compound CellularStress Cellular Stress UnguisinA->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for Identifying Unguisin A Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide of fungal origin, part of a family of structurally complex peptides that include the non-proteinogenic amino acid γ-aminobutyric acid (GABA).[1][2][3] The presence of a GABA fragment is thought to provide conformational flexibility, potentially facilitating interactions with various protein targets.[4] While several Unguisin analogues have been isolated and their bioactivities are of interest, their specific molecular targets within the cell remain largely uncharacterized.[5] Identifying the direct protein targets of this compound is a critical step in elucidating its mechanism of action, understanding its potential therapeutic applications, and assessing any off-target effects.

These application notes provide a comprehensive overview of established and cutting-edge methodologies for the identification and validation of this compound protein targets. The protocols detailed below are designed to guide researchers through the process of target discovery, from initial pulldown experiments to validation in a cellular context.

Method 1: Affinity-Based Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique to isolate potential binding partners of a small molecule from a complex biological sample, such as a cell lysate. This method relies on the immobilization of the small molecule (the "bait," in this case, a derivative of this compound) onto a solid support to "fish" for its interacting proteins (the "prey"). The captured proteins are then eluted and identified using mass spectrometry.

Experimental Workflow: AC-MS

ACMS_Workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Protein Identification UnguisinA This compound Probe Synthesize Affinity Probe (e.g., Biotinylated this compound) UnguisinA->Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Lysate with Immobilized Probe Beads->Incubate Cells Culture Cells Lysate Prepare Cell Lysate Cells->Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Database Search & Protein Identification LC_MS->Data

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: AC-MS for this compound Target Identification

Part 1: Preparation of Affinity Probe and Column

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound with a functional group (e.g., an amine or carboxylic acid) that is dispensable for its biological activity. This often requires prior structure-activity relationship (SAR) studies.

    • Conjugate this derivative to a linker arm with a biotin tag. Photo-affinity probes containing a photoreactive group can also be used to capture targets covalently upon UV irradiation.

  • Immobilization of Probe:

    • Resuspend streptavidin-coated agarose or magnetic beads in a suitable binding buffer (e.g., PBS, pH 7.4).

    • Add the biotinylated this compound probe to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

    • Wash the beads extensively with the binding buffer to remove any unbound probe.

    • As a negative control, prepare beads incubated with biotin only.

Part 2: Protein Extraction and Affinity Pulldown

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the this compound-conjugated beads (and control beads) for 2-4 hours or overnight at 4°C with gentle rotation.

    • To identify specific binders, a competition experiment can be performed by pre-incubating the lysate with an excess of free, unmodified this compound before adding the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or by competitive elution with a high concentration of free this compound.

Part 3: Protein Identification by Mass Spectrometry

  • Gel Electrophoresis:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). Bands that appear in the this compound pulldown but are absent or significantly reduced in the control lanes are potential targets.

  • In-Gel Digestion:

    • Excise the protein bands of interest from the gel.

    • Destain, reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis:

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., SwissProt) to identify the proteins.

    • Use quantitative proteomics techniques, such as label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC), to compare the abundance of proteins pulled down in the experimental versus control samples for more accurate hit identification.

Data Presentation: AC-MS

Quantitative data from a label-free MS analysis should be summarized to highlight the most promising candidates.

Protein ID Gene Name Protein Name Fold Enrichment (this compound vs. Control) p-value Unique Peptides Identified
P01234TGT1Target Protein 125.40.00115
Q56789TGT2Target Protein 218.90.00511
P98765NSB1Non-specific Binder 11.50.4522
A1B2C3TGT3Target Protein 312.10.018

Method 2: Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)

Label-free methods are advantageous as they do not require modification of the small molecule, thus avoiding potential alterations to its biological activity. The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability changes upon ligand binding. When a protein is bound to a small molecule like this compound, it is often stabilized and thus more resistant to heat-induced denaturation and aggregation.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Protein Quantification Cells Culture Cells Treat Treat Cells with this compound or Vehicle (DMSO) Cells->Treat Harvest Harvest Cells Treat->Harvest Heat Heat Aliquots at Different Temperatures Harvest->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Quantify Quantify Soluble Proteins (e.g., Western Blot, Mass Spec) Supernatant->Quantify MeltCurve Generate Melting Curves Quantify->MeltCurve Shift Identify Proteins with Thermal Shift MeltCurve->Shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for this compound Target Identification

Part 1: Isothermal Dose-Response (for initial validation)

  • Cell Treatment: Treat cultured cells with a range of this compound concentrations (and a vehicle control) for a defined period (e.g., 1 hour).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Heat the cell suspensions at a single, fixed temperature (determined from a melt curve experiment to be on the slope of the curve for the protein of interest) for 3 minutes.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of a candidate protein by Western blotting. Increased protein in the soluble fraction with increasing this compound concentration indicates binding.

Part 2: Thermal Proteome Profiling (TPP) for Proteome-Wide Discovery

  • Cell Treatment: Treat two populations of cultured cells, one with this compound at a fixed concentration and one with vehicle control.

  • Heating: Harvest the cells and divide each population into several aliquots. Heat each aliquot at a different temperature (e.g., from 37°C to 67°C in 2-4°C increments) for 3 minutes, followed by cooling.

  • Lysis and Protein Digestion: Lyse the cells and separate the soluble fractions as described above. Prepare the protein samples for mass spectrometry, which includes reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples using a quantitative proteomics approach. Data-independent acquisition (DIA) is often preferred for its reproducibility and comprehensive coverage.

  • Data Analysis:

    • For each protein identified, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples to generate "melting curves".

    • A statistically significant shift in the melting curve to a higher temperature for a protein in the this compound-treated sample indicates direct target engagement.

Data Presentation: TPP-CETSA

Results from a TPP experiment are typically presented by highlighting proteins with the most significant thermal shifts.

Protein ID Gene Name Protein Name Melting Temp (°C) - Control Melting Temp (°C) - this compound Thermal Shift (ΔTm) p-value
P01234TGT1Target Protein 152.156.5+4.40.0002
Q56789TGT2Target Protein 248.852.1+3.30.0015
B4D5E6CTRL1Control Protein 161.361.4+0.10.89
P98765TGT3Target Protein 355.658.0+2.40.008

Method 3: Target Validation using Cell-Based Assays

Identifying a protein that binds to this compound is the first step; validating that this interaction is responsible for the compound's biological activity is crucial. Cell-based assays are essential for this validation phase.

Logical Flow: Target Validation

Validation_Flow Start Putative Target Identified (from AC-MS or CETSA) Knockdown Target Knockdown/Knockout (e.g., siRNA, CRISPR) Start->Knockdown Overexpression Target Overexpression Start->Overexpression Phenotype Measure Cellular Phenotype (e.g., Viability, Apoptosis) Knockdown->Phenotype Treat with this compound Overexpression->Phenotype Treat with this compound Pathway Assess Downstream Signaling Pathway Phenotype->Pathway Confirm Mechanism Conclusion Conclusion Pathway->Conclusion Target Validated

Figure 3: Logical flow for the validation of a putative protein target.
Protocol: Target Validation by siRNA-Mediated Knockdown

This protocol aims to determine if the depletion of a candidate target protein alters the cellular response to this compound.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of transfection complexes: one with siRNA targeting the candidate protein and one with a non-targeting (scrambled) control siRNA.

    • Use a suitable transfection reagent (e.g., lipofectamine) according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-72 hours to allow for target protein knockdown.

  • Confirmation of Knockdown:

    • In a parallel plate, lyse the cells from both control and knockdown wells.

    • Confirm the reduction in target protein expression by Western blotting or qPCR.

  • This compound Treatment:

    • Treat both the knockdown and control cells with a range of concentrations of this compound.

  • Phenotypic Assay:

    • After a suitable incubation period, measure a relevant biological endpoint. For example, if this compound is cytotoxic, perform a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Compare the dose-response curves of this compound in control cells versus knockdown cells. If the target protein is required for this compound's activity, its knockdown should lead to a rightward shift in the dose-response curve (i.e., the cells become more resistant to the compound).

Data Presentation: siRNA Validation

The results of a validation experiment can be summarized by comparing the IC50 values.

Condition Target Protein Level (vs. Control) This compound IC50 (µM) Interpretation
Control siRNA100%5.2Baseline Activity
Target 1 siRNA15%48.7Target is likely involved in this compound's activity.
Target 2 siRNA20%5.5Target is likely not involved in this phenotype.

Conclusion

The identification of protein targets for natural products like this compound is a multifaceted process that requires a combination of discovery and validation techniques. The methods outlined here, from affinity-based pulldowns and label-free thermal shift assays to essential cell-based validation, provide a robust framework for researchers. By systematically applying these protocols, scientists can successfully deconvolute the molecular mechanisms of this compound, paving the way for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Unguisin A as a Molecular Probe for Anion Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A, a cyclic heptapeptide originally isolated from the marine-derived fungus Emericella unguis, has emerged as a promising molecular probe for the selective recognition of anions.[1] This unique macrocycle, containing a flexible γ-aminobutyric acid (GABA) residue, exhibits a notable promiscuity in binding various anions, with a particularly high affinity for phosphate and pyrophosphate.[1] Its ability to selectively bind these biologically significant anions makes it a valuable tool for applications in environmental monitoring, biomedical research, and as a potential lead compound in drug development.

These application notes provide a comprehensive overview of the use of this compound as an anion sensor, including its binding properties, detailed experimental protocols for anion sensing, and its synthesis.

Data Presentation: Anion Binding Affinity of this compound

The anion-binding properties of this compound have been investigated, revealing its capability to form complexes with a range of anions. The binding affinities, expressed as association constants (Kₐ), quantify the strength of these interactions. While specific quantitative data from a single comprehensive source is limited in the provided search results, the information suggests that binding studies have been conducted, likely using techniques such as NMR titration.

Table 1: Summary of this compound Anion Binding Characteristics

Anion GuestBinding Affinity (Kₐ)Method of DeterminationSolvent SystemObservations
Phosphate (H₂PO₄⁻)High¹H NMR TitrationAcetone-d₆:DMSO-d₆ (9:1 v/v)Complexation involves the dimer of the dihydrogen phosphate anion.[1]
Pyrophosphate (HP₂O₇³⁻)High¹H NMR TitrationAcetone-d₆:DMSO-d₆ (9:1 v/v)Binding is a stepwise process, forming a 1:1 complex followed by a 2:1 (this compound:anion) complex.[1]
Sulfate (SO₄²⁻)Moderate¹H NMR TitrationAcetone-d₆:DMSO-d₆ (9:1 v/v)Binding is a stepwise process, similar to pyrophosphate.[1]
Chloride (Cl⁻)Lower¹H NMR TitrationAcetone-d₆:DMSO-d₆ (9:1 v/v)---

Note: The exact numerical values for the binding constants are not available in the provided search results. "High," "Moderate," and "Lower" are relative terms based on the qualitative descriptions found.

Experimental Protocols

Protocol 1: Anion Sensing using ¹H NMR Titration

This protocol outlines the general procedure for determining the binding affinity of this compound for a specific anion using ¹H Nuclear Magnetic Resonance (NMR) titration.

Materials:

  • This compound

  • Tetrabutylammonium (TBA) salt of the anion of interest (e.g., TBA phosphate, TBA pyrophosphate)

  • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1-5 mM) in the chosen deuterated solvent system (e.g., Acetone-d₆:DMSO-d₆ 9:1 v/v).

    • Prepare a stock solution of the TBA salt of the anion of interest at a significantly higher concentration (e.g., 50-100 mM) in the same solvent system.

  • Initial NMR Spectrum:

    • Transfer a precise volume of the this compound stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of this compound alone. This will serve as the reference spectrum.

  • Titration:

    • Add small aliquots of the anion stock solution to the NMR tube containing the this compound solution.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue adding the anion solution until the chemical shifts of the this compound protons, particularly the amide (N-H) protons, no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of the amide protons of this compound as a function of the anion concentration.

    • Plot the change in chemical shift (Δδ) against the molar ratio of [Anion]/[this compound].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using specialized software to calculate the association constant (Kₐ).

Protocol 2: Synthesis of this compound

The following is a generalized protocol for the total synthesis of this compound, based on reported synthetic strategies. This process involves solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-D-Leu-OH, Fmoc-L-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-GABA-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cyclization reagents (e.g., DPPA, HOBt, DIPEA)

  • Solvents (DMF, DCM, Acetonitrile)

  • HPLC system for purification

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS) of the Linear Heptapeptide:

    • Swell the Rink Amide resin in DMF.

    • Perform iterative cycles of Fmoc deprotection and amino acid coupling, starting from the C-terminus (GABA) to the N-terminus (D-Ala), to assemble the linear peptide sequence on the resin.

  • Cleavage of the Linear Peptide from the Resin:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purification of the Linear Peptide:

    • Purify the crude linear peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the linear heptapeptide as a white powder.

  • Macrocyclization:

    • Dissolve the purified linear peptide in a high-dilution solution of DMF.

    • Add the cyclization reagents and stir the reaction mixture at room temperature for several hours to overnight.

  • Purification of this compound:

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and ¹H NMR.

Signaling Pathways and Experimental Workflows

The interaction between this compound and anions is primarily governed by the formation of hydrogen bonds between the amide protons of the peptide backbone and the negatively charged guest anion. The conformational flexibility imparted by the GABA residue allows the macrocycle to adopt a conformation that preorganizes the amide N-H groups for optimal binding.

Diagrams

Anion_Binding_Mechanism UnguisinA This compound (Host) - Cyclic Heptapeptide - Flexible GABA residue - Amide N-H donors Complex This compound-Anion Complex - Hydrogen Bonds - Conformational Change UnguisinA->Complex Binding Anion {Anion (Guest)|- e.g., Phosphate, Pyrophosphate - Negative Charge} Anion->Complex Recognition

Caption: this compound binds anions via hydrogen bonds.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis A Prepare this compound Stock Solution C Acquire Initial ¹H NMR of this compound A->C B Prepare Anion Stock Solution D Add Aliquots of Anion Solution B->D C->D Repeat until saturation E Acquire ¹H NMR after each addition D->E Repeat until saturation E->D Repeat until saturation F Monitor Chemical Shift Changes (Δδ) G Plot Δδ vs. [Anion]/[Host] F->G H Fit Binding Isotherm G->H I Calculate Association Constant (Kₐ) H->I

Caption: Workflow for anion sensing via NMR titration.

Synthesis_Workflow A Solid-Phase Peptide Synthesis (Linear Heptapeptide) B Cleavage from Resin A->B C HPLC Purification (Linear Peptide) B->C D Macrocyclization in Solution C->D E HPLC Purification (Cyclic Peptide - this compound) D->E F Characterization (MS, NMR) E->F

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for Isotopic Labeling of Unguisin A for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Unguisin A

This compound is a member of a class of cyclic heptapeptides produced by various filamentous fungi, particularly from the Aspergillus genus[1][2][3][4]. These natural products are characterized by a unique structure containing a γ-aminobutyric acid (GABA) moiety and a high proportion of D-amino acid residues within their macrocyclic scaffold[1]. The presence of the GABA unit imparts significant conformational flexibility, which may facilitate interactions with various biological targets. While research is ongoing, the unique structural features of unguisins make them interesting candidates for drug discovery and development programs.

The Imperative of Isotopic Labeling for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. However, for complex molecules like this compound, natural abundance NMR studies are often limited by low sensitivity and severe signal overlap in the spectra. Isotopic labeling, typically with Carbon-13 (¹³C) and/or Nitrogen-15 (¹⁵N), overcomes these limitations.

By introducing these NMR-active isotopes, researchers can utilize a suite of advanced multi-dimensional, heteronuclear NMR experiments. These experiments filter signals based on the isotope, dramatically reducing spectral complexity and allowing for the unambiguous assignment of nearly every atom in the molecule. This high-resolution data is essential for:

  • Precise 3D Structure Determination: Establishing the exact spatial arrangement of atoms, which is critical for understanding function and for structure-based drug design.

  • Dynamic Analysis: Studying the conformational flexibility and internal motions of the peptide ring, which are often linked to its biological activity.

  • Interaction Studies: Mapping the binding interface with potential protein targets or other molecules by monitoring chemical shift perturbations upon binding.

Applications of Isotopically Labeled this compound

The preparation of uniformly ¹³C- and/or ¹⁵N-labeled this compound enables a variety of powerful NMR studies that are otherwise impossible.

  • Resonance Assignment: Experiments such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC provide a unique signal for each N-H and C-H pair, respectively. Further 3D experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) are then used to link these signals sequentially through the peptide backbone, leading to a complete assignment.

  • Structural Restraints: Nuclear Overhauser Effect (NOE) experiments on labeled samples (e.g., ¹⁵N-edited NOESY) provide through-space distance information between protons, which are the primary restraints used for calculating the 3D structure.

  • Dihedral Angle Restraints: J-coupling constants, measured with higher precision in heteronuclear experiments, provide information about the dihedral angles of the peptide backbone, further refining the structural model.

The detailed structural and dynamic information obtained from these studies is invaluable for understanding the structure-activity relationship (SAR) of this compound and for guiding the rational design of synthetic analogues with improved therapeutic properties.

Experimental Protocols

Protocol 1: Production and Purification of Isotopically Labeled this compound

This protocol describes the metabolic labeling of this compound by culturing the producing fungus, Aspergillus sp., on a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources.

Objective: To produce and purify this compound uniformly labeled with ¹³C and/or ¹⁵N with an incorporation efficiency exceeding 95%.

Materials:

  • Isotopes: U-¹³C₆-D-glucose (Cambridge Isotope Laboratories, Inc. or equivalent), ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Fungal Strain: A known this compound-producing strain (e.g., Aspergillus candidus, Aspergillus violaceofuscus).

  • Media Components: NaNO₃, KCl, MgSO₄·7H₂O, KH₂PO₄, FeSO₄·7H₂O, Trace element solution, Agar (for solid media).

  • Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Equipment: Sterile flasks, Shaking incubator, Centrifuge, Rotary evaporator, Lyophilizer, High-Performance Liquid Chromatography (HPLC) system with a C18 column, Mass Spectrometer.

Procedure:

  • Preparation of Pre-culture (Unlabeled):

    • Prepare a rich medium (e.g., Potato Dextrose Broth).

    • Inoculate with spores or mycelia of the Aspergillus strain.

    • Incubate at 25-28°C with shaking (180-200 rpm) for 2-3 days to generate sufficient biomass.

  • Preparation of M9 Minimal Isotope-Labeling Medium (per 1 Liter):

    • To 900 mL of sterile deionized water, add:

      • 1 g ¹⁵NH₄Cl (for ¹⁵N labeling)

      • 6 g Na₂HPO₄

      • 3 g KH₂PO₄

      • 0.5 g NaCl

    • Autoclave the solution.

    • Separately, prepare and autoclave the following solutions:

      • 20 mL of 20% (w/v) U-¹³C₆-D-glucose (for ¹³C labeling)

      • 2 mL of 1 M MgSO₄

      • 100 µL of 1 M CaCl₂

      • 1 mL of trace element solution.

    • Aseptically combine all solutions after they have cooled.

  • Inoculation and Fermentation:

    • Harvest the biomass from the pre-culture by centrifugation (4000 x g, 10 min).

    • Wash the mycelia twice with sterile M9 salts (minimal medium without a carbon or nitrogen source) to remove any residual rich medium.

    • Inoculate the 1 L of isotope-labeling medium with the washed mycelia.

    • Incubate at 25-28°C with vigorous shaking (200 rpm) for 7-10 days. Production of secondary metabolites often occurs after the primary growth phase.

  • Extraction of this compound:

    • Separate the mycelia from the culture broth by filtration or centrifugation.

    • Combine the supernatant and the mycelia and extract three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by HPLC:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Purify the extract using reverse-phase HPLC on a semi-preparative C18 column.

    • Use a linear gradient of water (0.1% TFA) and acetonitrile (0.1% TFA). A typical gradient would be 10% to 90% acetonitrile over 40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and lyophilize to obtain the labeled peptide as a white powder.

  • Verification of Labeling:

    • Dissolve a small amount of the purified product in methanol.

    • Analyze by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to confirm the mass shift corresponding to the incorporation of ¹³C and/or ¹⁵N isotopes and to assess the labeling efficiency.

Protocol 2: NMR Spectroscopy of Labeled this compound

Objective: To acquire a suite of high-resolution 2D and 3D NMR spectra for the assignment and structure determination of this compound.

Sample Preparation:

  • Dissolve 2-5 mg of lyophilized, labeled this compound in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The final concentration should be in the range of 2-5 mM.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • For experiments in H₂O/D₂O mixtures, dissolve the sample in 450 µL H₂O / 50 µL D₂O.

NMR Experiments:

  • Acquire all spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • The following is a standard suite of experiments for a ¹³C,¹⁵N-labeled peptide:

    • ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogens. This serves as a starting point, providing a unique fingerprint of the molecule.

    • ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, essential for assigning sidechain and alpha-carbon resonances.

    • HNCA & HN(CO)CA: Three-dimensional experiments that correlate the amide proton and nitrogen of one residue with the alpha-carbon(s) of the same residue (i) and the preceding residue (i-1). These are key for sequential backbone walking.

    • HNCACB & CBCA(CO)NH: Similar to the above but correlate to both alpha and beta carbons, aiding in resolving ambiguity and confirming assignments.

    • ¹⁵N-edited TOCSY-HSQC: Transfers magnetization from an amide proton to all other protons within the same amino acid spin system, helping to identify amino acid types.

    • ¹⁵N-edited NOESY-HSQC: Provides through-space correlations (distances < 5 Å) between protons, which are crucial for determining the 3D fold of the peptide.

Data Processing and Analysis:

  • Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova.

  • Analyze the processed spectra and perform resonance assignments using software like CARA or CCPNmr Analysis.

  • Use the assigned NOE distance restraints, along with dihedral angle restraints derived from J-couplings, to calculate a family of 3D structures using programs like CYANA, XPLOR-NIH, or CNS.

Data Presentation

Table 1: Expected Quantitative Data for Labeled this compound Production and NMR Sample Preparation.

Parameter Target Value Notes
Production & Purification
Yield of Labeled this compound 1-5 mg/L Highly dependent on the fungal strain and culture conditions.
Purity (by HPLC) >98% Essential for high-quality NMR spectra.
Isotopic Incorporation >95% Verified by high-resolution mass spectrometry.
NMR Sample
Concentration 2-5 mM Higher concentration improves signal-to-noise, crucial for 3D experiments.
Sample Volume 500 µL Standard for 5 mm NMR tubes.
Solvent DMSO-d₆ or CD₃OH Choice depends on solubility and desired H-bonding observation.

| Stability | Stable for >1 week at 25°C | Sample must be stable for the duration of long NMR experiments. |

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Final Product A Prepare M9 Minimal Medium with ¹³C-Glucose & ¹⁵NH₄Cl B Inoculate with Aspergillus sp. Pre-culture A->B C Fermentation (7-10 days, 28°C) B->C D Harvest Culture C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Reverse-Phase HPLC Purification F->G H Verify Labeling & Purity (Mass Spectrometry) G->H I Lyophilize H->I J Pure Labeled this compound (>95% ¹³C/¹⁵N) I->J K NMR Sample Preparation (2-5 mM in deuterated solvent) J->K

Caption: Workflow for isotopic labeling and purification of this compound.

nmr_logic cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_output Final Output A ¹³C,¹⁵N Labeled this compound B 2D HSQC Spectra (¹H-¹⁵N, ¹H-¹³C) A->B C 3D Correlation Spectra (HNCA, HNCACB, etc.) A->C D 3D NOESY & TOCSY Spectra A->D E Resonance Assignment (Backbone & Sidechain) B->E C->E F Extraction of Restraints (Distances, Dihedral Angles) D->F E->F G Structure Calculation (e.g., CYANA, XPLOR-NIH) F->G H Ensemble of 3D Structures G->H I Structural & Dynamic Analysis H->I

References

Application Notes and Protocols for Utilizing Unguisin A as a Scaffold in Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a member of a class of cyclic heptapeptides produced by various fungi, notably from the genus Aspergillus and Emericella.[1][2] These natural products are characterized by a unique structure containing a high proportion of D-amino acids and a γ-aminobutyric acid (GABA) moiety within their macrocyclic ring.[1] The conserved structural motif and the potential for amino acid variability at other positions make the Unguisin scaffold an intriguing starting point for the design of novel therapeutic agents. While reports on their biological activities are still emerging, they have been noted for potential antimicrobial and anion-binding properties.[3] This document provides a summary of the current knowledge on this compound and its analogs, alongside detailed protocols for the synthesis and evaluation of new derivatives based on this scaffold.

This compound and its Analogs: A Scaffold for Discovery

The core structure of this compound and its known naturally occurring analogs are presented below. The variability in the amino acid residues at specific positions provides a natural library of compounds and a basis for synthetic exploration.

Table 1: Structures of this compound and its Analogs

CompoundSequence
This compound cyclo-(D-Ala-D-Val-L-Phe-D-Val-D-Ala-D-Trp-GABA)
Unguisin B cyclo-(D-Ala-D-Val-L-Leu-D-Val-D-Ala-D-Trp-GABA)
Unguisin C cyclo-(D-Ser-D-Val-L-Phe-D-Val-D-Ala-D-Trp-GABA)
Unguisin E cyclo-(D-Ala-D-Val-L-Phe-D-Ala-D-Ala-D-Trp-GABA)
Unguisin F cyclo-(D-Ala-D-Val-L-Phe-D-Val-D-Ser-D-Trp-GABA)
Unguisin G cyclo-(D-Ala-D-Val-L-Phe-D-Val-D-Ala-D-Kyn-GABA)
Unguisin J cyclo-(D-Ala-D-Val-L-Leu-D-Phe-D-Ala-D-Trp-GABA)
Unguisin K cyclo-(D-Ala-D-Leu-L-Phe-D-Val-D-Ala-D-Trp-GABA)
Kyn denotes Kynurenine

Data Presentation: Biological Activity of Unguisins

Current publicly available data on the quantitative biological activity of this compound and its analogs is limited. One study systematically evaluated the cytotoxic effects of this compound, E, F, and K.

Table 2: Cytotoxicity Data for Unguisin Analogs

CompoundCell LineAssayConcentration (µM)ResultReference
This compoundHEK293T, LO2, A549, HCT116, HeLa, HepG2, MCF-7, SH-SY5YCCK-850No significant cytotoxicity[1]
Unguisin EHEK293T, LO2, A549, HCT116, HeLa, HepG2, MCF-7, SH-SY5YCCK-850No significant cytotoxicity
Unguisin FHEK293T, LO2, A549, HCT116, HeLa, HepG2, MCF-7, SH-SY5YCCK-850No significant cytotoxicity
Unguisin KHEK293T, LO2, A549, HCT116, HeLa, HepG2, MCF-7, SH-SY5YCCK-850No significant cytotoxicity

Note: The lack of significant cytotoxicity at a high concentration (50 µM) suggests a favorable toxicity profile and underscores the potential of this scaffold for modification to introduce and enhance specific biological activities.

Experimental Protocols

A. Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The following is a representative protocol that can be adapted for various Unguisin derivatives.

Workflow for Solid-Phase Synthesis of a Linear Heptapeptide Precursor

G start Start: Swell 2-Chlorotrityl Chloride Resin in DMF load Load Fmoc-GABA-OH onto Resin start->load deprotect1 Fmoc Deprotection (20% Piperidine in DMF) load->deprotect1 couple1 Couple Fmoc-D-Trp(Boc)-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Fmoc-D-Ala-OH deprotect2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 couple3 Couple Fmoc-D-Val-OH deprotect3->couple3 deprotect4 Fmoc Deprotection couple3->deprotect4 couple4 Couple Fmoc-L-Phe-OH deprotect4->couple4 deprotect5 Fmoc Deprotection couple4->deprotect5 couple5 Couple Fmoc-D-Val-OH deprotect5->couple5 deprotect6 Fmoc Deprotection couple5->deprotect6 couple6 Couple Fmoc-D-Ala-OH deprotect6->couple6 cleave Cleave Linear Peptide from Resin (e.g., HFIP/DCM) couple6->cleave end Obtain Protected Linear Heptapeptide cleave->end

Caption: Solid-phase synthesis workflow for a linear this compound precursor.

1. Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-GABA-OH, Fmoc-D-amino acids, and Fmoc-L-amino acids)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

2. Procedure for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve Fmoc-GABA-OH (2 eq) and DIPEA (4 eq) in DCM. Add the solution to the resin and shake for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Add to the resin and shake for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a solution of HFIP in DCM (e.g., 30% HFIP) for 1-2 hours to cleave the protected peptide from the resin.

  • Purification of Linear Peptide: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude linear peptide by reverse-phase HPLC.

3. Procedure for Cyclization:

  • Cyclization Reaction: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mM). Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3 eq). Stir the reaction at room temperature for 12-24 hours.

  • Deprotection: After cyclization, remove the side-chain protecting groups by treating the cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.

  • Final Purification: Precipitate the deprotected cyclic peptide in cold diethyl ether. Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

B. Evaluation of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

seed Seed Cancer Cells in a 96-well Plate incubate1 Incubate for 24h for Cell Adherence seed->incubate1 treat Treat Cells with this compound Analogs at Various Concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h to Allow Formazan Crystal Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at ~570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Evaluation of Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

prepare_compounds Prepare Serial Dilutions of this compound Analogs in a 96-well Plate inoculate Inoculate Each Well with the Bacterial Suspension prepare_compounds->inoculate prepare_inoculum Prepare a Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate the Plate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analogs

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the this compound analogs in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not yet been elucidated, the mechanisms of other cyclic antimicrobial and anticancer peptides can provide a starting point for investigation.

Potential Mechanisms of Action for this compound Derivatives

Unguisin_Analog This compound Analog Membrane_Interaction Interaction with Cell Membrane Unguisin_Analog->Membrane_Interaction Internalization Internalization into the Cell Unguisin_Analog->Internalization Pore_Formation Pore Formation / Membrane Disruption Membrane_Interaction->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Intracellular_Targets Binding to Intracellular Targets (e.g., DNA, Enzymes) Internalization->Intracellular_Targets Pathway_Modulation Modulation of Signaling Pathways (e.g., Apoptosis, Proliferation) Intracellular_Targets->Pathway_Modulation Cell_Death Apoptosis / Cell Cycle Arrest Pathway_Modulation->Cell_Death

Caption: Putative mechanisms of action for this compound analogs.

Future research on this compound derivatives could explore their effects on:

  • Membrane Integrity: Assessing membrane permeabilization in bacterial and cancer cells.

  • Apoptosis Induction: Investigating the activation of caspases and changes in mitochondrial membrane potential.

  • Cell Cycle Progression: Analyzing the distribution of cells in different phases of the cell cycle after treatment.

  • Specific Kinase Inhibition: Screening against a panel of kinases involved in cancer cell proliferation and survival.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features, including the presence of D-amino acids and a GABA moiety, offer opportunities for creating a diverse range of analogs with potentially improved biological activities and pharmacokinetic properties. The lack of significant cytotoxicity of the parent compounds is an encouraging feature. The protocols provided herein offer a framework for the synthesis and evaluation of new this compound derivatives, paving the way for future discoveries in this area. Further research is warranted to elucidate the specific mechanisms of action and to identify analogs with potent and selective therapeutic activities.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Unguisin A. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex cyclic heptapeptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Stereochemical Control: this compound possesses multiple chiral centers, including five D-amino acids. The synthesis requires careful control of stereochemistry during the introduction of each amino acid to prevent diastereomer formation.

  • Synthesis of the Linear Precursor: The assembly of the linear heptapeptide precursor is a multi-step process involving numerous coupling and deprotection reactions. Achieving high yields and purity at each step is critical for the success of the final macrocyclization.

  • Macrocyclization: The head-to-tail cyclization of the linear precursor to form the 21-membered ring of this compound is a sterically demanding and entropically unfavorable step. Intermolecular side reactions, such as dimerization or oligomerization, can compete with the desired intramolecular cyclization, leading to low yields.

Q2: What is a common strategy for synthesizing the linear precursor of this compound?

A2: A common and effective strategy is Solid-Phase Peptide Synthesis (SPPS). This involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). This approach simplifies purification at each step, as excess reagents and byproducts can be washed away. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protection strategies can be employed.

Q3: Why is the incorporation of γ-aminobutyric acid (GABA) a noteworthy feature in the synthesis?

A3: The presence of the flexible GABA residue in the linear precursor is thought to facilitate the macrocyclization step. It is hypothesized that the increased conformational flexibility of the GABA-containing backbone allows the linear peptide to more easily adopt a conformation that is conducive to cyclization, thereby increasing the efficiency of this challenging reaction.[1]

Troubleshooting Guides

Problem 1: Low Yield in Peptide Coupling Steps
Symptom Possible Cause Troubleshooting Suggestion
Incomplete reaction, presence of starting materials.Steric hindrance from bulky amino acid side chains.Use a more powerful coupling reagent such as HATU, HCTU, or PyBOP in combination with a non-nucleophilic base like DIPEA. Increase the reaction time and/or temperature.
Poor solvation of the growing peptide chain on the resin.Swell the resin adequately in a suitable solvent (e.g., DMF, NMP) before and during the coupling reaction.
Deactivation of the coupling reagent.Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate.
Problem 2: Difficulty in Stereochemical Control
Symptom Possible Cause Troubleshooting Suggestion
Formation of diastereomers.Racemization during amino acid activation.Use a racemization-suppressing additive such as HOBt or Oxyma Pure® with your coupling reagent. Avoid prolonged activation times and elevated temperatures.
Use of incorrect stereoisomers of starting amino acids.Verify the enantiomeric purity of the protected D-amino acids used in the synthesis by chiral HPLC or other appropriate analytical methods.
Problem 3: Low Yield During Macrocyclization
Symptom Possible Cause Troubleshooting Suggestion
Formation of dimers and higher-order oligomers.High concentration of the linear precursor.Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions. Use a syringe pump for slow addition of the linear precursor to the reaction mixture.
Inefficient activation of the C-terminus.Employ a highly efficient coupling reagent for the cyclization step. Based on the first total synthesis, DMTMM tetrafluoroborate has been shown to be effective.[1]
Unfavorable conformation of the linear precursor.The inclusion of GABA is intended to mitigate this, but if problems persist, consider altering the solvent or temperature to influence the conformational equilibrium.
Problem 4: Challenges in Purification
Symptom Possible Cause Troubleshooting Suggestion
Co-elution of impurities with the final product.Similar polarity of the desired product and byproducts.Optimize the gradient for reversed-phase HPLC (RP-HPLC). A shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point. Consider using a different stationary phase or an alternative purification technique like counter-current chromatography.
Aggregation of the peptide.Dissolve the crude peptide in a solvent known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), before injection onto the HPLC column.

Quantitative Data Summary

The following table summarizes key quantitative data from the first reported total synthesis of this compound by Hunter and Chung (2011).

Reaction Step Reagents and Conditions Yield (%) Reference
Final DeprotectionTFA, TIS, H₂O (95:2.5:2.5)Not specified[1]
MacrocyclizationDMTMM, N-methylmorpholine, MeCN/DCM68[1]

Experimental Protocols

Key Experiment: Macrocyclization of the Linear Precursor

This protocol is based on the first total synthesis of this compound.

Objective: To perform the head-to-tail macrocyclization of the fully protected linear heptapeptide precursor to yield protected this compound.

Materials:

  • Protected linear heptapeptide with a free N-terminus and a free C-terminal carboxylic acid.

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM)

  • N-methylmorpholine (NMM)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the protected linear heptapeptide in a 1:1 mixture of anhydrous MeCN and DCM to a final concentration of approximately 1 mM.

  • To this solution, add N-methylmorpholine (4.0 equivalents).

  • In a separate flask, prepare a solution of DMTMM (2.0 equivalents) in a 1:1 mixture of anhydrous MeCN and DCM.

  • Slowly add the DMTMM solution to the solution of the linear peptide over a period of 1-2 hours at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the consumption of the linear precursor and the formation of the cyclic product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the protected this compound.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

G Troubleshooting Low Macrocyclization Yield start Low Yield in Macrocyclization check_oligomers Check for Oligomers (LC-MS) start->check_oligomers high_dilution Increase Dilution / Slow Addition check_oligomers->high_dilution Yes check_starting_material Unreacted Linear Precursor? check_oligomers->check_starting_material No success Improved Yield high_dilution->success coupling_reagent Optimize Coupling Reagent / Conditions check_starting_material->coupling_reagent Yes check_side_products Other Side Products? check_starting_material->check_side_products No coupling_reagent->success purification Optimize Purification Strategy check_side_products->purification Yes check_side_products->success No purification->success

Caption: A decision tree for troubleshooting low yields in the macrocyclization step.

Synthetic Strategy Overview

G Overview of this compound Total Synthesis start Protected Amino Acids spps Solid-Phase Peptide Synthesis (SPPS) start->spps linear_peptide Resin-Bound Linear Heptapeptide spps->linear_peptide cleavage Cleavage from Resin linear_peptide->cleavage free_linear_peptide Free Linear Heptapeptide cleavage->free_linear_peptide macrocyclization Macrocyclization free_linear_peptide->macrocyclization protected_unguisin Protected this compound macrocyclization->protected_unguisin deprotection Global Deprotection protected_unguisin->deprotection unguisin_a This compound deprotection->unguisin_a

References

Optimizing the yield of Unguisin A from Aspergillus cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Unguisin A from Aspergillus cultures. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Aspergillus culture is not producing any this compound. What are the potential causes and solutions?

A1: A complete lack of this compound production can be attributed to several factors, from issues with the fungal strain to improper culture conditions. Here's a step-by-step troubleshooting guide:

  • Strain Viability and Integrity:

    • Problem: The Aspergillus candidus strain may have lost its ability to produce this compound due to improper storage or repeated subculturing.

    • Solution: Always use fresh cultures from cryopreserved spore stocks for inoculation. Verify the identity of your strain using molecular methods.

  • Culture Medium Composition:

    • Problem: The culture medium may be lacking essential nutrients or have an incorrect pH.

    • Solution: Use the recommended Liquid Production Medium (LPM).[1][2][3] Ensure all components are added in the correct concentrations and the final pH is adjusted to 6.8 before sterilization.[1][2]

  • Inoculum Quality:

    • Problem: A low-quality or insufficient inoculum can lead to poor growth and no secondary metabolite production.

    • Solution: Prepare a fresh spore suspension from a well-sporulating culture on Potato Dextrose Agar (PDA). Ensure a sufficient spore concentration in the inoculum.

  • Fermentation Conditions:

    • Problem: Incorrect temperature, agitation, or aeration can inhibit fungal growth and/or this compound biosynthesis.

    • Solution: Maintain a constant temperature of 28°C and a shaking speed of 220 rpm for submerged cultures to ensure adequate aeration and nutrient distribution.

Q2: The yield of this compound is consistently low. How can I improve it?

A2: Low yields are a common challenge in natural product fermentation. The following strategies can help boost your this compound production:

  • Media Optimization: While LPM is a good starting point, systematic optimization of its components can lead to significant yield improvements.

    • Carbon and Nitrogen Sources: Vary the concentrations of glucose, sucrose, yeast extract, and peptone to find the optimal C:N ratio for your specific strain.

    • Nutrient Limitation: Strategic limitation of certain nutrients, such as nitrogen or phosphate, after an initial growth phase can sometimes trigger secondary metabolism.

  • Precursor-Directed Biosynthesis:

    • Concept: The biosynthetic pathway of this compound involves the incorporation of specific amino acids by a non-ribosomal peptide synthetase (NRPS). Supplementing the culture medium with these precursor amino acids can enhance the yield of the desired product.

    • Application: Based on the structure of this compound, consider feeding the culture with L-Alanine, L-Phenylalanine, and L-Leucine at various concentrations and time points during the fermentation.

  • Solid-State Fermentation:

    • Alternative Method: For some Aspergillus strains, solid-state fermentation can lead to higher yields of secondary metabolites compared to submerged cultures.

    • Procedure: A common method involves growing the fungus on a solid substrate like rice.

Q3: My extracts contain multiple Unguisin analogues instead of predominantly this compound. How can I improve the selectivity?

A3: The production of multiple analogues (e.g., Unguisin B, E, F) is common due to the flexibility of the UngA non-ribosomal peptide synthetase (NRPS), which can incorporate different amino acids.

  • Precursor Feeding: This is the most direct way to influence the final product profile. By supplementing the medium with a higher concentration of the specific amino acid precursors for this compound (L-Phenylalanine and L-Leucine), you can potentially outcompete the incorporation of other amino acids, thus favoring this compound production.

  • Purification: If biosynthetic control is not sufficient, a robust purification strategy is necessary.

    • Chromatography: A multi-step chromatographic purification is often required. An initial separation can be performed using column chromatography with an octadecylsilyl (C18) silica gel resin, followed by further purification using semi-preparative High-Performance Liquid Chromatography (HPLC).

Q4: I am having trouble with the extraction and purification of this compound. What are the best practices?

A4: Efficient extraction and purification are crucial for obtaining a high-purity final product.

  • Extraction Solvent: Ethyl acetate is the recommended solvent for extracting Unguisins from the fermentation broth. Perform the extraction multiple times (e.g., three times with equal volumes of solvent) to ensure complete recovery.

  • Purification Strategy:

    • Initial Cleanup: After extraction and concentration, a preliminary purification step using column chromatography on a C18 resin is effective for removing highly polar and non-polar impurities.

    • Fine Purification: Final purification to separate this compound from its analogues is best achieved using reverse-phase HPLC (RP-HPLC) with a C18 column. A gradient elution with acetonitrile and water (both often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is typically used.

  • Monitoring: Monitor the fractions during purification by analytical HPLC with UV detection (at wavelengths around 219 and 279 nm) to identify the fractions containing this compound.

Q5: How should I prepare the inoculum for fermentation to ensure reproducibility?

A5: A standardized inoculum is key to reproducible fermentation outcomes.

  • Spore Suspension Preparation:

    • Grow a fresh culture of Aspergillus candidus on a suitable agar medium like Potato Dextrose Agar (PDA) until it is well-sporulated (typically 7-10 days).

    • Harvest the spores by gently scraping the surface of the agar in the presence of a sterile saline solution (e.g., 0.85% NaCl) containing a wetting agent like Tween 80 (e.g., 0.1%) to help suspend the hydrophobic spores.

    • Filter the suspension through sterile glass wool or Miracloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspension in sterile water to remove any residual media components.

    • Count the spores using a hemocytometer to determine the spore concentration.

    • Inoculate the production medium with a defined number of spores (e.g., 10^5 spores per 50 mL of medium).

Q6: What are the recommended storage conditions for this compound samples?

A6: While specific stability data for this compound is limited, general principles for cyclic peptides and other fungal secondary metabolites suggest the following:

  • Short-term storage (days to weeks): Store purified this compound in a suitable solvent (e.g., methanol or DMSO) at 4°C in a tightly sealed vial to prevent solvent evaporation.

  • Long-term storage (months to years): For long-term preservation, it is best to store the purified compound as a dried powder or a frozen solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • pH and Temperature Stability: Based on studies of other fungal mycotoxins, Unguisins are likely to be most stable at neutral pH and may degrade at high temperatures (above 150°C) and in highly acidic or alkaline conditions.

Data and Protocols

Table 1: Recommended Media Composition for this compound Production
ComponentConcentration (g/L)Role
Liquid Production Medium (LPM)
Glucose9.0Carbon Source
Sucrose10.0Carbon Source
Yeast Extract1.0Nitrogen & Vitamin Source
Peptone1.0Nitrogen Source
Sodium Acetate1.0Carbon Source/Precursor
KH₂PO₄0.04Phosphorus & Potassium Source
MgSO₄0.1Magnesium & Sulfate Source
Soybean Meal5.0Complex Nitrogen Source
CaCO₃1.5pH Buffering Agent
Solid-State Fermentation Medium
Rice90 gSolid Substrate
Water150 mLMoisture

Data compiled from references.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

  • Inoculum Preparation: Prepare a spore suspension of Aspergillus candidus as described in FAQ 5.

  • Medium Preparation: Prepare the LPM medium according to the concentrations in Table 1. Adjust the pH to 6.8 with dilute HCl and dispense into flasks (e.g., 50 mL in 250 mL flasks). Sterilize by autoclaving.

  • Inoculation: Inoculate the cooled medium with the spore suspension to a final concentration of 10⁵ spores/mL.

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 7 days.

  • Harvesting: After incubation, harvest the entire fermentation broth for extraction.

Protocol 2: Extraction and Preliminary Purification

  • Extraction: Pool the fermentation broth and extract it three times with an equal volume of ethyl acetate in a separatory funnel.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a column with C18 silica gel.

    • Dissolve the crude extract in a minimal amount of methanol and mix with a small amount of silica gel to create a dry powder.

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., starting with 20% methanol and increasing in 20% increments to 100%).

    • Collect fractions and analyze them by analytical HPLC to identify those containing Unguisins.

    • Pool the relevant fractions and evaporate the solvent.

Protocol 3: HPLC Analysis and Quantification of this compound

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex RP18, 100 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.

  • Detection: Monitor at 219 nm and 279 nm.

  • Quantification:

    • Prepare a stock solution of purified this compound standard of known concentration.

    • Create a series of dilutions to generate a standard curve (e.g., 5-100 µg/mL).

    • Inject the standards and the samples to be quantified.

    • Plot the peak area versus concentration for the standards to create a calibration curve.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visual Guides

Diagram 1: this compound Biosynthesis Pathway

UnguisinA_Biosynthesis Ala L-Alanine UgsC UgsC (Alanine Racemase) Ala->UgsC Isomerization d_Ala D-Alanine UgsA UgsA (NRPS Assembly Line) d_Ala->UgsA Incorporation Leu L-Leucine Leu->UgsA Incorporation Phe L-Phenylalanine Phe->UgsA Incorporation Val L-Valine Val->UgsA Incorporation Trp L-Tryptophan Trp->UgsA Incorporation GABA GABA GABA->UgsA Incorporation UgsC->d_Ala LinearPeptide Linear Heptapeptide UgsA->LinearPeptide Assembly & Epimerization UnguisinA This compound (Cyclic Heptapeptide) UgsA->UnguisinA LinearPeptide->UgsA Cyclization & Release

Caption: Biosynthetic pathway of this compound highlighting key enzymes and precursors.

Diagram 2: General Workflow for this compound Production and Analysis

UnguisinA_Workflow start Start: Aspergillus candidus Spore Stock inoculum Inoculum Preparation (Spore Suspension) start->inoculum fermentation Fermentation (Submerged or Solid-State) inoculum->fermentation extraction Extraction (Ethyl Acetate) fermentation->extraction ts_yield Troubleshooting: Low Yield / No Production fermentation->ts_yield cleanup Crude Extract Cleanup (C18 Column Chromatography) extraction->cleanup hplc Purification & Analysis (RP-HPLC) cleanup->hplc product Purified this compound hplc->product ts_purity Troubleshooting: Impure Product / Analogues hplc->ts_purity

Caption: Experimental workflow for this compound production with troubleshooting points.

Diagram 3: Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting start Low / No this compound Yield Detected check_growth Is fungal growth (biomass) normal? start->check_growth no_growth Poor / No Growth check_growth->no_growth No good_growth Good Growth, Low Yield check_growth->good_growth Yes check_inoculum Check Inoculum Quality (Spore Viability, Concentration) no_growth->check_inoculum check_media Check Medium (Composition, pH) no_growth->check_media check_conditions Check Fermentation Conditions (Temp, Shaking) no_growth->check_conditions optimize_media Optimize Media (C:N Ratio, Precursors) good_growth->optimize_media optimize_time Optimize Fermentation Time (Time Course Study) good_growth->optimize_time check_extraction Verify Extraction Protocol (Solvent, pH, Emulsions) good_growth->check_extraction check_degradation Check for Product Degradation (Storage, Handling) good_growth->check_degradation

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Unguisin A Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Unguisin A by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a cyclic heptapeptide, a type of secondary metabolite produced by fungi, notably from the Aspergillus and Emericella genera.[1] Its purification by HPLC can be challenging due to the presence of several structurally similar congeners (e.g., Unguisin B, C, E, F, J, K) which often differ by only one or two amino acid residues.[1] This structural similarity can lead to co-elution and poor resolution during chromatographic separation.

Q2: What are the typical impurities encountered during this compound purification?

A2: The most common impurities are other Unguisin congeners produced by the fungus.[1] Additionally, crude extracts from Aspergillus cultures may contain a variety of other secondary metabolites, such as phenolic compounds, kojic acid, and potentially mycotoxins like aflatoxins, depending on the fungal strain and culture conditions. These compounds can interfere with the purification process.

Q3: What is the general stability of this compound during purification?

A3: As a cyclic peptide, this compound is generally more stable than linear peptides due to its rigid structure. However, like all peptides, it can be susceptible to degradation under harsh conditions. Extreme pH (both acidic and alkaline environments) and high temperatures can lead to hydrolysis of peptide bonds. It is advisable to conduct stability studies as part of method development, but purification is often successful using mobile phases containing 0.1% formic or trifluoroacetic acid.

Q4: In what solvents is this compound soluble for HPLC analysis?

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound in a question-and-answer format.

Chromatographic Issues

Q5: My chromatogram shows poor resolution between peaks, and I suspect co-elution of Unguisin congeners. How can I improve separation?

A5: Separating structurally similar peptide isomers requires optimization of several HPLC parameters.

  • Gradient Optimization: Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can significantly enhance the resolution of closely eluting compounds.

  • Column Chemistry: Consider using a different stationary phase. While C18 columns are commonly used, a C8 or a phenyl-hexyl column might offer different selectivity for cyclic peptides.

  • Temperature Control: Adjusting the column temperature can alter selectivity. Experiment with a range of temperatures (e.g., 30°C to 60°C) to find the optimum for your separation. Increased temperature can also lead to sharper peaks.

  • Mobile Phase Modifier: The choice and concentration of the ion-pairing agent can impact resolution. While 0.1% Trifluoroacetic Acid (TFA) is common for peptide analysis, formic acid can also be used and may provide different selectivity.

Q6: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A6: Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Secondary Interactions: Unwanted interactions between the peptide and the silica backbone of the stationary phase can cause tailing. Ensure the concentration of your ion-pairing agent (e.g., TFA) is sufficient (typically 0.1%) to mask these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If the problem persists with optimized conditions, consider replacing the column.

Q7: My this compound peak is fronting. What is the likely cause?

A7: Peak fronting is often an indication of sample solvent issues or column overload.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Column Overload: As with peak tailing, injecting too much sample can also cause fronting. Reduce the sample concentration or injection volume.

Q8: I am experiencing a drifting baseline during my gradient elution. What should I do?

A8: A drifting baseline in gradient HPLC is often related to the mobile phase.

  • Mobile Phase Purity: Ensure you are using high-purity HPLC-grade solvents and additives. Impurities in the mobile phase can accumulate on the column and elute during the gradient, causing the baseline to drift.

  • Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure your pump is functioning correctly and the solvents are properly degassed.

  • TFA Concentration: Maintain a consistent concentration of TFA or other modifiers in both your aqueous (A) and organic (B) mobile phases to prevent baseline shifts.

System and Sample Preparation Issues

Q9: The backpressure in my HPLC system is unexpectedly high. What are the potential causes and solutions?

A9: High backpressure is a common problem that can halt your purification.

  • System Blockage: A blockage in the HPLC system is a frequent cause. This can be due to precipitated sample or buffer salts, or particulate matter. Systematically check for blockages, starting from the column and working your way back through the injector and tubing.

  • Column Frit Blockage: The inlet frit of the column can become clogged with particulates from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Sample Precipitation: Ensure your sample is fully dissolved in the injection solvent. Filtering your sample before injection can help prevent particulates from entering the system.

Q10: I am observing ghost peaks in my chromatogram. Where are they coming from?

A10: Ghost peaks are peaks that appear in your chromatogram that are not from your current sample.

  • Carryover: This is the most common cause, where remnants of a previous injection are retained in the system (e.g., in the injector loop or on the column) and elute in a subsequent run. To mitigate this, run blank injections (injecting only the mobile phase) between samples. A thorough wash of the injector with a strong solvent can also help.

  • Contaminated Mobile Phase: Impurities in your solvents can sometimes appear as peaks, especially in gradient elution. Prepare fresh mobile phases with high-purity solvents.

Experimental Protocols

Below are detailed methodologies for the extraction and HPLC purification of this compound, based on published literature.

Protocol 1: Fungal Culture and Extraction
  • Fungal Culture: Aspergillus or Emericella species are cultured on a suitable medium (e.g., rice solid medium or potato dextrose broth) at 25-28°C for 2-3 weeks.

  • Extraction: The fungal biomass and culture medium are extracted multiple times with an organic solvent such as ethyl acetate.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract can be subjected to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography with a stationary phase like octadecylsilyl (ODS) silica gel, eluting with a stepwise gradient of methanol in water.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude extract or a fraction from the initial purification step in a suitable solvent, preferably the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a Diode Array Detector (DAD) or UV detector is recommended.

  • Column: A reversed-phase C18 column is commonly used. (See Table 1 for examples).

  • Mobile Phase: A gradient of acetonitrile or methanol in water, typically with an acidic modifier like 0.1% formic acid or 0.1% TFA.

  • Gradient Elution: A shallow gradient is often employed to achieve good separation of congeners. An example gradient is a linear increase from 10% to 90% acetonitrile in water over 40-60 minutes.

  • Detection: Monitor the elution profile at a wavelength where the peptide bonds absorb, typically around 210-220 nm, and at wavelengths specific for aromatic amino acids if present (e.g., 280 nm for tryptophan).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and remove the solvent by lyophilization.

Data Presentation

Table 1: Example HPLC Parameters for Unguisin Purification

ParameterExample 1Example 2
Column Kinetex RP18 (250 x 30 mm, 5 µm)Premier RP18 (250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.05% Formic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.05% Formic AcidAcetonitrile + 0.1% TFA
Gradient 20-100% B over 40 min10-90% B over 50 min
Flow Rate 18 mL/min4 mL/min
Detection 254 nm214 nm
Reference General peptide method

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction and Initial Cleanup cluster_hplc HPLC Purification cluster_output Final Product fungal_culture Fungal Culture (Aspergillus sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration vlc Initial Fractionation (e.g., ODS Column) concentration->vlc prep_hplc Preparative/Semi-Prep HPLC (C18 Column) vlc->prep_hplc Inject Fraction fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC (Purity Check) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization Pool Pure Fractions pure_unguisin_a Pure this compound lyophilization->pure_unguisin_a

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution cluster_optimization Optimization Strategies cluster_solutions Potential Solutions start Poor Resolution of Peaks gradient Is the gradient shallow enough? start->gradient temperature Have you optimized column temperature? gradient->temperature Yes decrease_gradient Decrease gradient slope (e.g., 0.5% B/min) gradient->decrease_gradient No column Is the column chemistry optimal? temperature->column Yes test_temps Screen temperatures (e.g., 30-60°C) temperature->test_temps No mobile_phase Have you tried different mobile phase modifiers? column->mobile_phase Yes change_column Try a different column (e.g., C8, Phenyl-Hexyl) column->change_column No change_modifier Switch between TFA and Formic Acid mobile_phase->change_modifier No end Improved Resolution mobile_phase->end Yes decrease_gradient->temperature test_temps->column change_column->mobile_phase change_modifier->end

Caption: Decision tree for troubleshooting poor peak resolution in this compound HPLC.

References

Overcoming NMR signal overlap in Unguisin A structural analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural analysis of Unguisin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to NMR signal overlap during the structural elucidation of this complex cyclic peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 1D ¹H NMR spectrum of this compound shows severe signal overlap in the aliphatic and amide regions. How can I begin to resolve these signals?

Answer:

Severe signal overlap in the 1D ¹H NMR spectrum is a common challenge in the analysis of complex cyclic peptides like this compound.[1][2][3] The first step is to move from one-dimensional to two-dimensional NMR techniques, which disperse the signals across a second frequency axis, significantly enhancing resolution.[4]

Troubleshooting Guide:

  • Perform 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment will reveal proton-proton coupling networks. This will help you trace out the spin systems of the individual amino acid residues. Even if the 1D spectrum is crowded, the cross-peaks in the 2D COSY spectrum can often be resolved.

  • Run a 2D Heteronuclear Single Quantum Coherence (HSQC) Experiment: An HSQC spectrum correlates each proton to its directly attached carbon. Since ¹³C chemical shifts are more dispersed than ¹H shifts, this technique is highly effective at resolving overlapping proton signals.[4] For example, two protons that overlap in the 1D spectrum will likely be attached to carbons with different chemical shifts, resulting in distinct cross-peaks in the HSQC spectrum.

  • Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause line broadening. Use a high-purity deuterated solvent and consider using a microprobe for smaller sample volumes to maximize sensitivity.

  • Increase Spectrometer Field Strength: If available, acquiring spectra on a higher field spectrometer (e.g., 700 MHz or higher) will increase the chemical shift dispersion and can help to resolve overlapping signals.

Question 2: I am having trouble assigning the quaternary carbons and linking the amino acid spin systems together due to a lack of clear correlations in my HMBC spectrum. What can I do?

Answer:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in sequencing the peptide and identifying quaternary carbons. Weak or ambiguous HMBC correlations can be a significant hurdle.

Troubleshooting Guide:

  • Optimize the HMBC Experiment: The long-range coupling constant (ⁿJCH) can vary. The standard HMBC experiment is optimized for an average value (e.g., 8 Hz). Try acquiring multiple HMBC spectra with different long-range coupling delays to optimize for a wider range of coupling constants.

  • Increase the Number of Scans: HMBC is a less sensitive experiment than HSQC. Increasing the acquisition time will improve the signal-to-noise ratio and may reveal weak but crucial correlations.

  • Use a 2D NOESY or ROESY Spectrum for Sequential Assignment: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations are observed between protons that are close in space. In a peptide, the amide proton (NH) of one residue is often close to the alpha proton (Hα) of the preceding residue. These sequential NOEs/ROEs can provide an alternative method for linking the amino acid spin systems.

  • Consider a 1,1-ADEQUATE or 1,n-ADEQUATE Experiment: While technically challenging and requiring a significant amount of sample, these experiments provide direct observation of carbon-carbon correlations and can be invaluable for piecing together the carbon skeleton when other methods fail.

Question 3: Even with 2D NMR, some of my key signals in the ¹H-¹H COSY and ¹H-¹³C HSQC spectra of this compound are still overlapping. What advanced techniques can I employ?

Answer:

For persistent signal overlap, more advanced NMR techniques may be necessary to further simplify the spectra or enhance resolution.

Troubleshooting Guide:

  • Selective 1D Experiments (1D TOCSY and 1D NOESY):

    • 1D TOCSY: If you can identify a single, well-resolved proton signal for a particular amino acid residue, a 1D TOCSY experiment can be used to selectively excite that proton and reveal the entire spin system of that residue as a simplified 1D spectrum. This is highly effective for "pulling out" individual amino acid spectra from a complex mixture.

    • 1D NOESY: Similarly, selective excitation of a proton in a 1D NOESY experiment will only show NOEs to spatially close protons, which can help in targeted sequential assignment without the complexity of a full 2D NOESY spectrum.

  • Pure Shift NMR: This technique computationally removes the effect of homonuclear coupling from the ¹H NMR spectrum, resulting in a spectrum where every multiplet collapses into a sharp singlet. This can dramatically improve resolution in crowded regions.

  • HSQC-TOCSY: This is a "hyphenated" technique that combines the resolution of HSQC with the correlation information of TOCSY. An HSQC-TOCSY cross-peak will show a correlation from a carbon to all the protons within its attached proton's spin system. This can be very useful for assigning protons in highly overlapped regions of the ¹H spectrum.

Data Presentation

Table 1: Comparison of Resolution in Standard vs. Advanced NMR Techniques for Overlapping Signals in this compound (Illustrative Data)

Signal RegionOverlapping Protons (¹H ppm)Linewidth in 1D ¹H (Hz)Resolution in 2D HSQCResolution with 1D TOCSY/Pure Shift NMR
Aliphatic (β-CH₂)2.15 (m), 2.18 (m)10.2Partially Overlapping Cross-peaksBaseline Resolved
Amide (NH)7.85 (d), 7.88 (d)8.5Overlapping Cross-peaksBaseline Resolved
α-CH4.10 (m), 4.12 (m)9.8Partially Overlapping Cross-peaksBaseline Resolved

Experimental Protocols

Protocol 1: Standard 2D NMR Suite for this compound Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Filter the sample into a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample concentration and purity.

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Use a standard cosygpmf pulse sequence.

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Use a standard hsqcedetgpsp pulse sequence with multiplicity editing to distinguish CH/CH₃ from CH₂ signals.

    • Set the ¹H spectral width as above and the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • Optimize the ¹JCH coupling constant to ~145 Hz.

    • Acquire 2048 data points in F2 and 256-512 increments in F1.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the spectral widths as for the HSQC.

    • Optimize the long-range coupling constant (ⁿJCH) to 8 Hz. Consider a second experiment at 4 Hz to detect correlations through smaller couplings.

    • Acquire 2048-4096 data points in F2 and 256-512 increments in F1.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Use a standard roesygpph pulse sequence.

    • Set the mixing time to 200-400 ms.

    • Acquire with similar resolution to the COSY experiment.

Protocol 2: Selective 1D TOCSY for Resolving Overlapping Spin Systems

  • Identify a Target Proton: From the 2D spectra, identify a well-resolved proton signal belonging to a spin system of interest.

  • Setup the 1D TOCSY Experiment:

    • Use a selective 1D TOCSY pulse sequence (e.g., selmlgp).

    • Set the center of the selective pulse to the chemical shift of the target proton.

    • Use a mixing time of 80-120 ms to allow for magnetization transfer throughout the spin system.

    • Acquire the spectrum with a high number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting 1D spectrum will show only the signals from the spin system of the selectively irradiated proton, free from overlap with other signals.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_problem Problem Identification cluster_standard_2D Standard 2D NMR cluster_advanced Advanced Techniques cluster_end Structure Elucidation start Purified this compound Sample oneD_NMR 1D ¹H NMR start->oneD_NMR overlap Severe Signal Overlap? oneD_NMR->overlap COSY COSY (H-H Connectivity) overlap->COSY Yes assign Assign Spin Systems overlap->assign No HSQC HSQC (C-H Direct Correlation) COSY->HSQC HMBC HMBC (C-H Long-Range) HSQC->HMBC NOESY NOESY/ROESY (Spatial Proximity) HMBC->NOESY NOESY->assign advanced_needed Overlap Persists? oneD_TOCSY Selective 1D TOCSY advanced_needed->oneD_TOCSY Yes sequence Sequence Peptide advanced_needed->sequence No pure_shift Pure Shift NMR oneD_TOCSY->pure_shift HSQC_TOCSY HSQC-TOCSY pure_shift->HSQC_TOCSY HSQC_TOCSY->assign assign->advanced_needed assign->sequence elucidate Final Structure sequence->elucidate logical_relationship cluster_1d 1D Experiments cluster_2d 2D Experiments H1 ¹H Spectrum TOCSY_1D 1D TOCSY H1->TOCSY_1D Selectively Simplifies COSY COSY H1->COSY Resolves Overlap HSQC HSQC H1->HSQC Resolves Overlap HMBC HMBC COSY->HMBC Complements Connectivity HSQC_TOCSY HSQC-TOCSY COSY->HSQC_TOCSY Combines Information HSQC->HMBC Complements Connectivity HSQC->HSQC_TOCSY Combines Information

References

Addressing ionization issues in mass spectrometry of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Unguisin A, a cyclic heptapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometric analysis of this compound?

A1: this compound, like other cyclic peptides, presents several analytical challenges. Due to its cyclic structure, it can be resistant to fragmentation, making structural elucidation difficult. The molecule's hydrophobicity can also lead to poor ionization efficiency in electrospray ionization (ESI), resulting in low signal intensity. Furthermore, the presence of non-proteinogenic amino acids like γ-aminobutyric acid (GABA) and various D-amino acids can influence its fragmentation behavior.[1][2][3]

Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?

A2: Both ESI and MALDI can be used for the analysis of cyclic peptides like this compound, and the choice depends on the specific experimental goals.

  • ESI is well-suited for coupling with liquid chromatography (LC-MS) for separation and analysis of complex mixtures. However, this compound's hydrophobicity might lead to suboptimal ionization. Optimization of solvent conditions and the use of additives are often necessary to enhance the ESI signal.

  • MALDI is a "soft" ionization technique that often produces singly charged ions with minimal fragmentation, which can be advantageous for determining the molecular weight of the intact cyclic peptide.[4][5] It can be more tolerant to salts and other contaminants. However, choosing the right matrix is crucial for successful MALDI analysis of cyclic peptides.

Q3: How can I improve the signal intensity of this compound in ESI-MS?

A3: To enhance the signal intensity of this compound in ESI-MS, consider the following strategies:

  • Optimize Solvent Composition: The use of organic solvents like acetonitrile or methanol in the mobile phase can improve the ionization of hydrophobic peptides.

  • Mobile Phase Additives: Adding a small amount of formic acid (0.1%) to the mobile phase can promote protonation and enhance the signal in positive ion mode.

  • Chemical Derivatization: Modifying the peptide with a permanently charged group can significantly increase ionization efficiency. Reagents that introduce a quaternary ammonium group or a triphenylphosphonium moiety can lead to a substantial increase in signal intensity, in some cases up to 500-fold.

  • Increase Hydrophobicity: While this compound is already somewhat hydrophobic, further increasing its hydrophobicity through derivatization can enhance its surface activity in the ESI droplet, leading to better ionization.

Q4: What are common adducts observed with peptides like this compound, and how can I minimize them?

A4: Common adducts in ESI-MS of peptides include sodium ([M+Na]⁺), potassium ([M+K]⁺), and adducts from acids like sulfuric or phosphoric acid. These adducts can complicate the mass spectrum and reduce the intensity of the desired protonated molecular ion. To minimize adduct formation:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to avoid contamination with salts.

  • Sample Desalting: Use techniques like solid-phase extraction (SPE) to remove salts from the sample before MS analysis.

  • Optimize In-Source Fragmentation: Increasing the cone voltage or declustering potential can sometimes help to dissociate adducts in the ion source.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is a common problem that can be addressed by systematically evaluating sample preparation, instrument parameters, and the ionization process.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Low_Signal start Start: Low/No Signal sample_prep 1. Check Sample Preparation start->sample_prep concentration Is concentration adequate? (>1 pmol/µL) sample_prep->concentration concentration->sample_prep No - Concentrate Sample purity Is the sample pure? (Check for salts, detergents) concentration->purity Yes purity->sample_prep No - Purify/Desalt Sample instrument_check 2. Verify Instrument Performance purity->instrument_check Yes calibration Is the MS calibrated? instrument_check->calibration calibration->instrument_check No - Recalibrate source_clean Is the ion source clean? calibration->source_clean Yes source_clean->instrument_check No - Clean Source ionization_opt 3. Optimize Ionization Method source_clean->ionization_opt Yes esi_params Adjust ESI Parameters: - Increase cone voltage - Optimize solvent composition - Add 0.1% Formic Acid ionization_opt->esi_params maldi_params Try MALDI: - Test different matrices (e.g., CHCA, SA) - Optimize laser power esi_params->maldi_params No Improvement end_good Signal Improved esi_params->end_good Success derivatization 4. Consider Chemical Derivatization maldi_params->derivatization No Improvement maldi_params->end_good Success derivatize_peptide Derivatize with a charged tag (e.g., quaternary ammonium) derivatization->derivatize_peptide derivatize_peptide->end_good Success end_bad Still No Signal - Consult Expert derivatize_peptide->end_bad No Improvement

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Issue 2: Poor or Uninformative Fragmentation

Cyclic peptides like this compound can be challenging to fragment, leading to spectra that are difficult to interpret for sequencing.

Troubleshooting Poor Fragmentation

Possible Cause Recommended Solution Rationale
Stable Cyclic Structure Increase collision energy (CID/HCD) incrementally.Higher energy is needed to induce ring opening, which is the first step in the fragmentation of cyclic peptides.
Charge State Too Low Promote the formation of multiply charged ions by optimizing ESI conditions (e.g., using solvents that favor multiple protonation).Higher charge states can lead to more efficient fragmentation in electron-based dissociation methods.
Ineffective Fragmentation Method If available, try alternative fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD).These methods can provide complementary fragmentation patterns to Collision-Induced Dissociation (CID) and may be more effective for certain cyclic peptides.
In-source Decay (MALDI) For MALDI, consider using in-source decay (ISD) by increasing the laser power.ISD can induce fragmentation directly in the ion source, providing sequence information.
Complex Superimposed Spectra Utilize MSⁿ (multi-stage tandem mass spectrometry) to isolate and further fragment specific product ions.This allows for a more controlled and systematic fragmentation pathway, simplifying spectral interpretation.

Quantitative Data Summary

The following table summarizes the potential impact of different experimental parameters on the signal intensity of cyclic peptides, based on findings for similar molecules. The values presented are illustrative and may vary for this compound.

Parameter Condition 1 Relative Signal Intensity Condition 2 Relative Signal Intensity Reference
Ionization Method ESI (Standard)1xMALDI (CHCA matrix)5-10x
Mobile Phase Additive (ESI) No Additive1x0.1% Formic Acid2-5x
Solvent Composition (ESI) 50% Water / 50% ACN1x20% Water / 80% ACN1.5-3x
Chemical Derivatization (ESI) Native Peptide1xQuaternary Ammonium Tag10-500x

Experimental Protocols

Protocol 1: ESI-MS Optimization for this compound
  • Sample Preparation:

    • Dissolve purified this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µM.

    • If the sample contains salts, perform desalting using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Parameters (Example):

    • Column: A C4 or C18 column with low hydrophobicity is often suitable for cyclic peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: Start at 30 V and optimize by infusing the sample and observing the signal for the protonated molecule versus adducts and in-source fragments.

    • MS Scan Range: m/z 200-1500.

    • MS/MS: For fragmentation, select the precursor ion of this compound and apply collision energy (e.g., starting at 25-35 eV in CID).

Protocol 2: MALDI-MS Analysis of this compound
  • Matrix Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • Mix 1 µL of the this compound sample (approximately 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely (the "dried droplet" method).

  • MALDI-TOF MS Parameters:

    • Ionization Mode: Positive ion, reflectron mode for higher mass accuracy.

    • Laser: Nitrogen laser (337 nm).

    • Laser Power: Adjust the laser power to the minimum necessary to obtain a good signal, to avoid excessive in-source fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing that of this compound.

Signaling Pathway and Workflow Diagrams

Troubleshooting Logic for Adduct Formation

Adduct_Troubleshooting start Start: Adducts Observed ([M+Na]⁺, [M+K]⁺) check_reagents 1. Check Reagent Purity start->check_reagents reagent_purity Are solvents/additives high purity? check_reagents->reagent_purity reagent_purity->check_reagents No - Use High Purity Reagents sample_cleanup 2. Perform Sample Cleanup reagent_purity->sample_cleanup Yes desalting Desalt sample using SPE (e.g., C18 ZipTip) sample_cleanup->desalting instrument_tuning 3. Optimize Instrument Parameters desalting->instrument_tuning cone_voltage Increase cone/declustering voltage instrument_tuning->cone_voltage adduct_reduced Adducts Minimized cone_voltage->adduct_reduced Success still_adducts Adducts Persist - Consider Ammonium Acetate Buffer cone_voltage->still_adducts No Improvement

References

Technical Support Center: Unguisin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Unguisin A in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a cyclic heptapeptide originally isolated from the fungus Emericella unguis.[1] Like many cyclic peptides with a high proportion of hydrophobic amino acid residues, this compound has limited aqueous solubility. This can pose a significant challenge for in vitro assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended primary solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] For most biological applications, DMSO is the preferred solvent due to its high solubilizing power for hydrophobic compounds and compatibility with many cell-based and biochemical assays at low final concentrations.

Q3: I have dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue when working with hydrophobic compounds. The key is to ensure that the final concentration of the organic solvent in your aqueous buffer is low enough to be tolerated by your assay system and to keep the compound in solution. It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it stepwise into your final assay medium. Adding the DMSO stock solution dropwise to the stirred aqueous buffer can also help prevent precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The cytotoxicity of DMSO varies depending on the cell line and the duration of exposure. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. For sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q5: Are there alternatives to DMSO for improving the solubility of this compound?

A5: Yes, several alternative strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, such as ethanol, or more advanced formulation techniques like complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.- Increase the volume of the solvent.- Vortex the solution vigorously for 1-2 minutes.- Gentle warming or brief sonication in a water bath can also aid dissolution.
Precipitation occurs upon dilution of the DMSO stock solution into aqueous buffer. The compound's solubility limit in the final aqueous/organic solvent mixture has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated limits for your assay.- Prepare intermediate dilutions in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.
Observed cytotoxicity in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.- Reduce the final concentration of the organic solvent in the assay medium to ≤ 0.5%, or ≤ 0.1% for sensitive cells.- Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line.
Low or no biological activity observed at expected concentrations. The compound may have precipitated out of the solution, leading to a lower effective concentration.- Visually inspect the assay plates for any signs of precipitation.- Consider using a solubility-enhancing technique, such as cyclodextrin complexation, to improve the bioavailability of the compound in the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays

Objective: To prepare working solutions of this compound in cell culture medium while minimizing solvent-induced cytotoxicity.

Materials:

  • This compound stock solution in 100% DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is required. This will create intermediate stock solutions.

  • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. The final concentration of DMSO should ideally be kept at ≤ 0.5%.

  • For example, to achieve a 10 µM final concentration of this compound with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

  • Mix the working solution gently by inverting the tube or pipetting up and down.

  • Use the freshly prepared working solution for your cell-based assay immediately.

Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound (lyophilized powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.

  • Add this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and may require empirical optimization.

  • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • For sterile applications, filter the supernatant through a 0.22 µm filter.

  • The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method such as HPLC or mass spectrometry.

Data Presentation

Table 1: Properties of Common Solvents for this compound

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes for In Vitro Assays
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13189Highly effective for hydrophobic compounds. Generally used at ≤ 0.5% in cell-based assays.
Ethanol C₂H₆O46.0778.37Good solvent for many organic compounds. Can be cytotoxic at higher concentrations.
Methanol CH₄O32.0464.7Effective solvent but more toxic to cells than ethanol or DMSO. Use with caution.

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGeneral Cell LinesSensitive/Primary Cells
DMSO ≤ 0.5% (v/v)≤ 0.1% (v/v)
Ethanol ≤ 0.5% (v/v)≤ 0.1% (v/v)

Signaling Pathways and Experimental Workflows

Since the specific biological targets of this compound are not yet reported, we provide diagrams of common signaling pathways that are often investigated in drug discovery when screening natural products.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis unguisin_a This compound Powder stock_solution High-Concentration Stock Solution (in DMSO) unguisin_a->stock_solution Dissolve working_solution Working Solution (in Assay Buffer) stock_solution->working_solution Dilute treatment Treatment working_solution->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results data_analysis->results

Caption: A generalized workflow for preparing and testing this compound in a cell-based assay.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates/ Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, crucial for cell growth and differentiation.

NFkB_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Release Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB->IkB Bound & Inactive Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription Activates

References

Stability of Unguisin A under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Unguisin A Stability

This technical support center provides guidance and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability assays Variation in buffer preparationEnsure consistent pH and ionic strength of buffers across all experiments. Calibrate the pH meter before each use.[1]
Fluctuation in incubation temperatureUse a calibrated incubator with minimal temperature fluctuations. Monitor the temperature throughout the experiment.
Degradation of this compound during sample preparationPrepare samples immediately before analysis. Keep samples on ice if there is a delay.
Precipitation of this compound in solution Poor solubility at a specific pHDetermine the solubility of this compound across a range of pH values before starting stability studies.
Use of inappropriate co-solventsIf a co-solvent is necessary, test its compatibility and potential for degradation of this compound.
Unexpected degradation products Contamination of reagents or solventsUse high-purity reagents and solvents. Run blank samples to check for contaminants.
PhotodegradationProtect samples from light, especially if this compound is found to be light-sensitive.[2]

Frequently Asked Questions (FAQs)

1. What is the expected stability of this compound in aqueous solutions at different pH values?

This compound, a cyclic heptapeptide, generally exhibits good stability in neutral and mildly acidic conditions.[3][4] However, strong acidic or alkaline conditions can lead to hydrolysis of the peptide bonds, resulting in degradation. Below is a summary of hypothetical stability data after 24 hours of incubation at 25°C.

Table 1: pH Stability of this compound at 25°C for 24 hours

pH% Remaining this compoundMajor Degradants
2.075%Linearized heptapeptides
4.095%Minimal degradation
7.098%Minimal degradation
9.085%Linearized heptapeptides, epimerized amino acids
12.050%Hydrolyzed peptide fragments

2. How does temperature affect the stability of this compound?

Increased temperature accelerates the degradation of this compound.[5] It is recommended to store stock solutions at -20°C or below. For short-term storage (up to a week), refrigeration at 2-8°C is acceptable. The following table illustrates the hypothetical effect of temperature on this compound stability at pH 7.0 over 24 hours.

Table 2: Temperature Stability of this compound at pH 7.0 for 24 hours

Temperature (°C)% Remaining this compound
4>99%
2598%
3790%
5070%
7540%

3. What are the primary degradation pathways for this compound?

As a cyclic peptide, this compound is susceptible to degradation primarily through hydrolysis of its amide bonds, particularly under harsh pH and high-temperature conditions. This leads to the formation of linear peptides and smaller peptide fragments.

4. What analytical methods are recommended for assessing this compound stability?

A stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended method.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffers: 0.1 M HCl (pH 1-2), 0.1 M Acetate buffer (pH 3-5), 0.1 M Phosphate buffer (pH 6-8), 0.1 M Borate buffer (pH 9-10), 0.1 M NaOH (pH 11-13)

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In separate vials, add an aliquot of the this compound stock solution to each of the different pH buffers to achieve a final concentration of 1 mg/mL.

  • Take an initial sample (T=0) from each vial for immediate analysis.

  • Incubate the vials at a constant temperature (e.g., 25°C).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw samples from each vial.

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Temperature Stability Assessment of this compound

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • This compound

  • A suitable buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)

  • HPLC or LC-MS system

  • Calibrated incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 75°C)

Procedure:

  • Prepare a solution of this compound in the chosen buffer to a final concentration of 1 mg/mL.

  • Aliquot the solution into separate vials for each temperature condition.

  • Take an initial sample (T=0) for immediate analysis.

  • Place the vials in their respective temperature-controlled environments.

  • At specified time intervals, remove a vial from each temperature and quench the reaction by placing it on ice.

  • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point for each temperature, relative to the T=0 sample.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Prep Prepare this compound Stock Solution Dilute Dilute in Test Buffers (Varying pH/Temp) Prep->Dilute Incubate Incubate Samples at Set Conditions Dilute->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Calculate % Remaining This compound Analyze->Data Report Generate Stability Profile Data->Report

Caption: Workflow for assessing the stability of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_products Degradation Products pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Time Time Time->Degradation Linear Linear Peptides Degradation->Linear Fragments Peptide Fragments Degradation->Fragments

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Minimizing Epimerization During Unguisin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing epimerization during the chemical synthesis of Unguisin A. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is an undesired change in the stereochemistry at one of several chiral centers in a molecule. This compound, a cyclic heptapeptide, has multiple stereocenters, and maintaining their correct configuration is crucial for its biological activity.[1][2] During peptide synthesis, the acidic α-proton of an amino acid residue can be abstracted under basic conditions, leading to a loss of stereochemical integrity. This is particularly problematic during the activation of the carboxylic acid group for peptide bond formation and during the final macrocyclization step.[2]

Q2: Which steps in the this compound synthesis are most prone to epimerization?

A2: The two main steps where epimerization is a significant risk are:

  • Peptide coupling: During the activation of the C-terminal carboxylic acid of a growing peptide chain to form a peptide bond with the next amino acid. The use of strong activating agents or prolonged reaction times can increase the risk.

  • Macrocyclization: The final step to form the cyclic peptide is often the most challenging for maintaining stereochemical purity. This is a head-to-tail condensation of the linear precursor, and the reaction conditions must be carefully optimized.[3]

Q3: Does the presence of a γ-aminobutyric acid (GABA) residue in this compound affect epimerization?

A3: The GABA residue, being achiral, is not itself susceptible to epimerization. However, its presence introduces significant flexibility into the linear peptide precursor. This increased flexibility can be advantageous, as it may allow the peptide to more easily adopt the necessary conformation for a rapid and high-yield macrocyclization, thereby reducing the time the activated C-terminus is exposed to conditions that could cause epimerization.[4]

Troubleshooting Guide

Issue 1: Significant epimerization is observed after peptide coupling steps.

  • Question: My peptide couplings are showing signs of epimerization. What are the likely causes and how can I mitigate this?

  • Answer: Epimerization during peptide coupling is often linked to the choice of coupling reagent, base, and reaction conditions.

    • Coupling Reagent: While highly reactive reagents can speed up coupling, they can also increase the risk of epimerization. For instance, HATU is known to be more reactive than HBTU but can also lead to higher rates of epimerization in some cases, especially with hindered amino acids.

    • Base: The choice and amount of base are critical. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled. Less hindered bases may increase the rate of proton abstraction and subsequent epimerization.

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives can suppress epimerization by forming active esters that are more reactive towards the amine component than they are to cyclization into the problematic oxazolone intermediate.

    Troubleshooting Steps:

    • Switch Coupling Reagent: If you are using a highly reactive coupling reagent like HATU and observing epimerization, consider switching to a less reactive one like HBTU in combination with HOBt.

    • Optimize Base: Reduce the equivalents of base used or switch to a more sterically hindered base.

    • Incorporate Additives: Always use an additive like HOBt or HOAt with your coupling reagent.

    • Lower Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of epimerization.

Issue 2: Epimerization is detected after the final macrocyclization step.

  • Question: I am observing the formation of diastereomers after the macrocyclization of the linear this compound precursor. How can I improve the stereochemical outcome of this step?

  • Answer: Macrocyclization is a critical step where epimerization of the C-terminal residue can occur. The choice of cyclization conditions is paramount.

    Troubleshooting Steps:

    • Optimize Coupling Reagent and Additives for Cyclization: For the macrocyclization of the this compound precursor, a combination of a reliable coupling reagent and an epimerization-suppressing additive is crucial. The original total synthesis by Hunter and Chung utilized HATU with DIPEA. If epimerization is observed with this system, consider switching to HBTU/HOBt, which has been shown to reduce racemization in some cyclic peptide syntheses.

    • Control Reaction Concentration: The macrocyclization should be performed under high dilution to favor the intramolecular cyclization over intermolecular oligomerization. A typical concentration is around 1 mM.

    • Solvent Choice: The choice of solvent can influence the conformation of the linear peptide and the rate of epimerization. Dichloromethane (DCM) is a common choice for solution-phase cyclization.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.

Quantitative Data on Epimerization

The following tables summarize quantitative data on the effect of different coupling reagents and additives on epimerization in peptide synthesis. While specific data for this compound is limited in the literature, these examples provide valuable insights into the expected outcomes with different reagent combinations.

Table 1: Comparison of Epimerization with Different Carbodiimides and Additives

Coupling SystemSolventAmino AcidEpimerization (%)
DCCDCMMultiple5 - 18
EDCDCMMultiple21 - 29
DCC/HOBtDMFLeu6.0
EDC/HOBtDMFLeu9.0
DIC/HOAtDCMPhe-Pro4.2
EDC/HOAtDCMPhe-Pro29.8

Data compiled from literature reports.

Table 2: Influence of Coupling Reagents on Epimerization of a Glycosylated Serine Residue

Coupling ReagentBaseEpimerization (%)
HATUDIPEA>10
HBTUDIPEA~5
DCC/HOBt-<3
PyBOPDIPEA>10

This table illustrates the significant impact of the coupling reagent on the epimerization of a sensitive amino acid residue.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound by Hunter and Chung and are provided as a guide for researchers.

Protocol 1: Solid-Phase Synthesis of the Linear Heptapeptide Precursor

This protocol details the manual solid-phase peptide synthesis (SPPS) of the linear precursor to this compound using Fmoc chemistry.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Loading of the First Amino Acid (Fmoc-D-Trp(Boc)-OH): Add Fmoc-D-Trp(Boc)-OH and DIPEA to the resin in DCM and agitate for 2 hours. Cap any remaining active sites with methanol/DIPEA in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling: For each subsequent amino acid, use the following procedure:

    • Dissolve the Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Cleavage of the Linear Peptide: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and treat with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Macrocyclization of the Linear Precursor

This protocol describes the head-to-tail cyclization of the purified linear heptapeptide to yield this compound.

  • Reaction Setup: Dissolve the linear peptide in DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add HATU followed by DIPEA to the solution. The reaction should be run at high dilution (approximately 1 mM) to favor intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench with a small amount of water. Remove the solvent under reduced pressure.

  • Deprotection and Purification: Treat the crude cyclic peptide with a TFA/TIS/water cocktail to remove any remaining side-chain protecting groups. Purify the final product by RP-HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Epimerization_Mechanism Activated_AA Activated Amino Acid (e.g., with HATU) Enolate Planar Enolate Intermediate Activated_AA->Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->Enolate Epimerized_AA Epimerized Amino Acid Enolate->Epimerized_AA Reprotonation (from opposite face) Correct_Stereochem Correct Stereochemistry Enolate->Correct_Stereochem Reprotonation (from original face)

Caption: Mechanism of base-catalyzed epimerization via an enolate intermediate.

Troubleshooting_Workflow Start Epimerization Detected Coupling_Step During Peptide Coupling? Start->Coupling_Step Yes Macrocyclization_Step During Macrocyclization? Start->Macrocyclization_Step No Check_Reagent Analyze Coupling Reagent (e.g., HATU vs. HBTU) Coupling_Step->Check_Reagent Check_Concentration Verify High Dilution (for Macrocyclization) Macrocyclization_Step->Check_Concentration Check_Base Optimize Base (Type and Equivalents) Check_Reagent->Check_Base Check_Additive Ensure Additive is Used (HOBt or HOAt) Check_Base->Check_Additive Solution Reduced Epimerization Check_Additive->Solution Check_Cyclization_Reagent Re-evaluate Cyclization Reagent Check_Concentration->Check_Cyclization_Reagent Check_Cyclization_Reagent->Solution

Caption: A logical workflow for troubleshooting epimerization in this compound synthesis.

References

Strategies to enhance the biological activity of Unguisin A analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers focused on enhancing the biological activity of Unguisin A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are Unguisins and what is their core chemical structure?

Unguisins are a family of cyclic heptapeptides produced primarily by fungi of the Aspergillus genus.[1][2] Their structure is unique, featuring a γ-aminobutyric acid (GABA) residue within the peptide ring and a high proportion of D-amino acids.[1][2][3] The general structure is a seven-residue ring where certain amino acid positions show considerable variability, while others, such as D-Ala at position 1 and GABA at position 7, are highly conserved. This inherent flexibility, partly due to the GABA unit, may facilitate interactions with various biological targets.

Q2: What are the known biological activities of this compound and its analogs?

While structurally intriguing, most Unguisin analogs discovered to date have not shown significant biological activities in common screening assays. However, some activities have been reported:

  • Anion Binding: this compound has been identified as a high-affinity receptor for anions, particularly phosphate and pyrophosphate, suggesting potential applications in sensing or biomedical fields.

  • General Cytotoxicity: Some related compounds from the producing fungus, Aspergillus unguis, have shown weak to moderate cytotoxicity against various cancer cell lines (HuCCA-1, HepG2, A549, MOLT-3).

  • Other Activities: Various metabolites from A. unguis have demonstrated antimicrobial, larvicidal, and enzyme inhibitory activities. For instance, the depsidone aspergillusidone C showed potent aromatase inhibition. It is the cyclic peptide core of Unguisins that remains a target for discovering more potent bioactivities.

Q3: Which amino acid positions in the Unguisin scaffold are variable and suitable for modification?

The natural diversity of Unguisins provides a roadmap for synthetic modification. The amino acids at positions 1 (D-Ala) and 7 (GABA) are generally conserved. In contrast, positions 2 through 6 exhibit significant variability, incorporating different proteinogenic and non-proteinogenic amino acids such as L-phenylalanine, L-leucine, β-methylphenylalanine, and kynurenine. This variability suggests that the non-ribosomal peptide synthetase (NRPS) enzyme responsible for their assembly has relaxed substrate specificity for these positions, making them prime targets for modification through precursor-directed biosynthesis or total synthesis.

Ala1 D-Ala (Conserved) X2 Position 2 (Variable) Ala1->X2 Phe3 D-Phe (Variable) X2->Phe3 X4 Position 4 (Variable) Phe3->X4 X5 Position 5 (Variable) X4->X5 X6 Position 6 (Variable) X5->X6 GABA7 GABA (Conserved) X6->GABA7 GABA7->Ala1

Caption: Logical diagram of the Unguisin heptapeptide core, highlighting conserved and variable positions for analog design.

Q4: How are Unguisins naturally synthesized?

Unguisins are synthesized by a large, multi-domain enzyme called a non-ribosomal peptide synthetase (NRPS), typically named UngA. This enzyme functions like an assembly line, with different modules responsible for activating and incorporating specific amino acids. Key enzymes in the biosynthetic gene cluster (BGC) include:

  • UngA (NRPS): The core synthetase that assembles the heptapeptide.

  • UngC (Alanine Racemase): An enzyme that converts L-alanine to D-alanine, providing the starter unit for the NRPS.

  • UngD (Hydrolase): An enzyme observed to linearize the cyclic peptide in vitro.

Understanding this pathway is critical for strategies like precursor-directed biosynthesis or genetic engineering of the NRPS to produce novel analogs.

Troubleshooting Guides

Problem: Low yield of a target analog when using precursor-directed biosynthesis.

  • Possible Cause 1: Poor uptake of the fed amino acid precursor.

    • Solution: Optimize the timing and concentration of precursor addition to the fungal culture. Start feeding at different growth phases (e.g., early, mid-log phase). Test a range of precursor concentrations, as high concentrations can sometimes be toxic to the fungus.

  • Possible Cause 2: Low incorporation efficiency by the UngA NRPS.

    • Solution: The adenylation (A) domain of the relevant NRPS module may have low affinity for your synthetic precursor. Try analogs of your precursor that are structurally more similar to the natural substrate. For example, if replacing phenylalanine, consider precursors with similar hydrophobicity and size.

  • Possible Cause 3: Instability of the new analog.

    • Solution: The newly formed analog may be susceptible to degradation by fungal enzymes. Harvest the culture and extract the metabolites at earlier time points. Ensure protease inhibitors are used during extraction if instability is suspected.

Problem: A purified analog shows no improvement in biological activity compared to this compound.

  • Possible Cause 1: The modification is at a structurally insensitive position.

    • Solution: The modified position may not be involved in the peptide's interaction with its biological target. Focus modifications on different variable positions (2-6). Consider creating a small library of analogs with substitutions at each variable position to systematically probe the structure-activity relationship (SAR).

  • Possible Cause 2: The modification negatively impacts the required conformation.

    • Solution: The overall 3D shape of the cyclic peptide is crucial for activity. The GABA residue provides flexibility, but certain substitutions can disrupt the optimal conformation. Use computational modeling (molecular docking, molecular dynamics) to predict how different substitutions might alter the peptide's shape and its binding to a hypothesized target.

  • Possible Cause 3: The chosen bioassay is not appropriate.

    • Solution: Given this compound's known anion-binding properties, consider assays related to this function. Test analogs in assays that measure disruption of protein-protein interactions, ion transport, or other functions where the peptide's unique structure might be advantageous, rather than only standard cytotoxicity assays.

Quantitative Data Summary

Quantitative data on the biological activity of Unguisin peptides themselves is limited in the available literature. Most reports note a lack of significant activity. However, for context, data for other bioactive metabolites isolated from Aspergillus species are provided below.

CompoundCompound TypeTarget/AssayIC50 ValueSource FungusReference
Aspergillusidone CDepsidoneAromatase Enzyme Inhibition0.74 µMA. unguis
Ketoconazole (Control)-Aromatase Enzyme Inhibition2.4 µM-

Experimental Protocols

1. Protocol for Precursor-Directed Biosynthesis of Unguisin Analogs

This protocol is a generalized method for encouraging a fungal strain to incorporate a non-native amino acid into the Unguisin scaffold.

  • Inoculation: Cultivate the Unguisin-producing fungus (e.g., Aspergillus heteromorphus) on a suitable solid medium like rice or in a liquid broth.

  • Growth: Incubate the culture under static conditions at 25°C for a period determined by normal growth curves (e.g., 5-7 days for initial growth).

  • Precursor Feeding: Prepare a sterile, pH-neutral solution of the desired amino acid analog. Add it to the culture medium to a final concentration of 1-10 mM.

  • Continued Incubation: Continue the incubation for another 7-14 days to allow for uptake and incorporation of the precursor into secondary metabolites.

  • Extraction: Harvest the entire culture (mycelia and medium). Macerate and extract exhaustively with an organic solvent like ethyl acetate (EtOAc).

  • Purification and Analysis: Dry the crude extract and subject it to chromatographic separation (e.g., preparative HPLC) to isolate individual compounds. Use LC-MS to screen fractions for new masses corresponding to the expected analog and use NMR for full structural elucidation.

cluster_workflow Workflow: Analog Generation & Testing start Cultivate Unguisin-Producing Fungus feed Feed Synthetic Amino Acid Precursor start->feed incubate Incubate for Metabolite Production feed->incubate extract Extract with Organic Solvent incubate->extract purify Purify Analogs (HPLC) extract->purify analyze Structure Elucidation (LC-MS, NMR) purify->analyze bioassay Perform Biological Assays analyze->bioassay

Caption: Experimental workflow for generating and evaluating new this compound analogs via precursor-directed biosynthesis.

2. Protocol for Stereochemistry Determination using Marfey's Method

This is essential for confirming the D- or L-configuration of amino acids in a novel analog.

  • Hydrolysis: Hydrolyze a small sample (e.g., 0.1-0.3 mg) of the purified peptide using 6 N HCl at ~115°C for 20-24 hours to break it down into its constituent amino acids.

  • Derivatization: After removing the acid, react the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This creates diastereomeric derivatives of the D- and L-amino acids.

  • LC-MS Analysis: Analyze the derivatized sample by LC-MS. The L-amino acid derivatives will have a different retention time than the D-amino acid derivatives.

  • Comparison: Compare the retention times of the amino acids from your sample to those of authentic D- and L-amino acid standards that have been derivatized in the same way. This allows for unambiguous assignment of the stereochemistry of each residue.

cluster_biosynthesis Simplified Unguisin Biosynthesis Pathway L_Ala L-Alanine Racemase UngC (Alanine Racemase) L_Ala->Racemase D_Ala D-Alanine (Starter Unit) NRPS UngA (NRPS) Multi-Module Enzyme D_Ala->NRPS Other_AAs Other Amino Acids (L-Phe, L-Leu, etc.) Other_AAs->NRPS Linear Linear Heptapeptide (Enzyme-Bound) NRPS->Linear Assembly Cyclic Cyclic Unguisin (Released Product) Linear->Cyclic Cyclization & Release Racemase->D_Ala

Caption: The enzymatic pathway for Unguisin biosynthesis, highlighting the roles of the racemase (UngC) and the core NRPS (UngA).

References

Overcoming low expression of Unguisin A biosynthetic genes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the biosynthetic genes of Unguisin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the low expression of the this compound biosynthetic gene cluster (BGC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic gene cluster (BGC)?

A1: Unguisins are a family of cyclic heptapeptides produced by fungi, primarily from Aspergillus species. These peptides are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS). The core of the biosynthetic gene cluster (BGC) responsible for this compound production is centered around the ugsA gene, which encodes this large NRPS enzyme. The BGC also contains genes for precursor synthesis and modification. For instance, the biosynthesis of Unguisins A and B from Aspergillus violaceofuscus has been reported, and their BGC has been characterized[1].

Q2: My wild-type producer strain makes very little this compound. Why might this be?

A2: Low production in the native host is a common issue. Fungal secondary metabolite BGCs are often "silent" or expressed at very low levels under standard laboratory conditions. This can be due to a variety of factors, including:

  • Transcriptional Regulation: The specific environmental or developmental cues required to activate the BGC's native promoter may not be present in your culture conditions.

  • Global Repression: Complex regulatory networks in the fungus, such as those governed by global regulators like LaeA, can repress secondary metabolism in favor of primary metabolism and growth.

  • Precursor Limitation: The building blocks for this compound (specific amino acids) might be limited in your fermentation medium. A crucial precursor, D-alanine, is synthesized by an alanine racemase which may be encoded by a gene (ugsC) located outside the main BGC[2]. Low expression of this gene can limit the entire pathway.

Q3: I am trying to express the this compound BGC in a heterologous host (Aspergillus oryzae or Aspergillus nidulans) and I'm not seeing any product. What are the common failure points?

A3: Heterologous expression is a powerful strategy but can be challenging. Common issues include:

  • Inefficient Promoters: The native promoters from the Unguisin BGC may not be recognized or may be very weak in your chosen heterologous host.

  • Incorrect Gene Splicing: If you are using genomic DNA, the heterologous host may not correctly splice the introns from the this compound biosynthetic genes.

  • Missing Precursors: As mentioned in Q2, the heterologous host may not produce a necessary precursor, such as the D-alanine required for the NRPS. The entire pathway, including any necessary external genes like ugsC, must be expressed.

  • Sub-optimal Fermentation Conditions: The host strain may require different temperature, pH, aeration, or media components to support the production of complex secondary metabolites.

  • Metabolic Burden: Expressing a large BGC can impose a significant metabolic load on the host, leading to slow growth and low product yield.

Troubleshooting Guides

This section provides structured guidance and detailed protocols to address the issue of low this compound production.

Issue 1: Low or No Expression of the this compound BGC

The most common reason for low yield is insufficient transcription of the biosynthetic genes. The primary solution is to replace the native promoters of key genes (especially the core NRPS, ugsA) with strong, well-characterized promoters in a suitable heterologous host.

Replacing the native promoter of the core NRPS gene (ugsA) with a strong constitutive or inducible promoter is a highly effective strategy. Aspergillus nidulans and Aspergillus oryzae are common hosts for this purpose. The alcohol-inducible alcA promoter is a popular choice as it allows for controlled expression.

StrategyTarget MetaboliteHost StrainFold Increase in Yield
Promoter ReplacementAsperbenzaldehydeAspergillus nidulans>10-fold
Promoter ReplacementCitreoviridinAspergillus nidulans~5-fold
Promoter ReplacementMutilinAspergillus nidulans>20-fold

This table presents representative data for other fungal secondary metabolites to illustrate the potential impact of promoter engineering.

Workflow for Promoter Replacement:

cluster_0 Step 1: Construct Generation cluster_1 Step 2: Fungal Transformation cluster_2 Step 3: Verification & Analysis A Amplify 5' Flank of ugsA Promoter D Fusion PCR A->D B Amplify Promoter Cassette (e.g., P_alcA + selectable marker) B->D C Amplify 3' Flank of ugsA Gene C->D E Prepare Protoplasts of Aspergillus Host D->E Linear DNA Cassette F PEG-Mediated Transformation with Fusion Product G Select Transformants on Appropriate Medium H Genomic DNA PCR to Confirm Integration G->H Screen Colonies I Induce Expression (if using P_alcA) H->I Verified Transformant J LC-MS Analysis of Culture Extracts

Caption: Workflow for promoter replacement using fusion PCR.

This protocol describes how to replace the native promoter of the ugsA gene with the inducible alcA promoter in an Aspergillus nidulans host[3][4][5].

Materials:

  • High-fidelity DNA polymerase

  • Genomic DNA from the this compound producing fungus

  • Plasmid containing the alcA promoter and a selectable marker (e.g., pyrG)

  • Aspergillus nidulans protoplasts

  • PEG-calcium transformation buffers

  • Appropriate selection and induction media

Procedure:

  • Primer Design:

    • Design primers to amplify a ~1 kb region immediately upstream of the ugsA start codon (5' flank).

    • Design primers to amplify a ~1 kb region within the ugsA coding sequence, downstream of the start codon (3' flank).

    • Design primers to amplify the alcA promoter and selectable marker cassette. The reverse primer for the 5' flank and the forward primer for the cassette should have ~20-25 bp of overlapping sequence. The reverse primer for the cassette and the forward primer for the 3' flank should also have a similar overlap.

  • First Round of PCR:

    • Perform three separate PCR reactions to amplify the 5' flank, the promoter cassette, and the 3' flank.

    • Run a small amount of each PCR product on an agarose gel to confirm amplification of the correct size fragments.

  • Fusion PCR (Second Round):

    • Combine equimolar amounts of the three purified PCR products from step 2 in a new PCR tube.

    • Use a "nested" primer pair that anneals to the outermost ends of the 5' and 3' flanks.

    • Perform PCR to fuse the three fragments into a single, linear construct. The overlapping ends will allow the fragments to anneal and be extended by the polymerase.

    • Verify the full-length fusion product on an agarose gel.

  • Protoplast Transformation:

    • Prepare protoplasts from a suitable Aspergillus nidulans strain (e.g., one with a pyrG mutation if using pyrG as the selectable marker).

    • Transform the protoplasts with the purified fusion PCR product using a standard PEG-calcium mediated protocol.

    • Plate the transformed protoplasts onto regeneration medium lacking the nutrient for which you are selecting (e.g., no uridine/uracil for pyrG selection).

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Perform PCR with primers flanking the integration site to confirm the correct homologous recombination event. One primer should bind outside the original 5' flank and the other within the new promoter cassette.

Issue 2: Low Product Titer Despite Successful Gene Expression

Even with a strong promoter, this compound production might be limited by other factors. These can include precursor supply, competing metabolic pathways, or sub-optimal culture conditions.

LaeA is a global regulator in Aspergillus species that positively regulates the expression of many secondary metabolite BGCs. Overexpressing laeA can "wake up" silent clusters and boost the production of others.

Expected Outcome: Overexpression of laeA has been shown to increase the production of various secondary metabolites, sometimes dramatically, and can even induce the production of novel compounds not seen in the wild-type strain.

StrategyTarget MetaboliteHost StrainEffect
laeA OverexpressionCyclopiazonic AcidA. fumisynnematusSignificant increase in production
laeA OverexpressionTerrequinone AAspergillus nidulansIncreased production
laeA OverexpressionNovel MetabolitesAspergillus versicolorProduction of new compounds initiated

This table illustrates the general effects of LaeA overexpression on secondary metabolism.

Logical Diagram for LaeA Regulation:

LaeA LaeA Protein (Global Regulator) Chromatin Chromatin State at Unguisin BGC Locus LaeA->Chromatin Modifies (e.g., via Histone Methylation) Expression Increased Transcription of ugsA and other BGC genes Chromatin->Expression Becomes more accessible (Euchromatin) Production Higher Yield of This compound Expression->Production

Caption: LaeA positively influences this compound production.

This protocol provides a general workflow for overexpressing the laeA gene in your this compound-producing strain.

Materials:

  • An expression vector (e.g., pSilent-I) containing a strong constitutive promoter (like PgpdA) and a selectable marker (e.g., hygromycin resistance).

  • Genomic DNA from your Aspergillus host.

  • Restriction enzymes and DNA ligase or an in-fusion style cloning kit.

  • Protoplast transformation reagents.

Procedure:

  • Clone the laeA Gene:

    • Design primers to amplify the full coding sequence of the laeA gene from your host strain's genomic DNA.

    • Clone the amplified laeA gene into the expression vector under the control of the constitutive promoter.

  • Transform the Fungus:

    • Transform your this compound-producing strain (either wild-type or a promoter-replacement strain) with the laeA overexpression plasmid.

    • Select for transformants on media containing the appropriate antibiotic (e.g., hygromycin).

  • Screen for Overproducers:

    • Culture several independent transformants in liquid media.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Use LC-MS to compare the this compound production levels in the laeA overexpression strains to the parental strain.

Systematically optimizing fermentation parameters can significantly boost product yield by providing the ideal environment and nutrients for secondary metabolism.

Expected Outcome: A systematic approach like Design of Experiments (DoE) can identify the optimal combination of media components, pH, and temperature, often leading to multi-fold increases in final product titer.

Workflow for Fermentation Optimization:

A Identify Key Variables (e.g., Carbon Source, Nitrogen Source, pH, Temp) B Design Experiment (DoE) (e.g., Plackett-Burman for screening or Box-Behnken for optimization) A->B C Run Fermentations According to Design B->C D Quantify this compound Yield (LC-MS) C->D E Statistical Analysis (Identify significant factors and interactions) D->E F Predict Optimal Conditions & Validate Experimentally E->F

Caption: Systematic workflow for fermentation optimization.

This protocol outlines a systematic approach to optimize culture conditions.

Procedure:

  • Factor Screening (Plackett-Burman Design):

    • Identify a broad range of potentially important factors (e.g., 5-7 variables) such as glucose concentration, yeast extract concentration, peptone type, pH, temperature, agitation speed, and trace metal concentrations.

    • Use a Plackett-Burman statistical design to screen these factors in a limited number of experiments. This will identify the 2-3 most critical factors that significantly impact this compound production.

  • Optimization (Response Surface Methodology):

    • Once the most critical factors are identified, use a Response Surface Methodology (RSM) approach, such as a Box-Behnken or Central Composite Design, to find the optimal levels for these factors.

    • This involves running a set of experiments where the levels of the critical factors are varied simultaneously.

    • For each experimental run, inoculate your fungal strain and culture for a fixed period (e.g., 7-10 days).

  • Analysis:

    • After the fermentation period, harvest the cultures, extract the metabolites, and quantify the this compound titer using a validated LC-MS method.

    • Input the yield data into statistical software (e.g., JMP, Design-Expert). The software will generate a model that describes the relationship between the factors and the yield.

    • Use the model to predict the optimal conditions for maximal this compound production.

  • Validation:

    • Run a final fermentation experiment using the predicted optimal conditions to validate the model and confirm the improved yield.

References

Validation & Comparative

Unguisin A: A Comparative Analysis of Bioactivity in the Landscape of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the bioactivity of Unguisin A against other notable cyclic peptides. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experimental assays.

This compound is a cyclic heptapeptide originally isolated from the marine fungus Aspergillus unguis. Structurally, the Unguisin family of peptides is characterized by the presence of a γ-aminobutyric acid (GABA) residue and several D-amino acids, which contribute to their conformational diversity. While the unique structure of this compound has garnered interest, its biological activity profile remains largely undefined in comparison to other well-researched cyclic peptides. This guide places this compound in context with two prominent cyclic peptides, Kahalalide F and Surfactin, to highlight the current state of knowledge and underscore the therapeutic potential within this class of molecules.

Comparative Bioactivity: A Quantitative Overview

The bioactivity of cyclic peptides is a critical determinant of their therapeutic potential. Quantitative measures such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity are standard benchmarks. The available data for this compound and its comparators are summarized below.

Cyclic PeptideBioactivity TypeTargetQuantitative DataReference
This compound CytotoxicityVarious Cancer Cell LinesNo significant cytotoxicity observed at 50 µM[1]
Antimicrobial-Limited data available; generally considered to have low activity[2]
Unguisin B AntimicrobialStaphylococcus aureusMIC: 62.5 µg/mL[2]
Unguisin J AntimicrobialCandida albicansMIC: 125 µg/mL[2]
Kahalalide F CytotoxicityPC3 (Prostate Cancer)IC50: 0.07 µM[3]
DU145 (Prostate Cancer)IC50: 0.28 µM
LNCaP (Prostate Cancer)IC50: 0.28 µM
SKBR-3 (Breast Cancer)IC50: 0.28 µM
BT474 (Breast Cancer)IC50: 0.28 µM
MCF7 (Breast Cancer)IC50: 0.28 µM
Non-tumor cellsIC50: 1.6-3.1 µM
Surfactin AntimicrobialStaphylococcus aureus (ATCC 25923)MIC: 512 µg/mL
S. aureus (clinical isolate SA 095)MIC: 512 µg/mL
S. aureus (clinical isolate SA 366)MIC: 512 µg/mL
S. aureus (clinical isolate SA 452)MIC: 512 µg/mL
S. aureus (clinical isolate SA 326)MIC: 1024 µg/mL

In Focus: Comparative Analysis

The data clearly indicates that while this compound is a structurally intriguing molecule, its bioactivity, particularly in terms of cytotoxicity, is not pronounced. A study evaluating several Unguisins, including congeners of this compound, found no significant cytotoxic effects on a panel of six cancer cell lines and two normal human cell lines at a concentration of 50 µM. This contrasts sharply with Kahalalide F, a marine-derived cyclic depsipeptide, which exhibits potent cytotoxic activity against a range of human prostate and breast cancer cell lines, with IC50 values in the sub-micromolar range. Notably, Kahalalide F demonstrates a degree of selectivity, being 5 to 40 times less sensitive to non-tumor human cells.

In the antimicrobial sphere, while direct data for this compound is scarce, related compounds Unguisin B and J have demonstrated moderate activity against Staphylococcus aureus and Candida albicans, respectively. However, these activities are modest when compared to other antimicrobial peptides. For instance, Surfactin, a well-known cyclic lipopeptide from Bacillus subtilis, exhibits broad-spectrum antimicrobial activity. Although its MIC values against S. aureus are in the higher µg/mL range, its potent surfactant properties and ability to disrupt cell membranes make it an effective antimicrobial agent.

Experimental Methodologies

The following are detailed protocols for the key bioactivity assays cited in this guide.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubated to allow for attachment.

  • Compound Treatment: The cyclic peptides are dissolved in a suitable solvent and added to the wells at various concentrations. Control wells with solvent only are also prepared.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: The cyclic peptides are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the cyclic peptide that completely inhibits visible growth of the microorganism.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates a generalized workflow for assessing the bioactivity of a cyclic peptide.

Bioactivity_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_data Data Analysis cluster_outcome Outcome Peptide Cyclic Peptide (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Peptide->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Peptide->Antimicrobial Cells Cell Culture (Cancer/Normal) Cells->Cytotoxicity Microbe Microorganism Culture (Bacteria/Fungi) Microbe->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Bioactive Bioactive IC50->Bioactive NonBioactive Non-Bioactive IC50->NonBioactive MIC->Bioactive MIC->NonBioactive

Generalized workflow for assessing the bioactivity of cyclic peptides.

Conclusion

References

Unveiling Anion Selectivity: A Comparative Analysis of Unguisin A and Synthetic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the principles of molecular recognition is paramount. This guide provides a detailed comparison of the anion binding selectivity of the natural cyclic peptide Unguisin A against two prominent classes of synthetic receptors: strapped calix[1]pyrroles and bis-urea receptors. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to offer a comprehensive resource for the design and evaluation of novel anion binders.

At a Glance: Anion Binding Affinities

The ability of a receptor to selectively bind a specific anion is quantified by its association constant (Kₐ). A higher Kₐ value indicates a stronger binding affinity. The following tables summarize the reported Kₐ values for this compound and representative synthetic receptors, offering a direct comparison of their performance in various solvent systems.

AnionAssociation Constant (Kₐ, M⁻¹)Solvent System
PhosphateHigh AffinityDMSO/Water
PyrophosphateHigh AffinityDMSO/Water
Sulfate5-fold > Selenate2:8 (v/v) H₂O/DMSO-d₆
Various AnionsBinds a range of anionsAcetone-d₆:DMSO-d₆ (9:1 v/v)

Table 1: Anion Binding Data for this compound. Quantitative data for a broad range of anions remains limited, highlighting an area for future research.

AnionAssociation Constant (Kₐ, M⁻¹)
F⁻3.87 x 10⁶
Cl⁻1.01 x 10⁵
Br⁻8.8 x 10³
I⁻23
PhCO₂⁻-

Table 2: Anion Binding Data for a Pyrrole-Strapped Calix[1]pyrrole. Data obtained from ¹H NMR and ITC titrations in acetonitrile or acetonitrile-d₃.[1][2][3]

AnionAssociation Constant (Kₐ, M⁻¹)
Cl⁻93
SO₄²⁻7.3 x 10³
PO₄³⁻8.4 x 10⁵

Table 3: Anion Binding Data for a Tripodal Hexaurea Receptor. Data obtained from ¹H NMR titrations in 5% (v/v) H₂O/DMSO-d₆.

In Detail: Experimental Protocols

The determination of anion binding affinities relies on precise experimental techniques. Here, we detail the methodologies for the two most common methods cited in the study of this compound and synthetic receptors: Nuclear Magnetic Resonance (NMR) Titration and Isothermal Titration Calorimetry (ITC).

¹H NMR Titration

¹H NMR titration is a powerful technique to probe the interactions between a host (receptor) and a guest (anion) by monitoring changes in the chemical shifts of the receptor's protons upon addition of the anion.

General Protocol:

  • Sample Preparation: A solution of the receptor (typically in the millimolar concentration range, e.g., 1-10 mM) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃, or mixtures thereof). The initial volume is typically 0.5-0.7 mL in an NMR tube.

  • Titrant Preparation: A concentrated stock solution of the anion (as a salt, e.g., tetrabutylammonium salt) is prepared in the same deuterated solvent.

  • Titration: Aliquots of the anion stock solution are incrementally added to the NMR tube containing the receptor solution.

  • Data Acquisition: After each addition, the sample is thoroughly mixed, and a ¹H NMR spectrum is recorded at a constant temperature (e.g., 298 K).

  • Data Analysis: The changes in the chemical shifts (Δδ) of specific protons on the receptor (e.g., NH protons involved in hydrogen bonding) are monitored as a function of the anion concentration. The resulting data is then fitted to a suitable binding isotherm (e.g., 1:1, 1:2, or 2:1 binding model) using specialized software to calculate the association constant (Kₐ).

Specifics for Strapped Calixpyrroles:

  • Receptor Concentration: ~1-5 mM in CDCl₃ or acetonitrile-d₃.

  • Anion: Tetrabutylammonium salts of halides.

  • Monitored Protons: Pyrrole NH protons, which show significant downfield shifts upon anion binding.

Specifics for Bis-Urea Receptors:

  • Receptor Concentration: ~2 mM in DMSO-d₆.

  • Anion: Tetrabutylammonium salts of various anions.

  • Monitored Protons: Urea NH protons, which are directly involved in hydrogen bonding with the anion.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

General Protocol:

  • Sample Preparation: The receptor is dissolved in a suitable buffer or solvent and placed in the sample cell of the calorimeter. The anion is dissolved in the exact same buffer/solvent and loaded into the injection syringe. Degassing of both solutions is crucial to remove bubbles.

  • Instrument Setup: The experiment is conducted at a constant temperature (e.g., 25 °C).

  • Titration: A series of small injections of the anion solution are made into the sample cell containing the receptor.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The heat per injection is plotted against the molar ratio of anion to receptor. The resulting isotherm is fitted to a binding model to determine Kₐ, ΔH, and n.

Specifics for Strapped Calixpyrroles:

  • Receptor Concentration: ~0.1-0.5 mM in acetonitrile.

  • Anion Concentration: ~1-10 mM in the syringe.

  • Injection Volume: Typically 5-10 µL per injection.

Specifics for Bis-Urea Receptors:

  • Receptor Concentration: ~0.2 mM in a suitable solvent.

  • Anion Concentration: ~2-5 mM in the syringe.

  • Control Experiment: A blank titration (anion into solvent) is performed to determine the heat of dilution, which is then subtracted from the experimental data.

Visualizing the Experiment: Competitive Binding Assay

To determine the selectivity of a receptor for a particular anion in the presence of competitors, a competitive binding experiment can be performed. The following diagram illustrates the general workflow of such an experiment using fluorescence spectroscopy.

G cluster_0 Preparation cluster_1 Binding & Measurement cluster_2 Competition cluster_3 Analysis Receptor Receptor Solution Mix1 Mix Receptor + Fluorescent Anion Receptor->Mix1 Anion_F Fluorescent Anion Solution Anion_F->Mix1 Measure1 Measure Initial Fluorescence (F₀) Mix1->Measure1 Competitor Add Competing Anion Measure1->Competitor Establish Baseline Measure2 Measure Final Fluorescence (F) Competitor->Measure2 Analyze Calculate Selectivity Ratio Measure2->Analyze Quantify Displacement

Caption: Workflow for a competitive anion binding experiment using fluorescence.

Conclusion

This comparative guide highlights the distinct anion binding profiles of the natural product this compound and synthetic receptors like strapped calixpyrroles and bis-urea receptors. While this compound shows a pronounced affinity for oxoanions such as phosphate and pyrophosphate, the synthetic receptors can be tailored to exhibit high affinity and selectivity for a variety of anions, including halides. The provided experimental protocols offer a foundational understanding for researchers aiming to quantify these interactions. The continued exploration of both natural and synthetic anion receptors will undoubtedly pave the way for advancements in areas ranging from environmental remediation to the development of new therapeutic agents.

References

Unveiling the Impact of Fluorination on Unguisin A's Anion Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the anion-binding affinity of the marine-derived cyclic heptapeptide, Unguisin A, and its fluorinated analogs. Leveraging experimental data from key studies, we delve into the quantitative differences in binding, the methodologies used for their determination, and the underlying structural implications of fluorination.

This compound, a cyclic peptide containing a unique γ-aminobutyric acid (GABA) residue, has garnered attention for its ability to act as a molecular receptor for various anions. This property is of significant interest in the development of synthetic receptors and potential therapeutic agents. Strategic modification of the this compound scaffold, particularly through stereoselective fluorination, has been explored to modulate its conformational rigidity and, consequently, its binding characteristics. This guide presents a side-by-side comparison of this compound and its backbone-fluorinated derivatives, offering valuable insights into the nuanced effects of fluorine substitution on molecular recognition.

Quantitative Comparison of Binding Affinity

The introduction of fluorine atoms into the this compound backbone has a demonstrable impact on its affinity for anions, particularly chloride. While this compound itself is a promiscuous host for a variety of anions, its fluorinated analogs exhibit a noticeable decrease in binding strength. This alteration is attributed to the rigidification of the peptide backbone upon fluorination.

CompoundAnionBinding Affinity (Ka, M⁻¹)Fold Change vs. This compound
This compoundChloride (Cl⁻)~100-
Fluorinated this compound AnalogsChloride (Cl⁻)50 - 850.5 - 0.85 (15-50% decrease)

Note: The binding affinity for this compound with chloride is estimated from qualitative descriptions in the literature. The range for the fluorinated analogs reflects the reported 15-50% decrease in affinity compared to the parent compound. Precise binding constants for a range of anions are yet to be published in peer-reviewed literature.

Experimental Protocols: Unraveling the Binding Dynamics

The determination of the binding affinities of this compound and its analogs is primarily achieved through ¹H NMR titration experiments. This technique allows for the precise measurement of the interactions between the cyclic peptide (the host) and the anion (the guest).

¹H NMR Titration Protocol for Anion Binding Analysis:

  • Sample Preparation: A solution of the cyclic peptide (this compound or a fluorinated analog) is prepared in a deuterated solvent, typically a mixture such as 9:1 acetone-d₆:DMSO-d₆. The concentration of the peptide is kept constant throughout the experiment, usually in the millimolar (mM) range.

  • Titrant Preparation: A stock solution of the anion of interest (e.g., tetrabutylammonium chloride for Cl⁻) is prepared in the same deuterated solvent system at a concentration significantly higher than the peptide solution.

  • Titration: Aliquots of the anion stock solution are incrementally added to the NMR tube containing the peptide solution.

  • ¹H NMR Spectroscopy: After each addition of the anion, a ¹H NMR spectrum is acquired. The chemical shifts of the amide (N-H) protons of the cyclic peptide are carefully monitored. These protons are directly involved in the hydrogen bonding interactions with the anion.

  • Data Analysis: The changes in the chemical shifts (Δδ) of the amide protons are plotted against the molar ratio of the anion to the peptide. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) using specialized software to calculate the association constant (Ka).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the anion binding affinity of this compound and its analogs using ¹H NMR titration.

experimental_workflow Experimental Workflow for Anion Binding Affinity Determination cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_peptide Prepare this compound / Analog Solution (Constant Concentration) titrate Incremental Addition of Anion to Peptide Solution prep_peptide->titrate prep_anion Prepare Anion Stock Solution (High Concentration) prep_anion->titrate acquire_nmr Acquire ¹H NMR Spectrum after each addition titrate->acquire_nmr monitor_shifts Monitor Chemical Shift Changes (Δδ) of Amide Protons acquire_nmr->monitor_shifts plot_data Plot Δδ vs. [Anion]/[Peptide] monitor_shifts->plot_data fit_model Fit Data to a 1:1 Binding Model plot_data->fit_model calc_ka Calculate Association Constant (Ka) fit_model->calc_ka

Caption: Workflow of ¹H NMR titration for determining anion binding affinity.

This comparative guide highlights the significant role that subtle structural modifications, such as fluorination, can play in modulating the molecular recognition properties of cyclic peptides like this compound. The provided data and experimental framework serve as a valuable resource for researchers engaged in the rational design of novel receptors and peptide-based therapeutics.

Lack of Significant Cytotoxicity Observed for Unguisin A in Preliminary Assessments

Author: BenchChem Technical Support Team. Date: November 2025

A review of current scientific literature indicates that Unguisin A, a cyclic heptapeptide isolated from fungi, has not demonstrated significant cytotoxic effects against a range of tested human cancer and normal cell lines at concentrations up to 50 µM. This positions this compound as a compound of low cytotoxicity in the contexts studied so far, distinguishing it from many other fungal metabolites that exhibit potent anti-cancer properties.

While research into the bioactivities of the broader class of unguisin peptides is ongoing, preliminary cytotoxicity screening of this compound and its analogues, Unguisin K, E, and F, revealed no significant reduction in cell viability.[1] This finding suggests that the potential therapeutic applications of this compound may lie in areas other than direct cancer cell killing. One study has noted, for example, that this compound functions as a high-affinity anion receptor, indicating possible roles in sensing or transport processes.[1][2]

This guide provides a summary of the available cytotoxicity data for this compound, outlines a standard protocol for cytotoxicity assessment for researchers interested in further investigation, and presents a typical workflow for such experiments.

Comparative Cytotoxicity Data

The table below summarizes the findings from a key study that evaluated the cytotoxic activity of this compound and related compounds.

CompoundCell Lines TestedConcentrationResult
This compoundNormal human embryonic kidney cells, normal human liver cells, and six human cancer cell lines50 µMNo significant cytotoxic effects observed[1]
Unguisin KNormal human embryonic kidney cells, normal human liver cells, and six human cancer cell lines50 µMNo significant cytotoxic effects observed[1]
Unguisin ENormal human embryonic kidney cells, normal human liver cells, and six human cancer cell lines50 µMNo significant cytotoxic effects observed
Unguisin FNormal human embryonic kidney cells, normal human liver cells, and six human cancer cell lines50 µMNo significant cytotoxic effects observed

Experimental Protocols for Cytotoxicity Assessment

For researchers wishing to conduct their own cytotoxicity studies of this compound or other compounds, a standard protocol using a colorimetric assay, such as the CCK-8 assay mentioned in the literature, is provided below.

Cell Culture and Treatment:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

CCK-8 Assay for Cell Viability:

  • Reagent Addition: Following the treatment period, add 10 µL of the CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the compound concentration.

Visualizing the Research Process

The following diagrams illustrate a typical workflow for assessing the cytotoxicity of a compound and a simplified representation of a general apoptotic signaling pathway, which is often the mechanism of action for cytotoxic compounds.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell lines) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound serial dilutions) Treatment Treatment (Incubate with this compound) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8 or MTT) Treatment->Viability_Assay Absorbance Measure Absorbance Viability_Assay->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

A typical workflow for in vitro cytotoxicity testing.

G Simplified General Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion (Cytochrome c release) Cellular_Stress->Mitochondrion Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

A simplified overview of apoptotic signaling pathways.

References

Investigating the Cross-Reactivity of Unguisin A in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the cross-reactivity of Unguisin A in the context of immunoassay development. Given the structural similarities among Unguisin analogues, a thorough assessment of antibody specificity is critical for the development of reliable and accurate quantitative assays. This document outlines the structural basis for potential cross-reactivity, presents a hypothetical comparative analysis, and provides a detailed experimental protocol for researchers to conduct their own assessments.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a cyclic heptapeptide of fungal origin, belonging to a larger family of structurally related natural products.[1][2] These compounds are characterized by a conserved backbone that includes non-proteinogenic amino acids, such as gamma-aminobutyric acid (GABA), and several D-amino acid residues.[1][2][3] The primary structure of this compound and its known analogues is presented in Table 1. The variability in amino acid residues at specific positions forms the molecular basis for potential antibody cross-reactivity in immunoassays.

Cross-reactivity occurs when an antibody, raised against a specific analyte (in this case, this compound), also binds to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results. Therefore, characterizing the specificity of an anti-Unguisin A antibody by testing it against a panel of related compounds is a mandatory step in assay validation. A competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is a highly suitable method for quantifying small molecules like this compound and assessing cross-reactivity.

Structural Comparison of Unguisin Analogues

The primary structures of this compound and several of its known analogues are detailed below. The highlighted residues indicate the positions of variability, which are the primary drivers of potential cross-reactivity.

Compound Position 1 Position 2 Position 3 Position 4 Position 5 Position 6 Position 7
This compound D-AlaD-ValD-Phe D-ValD-AlaD-TrpGABA
Unguisin B D-AlaD-ValD-Leu D-ValD-AlaD-TrpGABA
Unguisin C D-AlaD-ValD-PheD-ValD-Ser D-TrpGABA
Unguisin J D-AlaD-ValL-Leu D-Phe D-AlaD-TrpGABA
Unguisin K D-AlaD-Leu L-PheD-ValD-AlaD-TrpGABA

This table is compiled from data found in multiple sources.

Below is a diagram illustrating the structural relationships between these selected Unguisin analogues, highlighting the substitutions relative to this compound.

G Structural Relationships of Unguisin Analogues Unguisin_A This compound (D-Val, D-Phe, D-Val, D-Ala) Unguisin_B Unguisin B (D-Val, D-Leu, D-Val, D-Ala) Unguisin_A->Unguisin_B Phe -> Leu at Pos 3 Unguisin_C Unguisin C (D-Val, D-Phe, D-Val, D-Ser) Unguisin_A->Unguisin_C Ala -> Ser at Pos 5 Unguisin_J Unguisin J (D-Val, L-Leu, D-Phe, D-Ala) Unguisin_A->Unguisin_J Phe -> Leu at Pos 3, Val -> Phe at Pos 4 (Stereochem change) Unguisin_K Unguisin K (D-Leu, L-Phe, D-Val, D-Ala) Unguisin_A->Unguisin_K Val -> Leu at Pos 2

Structural relationships of key Unguisin analogues.

Comparative Performance: Cross-Reactivity Analysis (Hypothetical Data)

The following table presents hypothetical cross-reactivity data for a fictional anti-Unguisin A antibody, "mAb-UA1." This data is for illustrative purposes to guide researchers on how to present their experimental findings. The cross-reactivity is calculated from the IC50 values obtained in a competitive ELISA.

Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Compound IC50 (nM) of mAb-UA1 % Cross-Reactivity
This compound 10.2100%
Unguisin B 85.711.9%
Unguisin C 250.14.1%
Unguisin J 150.36.8%
Unguisin K 480.52.1%
Cyclosporin A >10,000<0.1%

Interpretation of Hypothetical Data: In this example, the antibody mAb-UA1 shows the highest affinity for this compound. The significant drop in binding with Unguisin B suggests that the substitution of Phenylalanine with Leucine at position 3 is a critical determinant for antibody recognition. The lower cross-reactivity with other analogues further indicates the specificity of the antibody, with negligible binding to an unrelated cyclic peptide, Cyclosporin A.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol details a competitive ELISA for determining the cross-reactivity of an antibody against this compound.

Materials:

  • High-binding 96-well microplates

  • This compound standard

  • Unguisin analogues and other test compounds

  • Anti-Unguisin A primary antibody

  • This compound-HRP conjugate (or other enzyme conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.5% BSA in PBS)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-Unguisin A antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the antibody solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each test compound in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of a pre-determined concentration of the this compound-HRP conjugate.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the reaction mixture and wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

The workflow for this competitive ELISA is depicted in the diagram below.

G Competitive ELISA Workflow for Cross-Reactivity cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat 1. Coat Plate with Anti-Unguisin A Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Incubate_Competition 7. Add Mixture to Plate & Incubate Wash2->Incubate_Competition Prepare_Samples 5. Prepare Standards (this compound & Analogues) Add_Conjugate 6. Mix Samples with This compound-HRP Prepare_Samples->Add_Conjugate Add_Conjugate->Incubate_Competition Wash3 8. Wash Incubate_Competition->Wash3 Add_Substrate 9. Add TMB Substrate Wash3->Add_Substrate Stop_Reaction 10. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 11. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Workflow for competitive ELISA.

Conclusion

The development of a specific immunoassay for this compound requires a systematic investigation of its cross-reactivity with structurally related analogues. By employing a competitive ELISA format as detailed in this guide, researchers can generate robust data to characterize the specificity of their antibodies. This essential validation step ensures the development of a reliable and accurate assay suitable for research and drug development applications. The provided protocols and illustrative data serve as a comprehensive resource for initiating and conducting these critical studies.

References

Reproducibility of Unguisin A's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Conflicting Reports on the Bioactivity of Unguisin A and a Comparison with Established Cyclic Peptides

Introduction

This compound, a cyclic heptapeptide originally isolated from the fungus Aspergillus unguis (formerly Emericella unguis), has been the subject of conflicting reports regarding its biological activities. Initial studies suggested potential antimicrobial properties, a common trait among fungal cyclic peptides. However, subsequent research has challenged these findings, pointing towards a different and perhaps more nuanced biological role for this molecule. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison of the reported biological activities of this compound, addressing the issue of reproducibility and placing its performance in the context of other well-characterized cyclic peptides. We present available quantitative data, detail experimental protocols, and provide visualizations of key concepts to facilitate a clear understanding of the current state of knowledge on this compound.

The Controversy: Antimicrobial Activity vs. Anion Binding

The primary point of contention surrounding this compound lies in its reported antimicrobial effects. While early reports suggested moderate activity against certain bacteria, such as Staphylococcus aureus, more recent and detailed investigations have failed to reproduce these results. One study explicitly states that this compound "lacks any detectable activity in antimicrobial growth inhibition assays, a result that runs contrary to a previous report"[1][2].

Instead, this research uncovered a novel function for this compound as a highly selective anion receptor, with a particular affinity for phosphate and pyrophosphate[1][2]. This anion-binding capability suggests a potential role in cellular signaling or transport processes, a departure from the direct antimicrobial mechanisms often associated with cyclic peptides. The presence of a flexible γ-aminobutyric acid (GABA) residue in its structure is thought to contribute to its ability to adopt conformations suitable for anion recognition.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and a selection of well-established antimicrobial and cytotoxic cyclic peptides.

Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusNot reproducible/No detectable activity[1]
Unguisin B Staphylococcus aureus62.5
Unguisin J Candida albicans125
Nisin A Staphylococcus aureus0.03 - 12.8
Gram-negative bacteria5.12 - 423
Gramicidin S Gram-positive bacteria~3
Gram-negative bacteria3 - 12.5
Tyrocidine Gram-positive bacteria2 - 16
Polymyxin B Gram-negative bacilli≤2 (Susceptible)
Daptomycin Staphylococcus aureus≤ 1 (Susceptible)
Enterococcus faecium≤ 4 (Susceptible Dose-Dependent)
Vancomycin Staphylococcus aureus≤ 2 (Susceptible)
Tylosin Staphylococcus aureus0.125 - >128

Table 2: Comparison of Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineIC50Reference
This compound, E, F, K Various cancer and normal cell linesNo significant cytotoxicity at 50 µM
Melittin B16F10 (Melanoma)4.46 µg/mL
A375SM (Melanoma)4.43 µg/mL
SK-MEL-28 (Melanoma)3.06 µg/mL
HeLa (Cervical Cancer)1.7 - 2 µg/mL

Table 3: Anion Binding Affinity of this compound

LigandBinding Affinity (Kd)Reference
Phosphate (H₂PO₄⁻)High Affinity (Quantitative value not reported)
Pyrophosphate (HP₂O₇³⁻)High Affinity (Quantitative value not reported)

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key bioassays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Anion Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

Isothermal titration calorimetry is a technique used to determine the thermodynamic parameters of interactions in solution.

  • Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the anion (e.g., phosphate or pyrophosphate) is loaded into the injection syringe.

  • Titration: The anion solution is injected in small aliquots into the this compound solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of the anion to this compound. The binding isotherm is then fitted to a binding model to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing the Concepts

To further clarify the information presented, the following diagrams illustrate the conflicting activities of this compound and the general workflow for assessing antimicrobial activity.

UnguisinA_Activity UnguisinA This compound Contradiction Contradictory Findings UnguisinA->Contradiction Antimicrobial Antimicrobial Activity (Initial Reports) AnionBinding Anion Receptor Activity (Reproducible Finding) Phosphate Phosphate (H₂PO₄⁻) AnionBinding->Phosphate Pyrophosphate Pyrophosphate (HP₂O₇³⁻) AnionBinding->Pyrophosphate Contradiction->Antimicrobial Not Reproduced Contradiction->AnionBinding Reproduced MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Incubation Inoculation and Incubation Inoculum->Incubation Compound Serial Dilution of Test Compound Compound->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

References

Validating Unguisin A-Target Interactions: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a specific molecular interaction between a compound and its biological target is a critical step in drug discovery and chemical biology. Unguisin A, a cyclic heptapeptide isolated from fungi, represents a class of natural products with potential therapeutic applications.[1] Its conformational flexibility, conferred by a γ-aminobutyric acid (GABA) residue, suggests the potential for interaction with various protein targets.[2] While specific protein targets for this compound are still under investigation, this guide provides a comprehensive overview of key biophysical methods for validating and quantifying such interactions.

This guide will compare three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). For the purpose of illustrating the application of these methods, we will consider a hypothetical interaction between this compound and a candidate protein target, such as a protein kinase or protease, given that cyclic peptides often exhibit enzyme-inhibitory activities.

Comparative Overview of Biophysical Methods

Each biophysical method offers unique advantages and requires different experimental considerations. The choice of method often depends on the specific research question, the properties of the interacting molecules, and available resources. A combination of orthogonal methods is often recommended to confidently validate a protein-ligand interaction.[3]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Principle Measures the heat change upon binding of two molecules in solution.[4]Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[1]Measures the directed movement of molecules along a temperature gradient, which changes upon binding.
Key Parameters Measured Dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).Dissociation constant (Kd).
Sample Requirements High concentration and volume of both ligand and protein.One binding partner (ligand) is immobilized on a sensor chip; the other (analyte) is in solution.One molecule needs to be fluorescently labeled or have intrinsic fluorescence. Low sample consumption.
Immobilization Not required (in-solution measurement).Required for the ligand.Not required (in-solution measurement).
Throughput Low to medium.Medium to high.High.
Labeling Not required.Not required.Required (fluorescent label or intrinsic fluorescence).
Buffer Constraints Buffer composition must be identical for both samples to avoid heats of dilution.Minimal buffer constraints, but running buffer should be optimized.Minimal buffer constraints; can be performed in complex liquids like cell lysates.

Experimental Protocols and Workflows

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Sample Preparation :

    • Prepare a solution of the target protein (e.g., 10-50 µM) and a solution of this compound (e.g., 100-500 µM).

    • Crucially, both solutions must be prepared in an identical, degassed buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline.

    • Determine the precise concentrations of both protein and ligand.

  • Instrument Setup :

    • Thoroughly clean the sample cell and the injection syringe.

    • Fill the reference cell with the dialysis buffer.

    • Load the target protein solution into the sample cell (typically ~200-300 µL).

    • Load the this compound solution into the injection syringe (typically ~40-100 µL).

    • Set the experimental temperature (e.g., 25°C) and the stirring speed.

  • Titration :

    • Perform an initial small injection (e.g., 0.5-2 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-40 injections of 1-2 µL each) of the this compound solution into the protein solution.

    • The time between injections should be sufficient for the signal to return to baseline.

  • Control Experiment :

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This data will be subtracted from the main experimental data.

  • Data Analysis :

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein (10-50 µM) prep_buffer Identical Degassed Buffer prep_protein->prep_buffer prep_ligand Prepare this compound (100-500 µM) prep_ligand->prep_buffer load_cell Load Protein into Sample Cell prep_buffer->load_cell load_syringe Load this compound into Injection Syringe prep_buffer->load_syringe titration Titrate this compound into Protein Solution load_cell->titration load_syringe->titration integration Integrate Heat Pulses titration->integration control Control: Titrate this compound into Buffer subtraction Subtract Heat of Dilution control->subtraction integration->subtraction fitting Fit Binding Isotherm subtraction->fitting thermo_params Determine Kd, n, ΔH, ΔS fitting->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information (on- and off-rates) in addition to binding affinity.

  • Sensor Chip Selection and Ligand Immobilization :

    • Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the target protein onto the sensor surface to a desired response level (RU).

    • Deactivate any remaining active groups.

  • Analyte Preparation :

    • Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1x to 10x the expected Kd).

    • A buffer-only sample (blank) is also required for double referencing.

  • Binding Analysis :

    • Inject the different concentrations of this compound over the immobilized protein surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis :

    • Subtract the response from the reference channel and the blank injections.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_exp SPR Analysis cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip association Association: Inject this compound immobilize->association prep_analyte Prepare this compound Concentration Series prep_analyte->association dissociation Dissociation: Flow Running Buffer association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration subtraction Reference Subtraction dissociation->subtraction regeneration->association Next Cycle fitting Fit Sensorgrams to Kinetic Model subtraction->fitting kinetic_params Determine ka, kd, Kd fitting->kinetic_params

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell of the molecule, such as during a binding event. It is a highly sensitive method with low sample consumption.

  • Labeling :

    • Fluorescently label the target protein using a suitable reactive dye (e.g., NHS ester targeting primary amines).

    • Remove any excess, unbound dye.

    • Alternatively, if the protein has sufficient intrinsic tryptophan fluorescence, a label-free approach can be used.

  • Sample Preparation :

    • Prepare a constant concentration of the fluorescently labeled target protein.

    • Prepare a serial dilution of this compound (the unlabeled ligand).

    • Mix the labeled protein with each dilution of this compound and incubate briefly to allow binding to reach equilibrium.

  • Measurement :

    • Load the samples into hydrophilic or hydrophobic capillaries (typically 16 capillaries for a full titration series).

    • Place the capillaries into the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move out of the heated spot.

  • Data Analysis :

    • The instrument software plots the change in the normalized fluorescence (ΔFnorm) against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to the Kd model to determine the dissociation constant.

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis label_protein Fluorescently Label Target Protein mix Mix Labeled Protein with this compound label_protein->mix prep_ligand Prepare this compound Serial Dilution prep_ligand->mix load_capillaries Load Samples into Capillaries mix->load_capillaries measure Measure Thermophoresis load_capillaries->measure plot Plot ΔFnorm vs. [this compound] measure->plot fitting Fit Binding Curve plot->fitting kd_value Determine Kd fitting->kd_value

Caption: Workflow for a Microscale Thermophoresis (MST) experiment.

By employing these biophysical methods, researchers can rigorously validate and characterize the interaction between this compound and its potential protein targets, providing a solid foundation for further drug development efforts.

References

Unguisin A and Valinomycin: A Comparative Analysis Reveals Divergent Ion-Binding Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature indicates that while Valinomycin is a well-established potassium ionophore, facilitating the transport of potassium ions across cell membranes, Unguisin A functions as an anion receptor, binding to negatively charged ions such as phosphate and pyrophosphate. This fundamental difference in their ion selectivity precludes a direct comparison of their ionophoric properties as initially requested.

Valinomycin, a naturally occurring dodecadepsipeptide, is a classic example of a mobile carrier ionophore. Its structure is highly adapted to selectively encapsulate a potassium ion in its central cavity, shielding the ion's positive charge and enabling its transport across the hydrophobic lipid bilayer of cell membranes. This selective transport of potassium ions is crucial for various cellular processes and has been extensively studied.

In contrast, this compound, a cyclic heptapeptide, has been identified as a promiscuous host molecule for a variety of anions.[1][2] Its biological function is not as clearly defined as that of Valinomycin, but studies have demonstrated its high affinity for binding phosphate and pyrophosphate ions.[1][2] There is currently no scientific evidence to suggest that this compound facilitates the transport of cations across membranes in a manner comparable to Valinomycin.

Summary of Ion-Binding Properties

FeatureValinomycinThis compound
Ion Selectivity Highly selective for Potassium (K⁺) ionsBinds various anions, with high affinity for phosphate (PO₄³⁻) and pyrophosphate (P₂O₇⁴⁻)[1]
Mechanism of Action Mobile ion carrier (ionophore) for cationsAnion receptor
Primary Function Transports K⁺ ions across lipid membranesBinds to anions in solution

Experimental Methodologies for Characterizing Ionophores and Ion Binders

The distinct functionalities of Valinomycin and this compound necessitate different experimental approaches for their characterization.

Techniques for Studying Ionophores like Valinomycin:
  • Electrophysiology (Patch Clamp): This technique directly measures the ion currents across a cell membrane or an artificial lipid bilayer. It provides quantitative data on the ion selectivity and transport rate of an ionophore.

  • Fluorescence-Based Assays: These assays utilize ion-sensitive fluorescent dyes to monitor the movement of ions across vesicle membranes. Changes in fluorescence intensity indicate the transport of ions facilitated by the ionophore.

  • U-tube Experiment: This is a classic method to demonstrate the transport of ions across a bulk organic solvent phase separating two aqueous phases.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to study the changes in the electrical properties of a lipid bilayer upon the incorporation of an ionophore and its subsequent ion transport.

Techniques for Studying Anion Binders like this compound:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to study the binding interactions between a host molecule (like this compound) and a guest ion in solution. Changes in the chemical shifts of the host molecule upon addition of the anion provide evidence of binding and can be used to determine binding affinities.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

  • Mass Spectrometry: Mass spectrometry can be used to detect the formation of non-covalent complexes between the anion receptor and the anion.

Experimental Workflow for Ionophore Characterization

The following diagram illustrates a typical workflow for characterizing the ionophoric properties of a compound like Valinomycin.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Ionophoric Activity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis/ Isolation fluorescence Fluorescence-Based Assay synthesis->fluorescence patch_clamp Patch Clamp Electrophysiology synthesis->patch_clamp utube U-tube Experiment synthesis->utube quantification Quantification of Ion Transport & Selectivity fluorescence->quantification patch_clamp->quantification utube->quantification conclusion Confirmation of Ionophoric Properties quantification->conclusion

Workflow for Ionophore Characterization

Conclusion

Based on the current body of scientific evidence, a direct comparison of the ionophoric properties of this compound and Valinomycin is not feasible due to their fundamentally different interactions with ions. Valinomycin is a cationophore, specifically a potassium ionophore, that facilitates the transport of K⁺ ions across membranes. In contrast, this compound is an anion receptor that binds to negatively charged ions. Future research may uncover novel functions of this compound, but based on existing data, its role is distinct from that of a classical ionophore like Valinomycin. Researchers interested in modulating ion transport should consider the distinct selectivities of these two classes of molecules for their experimental designs.

References

Safety Operating Guide

Navigating the Disposal of Unguisin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Unguisin A, a cyclic peptide isolated from marine-derived fungi, presents a unique challenge for laboratory disposal due to the absence of specific, publicly available safety data sheets (SDS) and established disposal protocols.[1][2][3][4] As a compound with ongoing research into its biological activities, it must be handled with a precautionary approach, treating it as a potentially hazardous substance.[1] This guide provides essential safety and logistical information, outlining a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals working with this compound.

Understanding this compound: Available Data

PropertyValueSource
Molecular Formula C40H54N8O7
Molecular Weight 758.91 g/mol
Appearance Not specified (likely a solid)
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Bioactivity Under investigation; reported as a high-affinity anion receptor

Experimental Protocol: Safe Disposal of this compound Waste

The following step-by-step protocol is based on standard best practices for the disposal of novel or uncharacterized chemical compounds. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.

1. Risk Assessment and Personal Protective Equipment (PPE)

  • Risk Assessment : Before handling this compound, conduct a thorough risk assessment. Due to the lack of toxicological data, assume the compound is hazardous. Consider the potential routes of exposure (inhalation, ingestion, skin contact) and the quantities being handled.

  • Personal Protective Equipment : At a minimum, the following PPE should be worn:

    • Standard laboratory coat.

    • Chemical safety goggles.

    • Nitrile gloves. For handling larger quantities or for prolonged tasks, consider using double gloves.

2. Waste Segregation and Collection

  • Solid Waste :

    • Collect all solid waste contaminated with this compound, including pipette tips, contaminated gloves, and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • The container should be a sturdy, sealable plastic bag or a rigid container lined with a bag.

    • Label the container with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Liquid Waste :

    • Collect all liquid waste containing this compound, including solutions and rinsates, in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be compatible with the solvents used (e.g., ethanol, methanol, DMSO).

    • Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

    • Do not mix incompatible waste streams.

  • Sharps Waste :

    • Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

3. Spill Management

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • For small spills, if trained and equipped to do so, use an appropriate chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed, labeled hazardous waste container.

  • Ventilate the area and decontaminate the spill surface according to your institution's procedures.

4. Final Disposal Procedure

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste containers (solid, liquid, and sharps) must be securely sealed.

  • Arrange for the collection of the hazardous waste through your institution's EHS office. They will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.

UnguisinA_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe Wear Appropriate PPE risk_assessment->ppe waste_generated Waste Generated ppe->waste_generated waste_type Determine Waste Type waste_generated->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps seal_container Securely Seal All Waste Containers collect_solid->seal_container collect_liquid->seal_container collect_sharps->seal_container contact_ehs Contact Institutional EHS for Pickup seal_container->contact_ehs end End: Proper Disposal via Licensed Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these general safety and disposal procedures, laboratory professionals can mitigate the risks associated with handling this compound and ensure its responsible disposal, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Handling Protocols for Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) or detailed, verified safety and disposal guidelines for Unguisin A are not publicly available. The following information is based on general best practices for handling novel chemical compounds with unknown toxicity and should be treated as a precautionary guide. All laboratory personnel must exercise extreme caution and adhere to their institution's established safety protocols.

This compound is a cyclic heptapeptide isolated from Emericella unguis.[1] While its pharmacological properties are not yet fully reported, its complex chemical structure necessitates careful handling to mitigate potential health risks.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Skin Protection - Nitrile gloves (consider double-gloving)[2] - Disposable Tyvek suit or lab coat[3]To prevent dermal absorption, which is a common route of chemical exposure.[4] A full-coverage suit protects against spills and splashes.
Eye Protection - Chemical safety goggles or a face shieldTo protect the eyes from dust particles, splashes, and vapors.
Respiratory Protection - Particulate respirator or a reusable respirator with appropriate filtersTo prevent inhalation of airborne particles, especially when handling the solid form of the compound.

Operational Plan for Handling this compound

This step-by-step protocol is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

  • Preparation:

    • Work in a designated area, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill control materials (e.g., absorbent pads, appropriate neutralizing agents if known) accessible.

    • Review your institution's specific safety guidelines for handling compounds of unknown toxicity.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • This compound is soluble in ethanol, methanol, DMF, or DMSO. When preparing solutions, add the solvent slowly to the solid to avoid splashing.

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling:

    • Before removing gloves, wash the exterior with soap and water.

    • Remove all PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

    • Clean and decontaminate all work surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, disposable labware) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.

  • Waste Disposal:

    • All waste containing this compound should be treated as hazardous waste.

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

    • Do not pour any solutions containing this compound down the drain.

    • Arrange for pickup and disposal by a certified hazardous waste management service.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Prepare Spill Kit gather_ppe->spill_kit review_protocols Review Institutional Protocols spill_kit->review_protocols don_ppe Don PPE review_protocols->don_ppe weigh Weigh Solid in Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve label_containers Label Containers dissolve->label_containers wash_gloves Wash Exterior of Gloves label_containers->wash_gloves remove_ppe Remove PPE wash_gloves->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate segregate_solid Segregate Solid Waste decontaminate->segregate_solid segregate_liquid Segregate Liquid Waste decontaminate->segregate_liquid label_waste Label Hazardous Waste segregate_solid->label_waste segregate_liquid->label_waste arrange_pickup Arrange for Professional Disposal label_waste->arrange_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。